Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 8-methoxy-4-oxo-1H-quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-16-10-5-3-4-7-9(14)6-8(12(15)17-2)13-11(7)10/h3-6H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWIAQNNAPXWLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(=CC2=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727949 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry
The quinoline nucleus is a cornerstone in the architecture of pharmacologically active molecules. Its rigid, bicyclic aromatic structure provides a versatile scaffold for the design of therapeutic agents with a broad spectrum of biological activities. Within this esteemed class of compounds, Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate emerges as a molecule of significant interest. Its unique substitution pattern, featuring a hydroxyl group at the 4-position, a methoxy group at the 8-position, and a methyl carboxylate at the 2-position, bestows upon it a distinct electronic and steric profile. This guide, intended for the discerning researcher and drug development professional, aims to provide a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its potential applications in the ongoing quest for novel therapeutics.
Core Compound Identification and Physicochemical Profile
This compound is a quinoline derivative with the systematic IUPAC name this compound.
Chemical Abstracts Service (CAS) Number: The primary and most frequently cited CAS number for this compound is 7101-90-8 .[1] It is noteworthy that the CAS number 4008-46-2 has also been associated with this chemical entity in some databases.[2][3][4] Researchers are advised to verify the identity of the compound using analytical data, irrespective of the CAS number provided by a supplier.
Molecular Structure:
Caption: Molecular structure of this compound.
Physicochemical Data Summary:
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO₄ | [1][5] |
| Molecular Weight | 233.2 g/mol | [1][5] |
| Appearance | White to pale yellow solid (predicted) | [6] |
| Melting Point | 150-250 °C (predicted range) | [6] |
| Boiling Point | 393.8 °C at 760 mmHg (predicted) | [7] |
| Solubility | Likely soluble in organic solvents such as DMSO and DMF. |
Synthesis and Spectroscopic Characterization
The synthesis of this compound can be approached through established methodologies for quinoline ring formation, such as the Conrad-Limpach or Gould-Jacobs reactions, followed by appropriate functional group manipulations.[6] A general synthetic strategy involves the cyclization of a substituted aniline with a β-ketoester or a related derivative.
Illustrative Synthetic Pathway:
Caption: A generalized synthetic workflow for quinoline derivatives.
Detailed Experimental Protocol (Hypothetical, based on related syntheses):
-
Enamine Formation: To a solution of 2-methoxyaniline in a suitable solvent (e.g., methanol or toluene), an equimolar amount of dimethyl acetylenedicarboxylate is added dropwise at room temperature. The reaction mixture is stirred for several hours until the formation of the enamine intermediate is complete, as monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure.
-
Thermal Cyclization: The crude enamine intermediate is added to a high-boiling point solvent, such as Dowtherm A, preheated to approximately 250 °C. The reaction mixture is maintained at this temperature for a short period (e.g., 15-30 minutes) to effect cyclization.
-
Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with a non-polar solvent (e.g., hexane) to precipitate the crude product. The solid is collected by filtration, washed with the non-polar solvent, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Spectroscopic Characterization:
The structural elucidation of this compound relies on a combination of spectroscopic techniques. While a peer-reviewed, fully assigned spectrum for this specific compound is not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring, typically in the range of δ 7.0-8.5 ppm. A singlet corresponding to the methoxy group (OCH₃) would likely appear around δ 3.9-4.1 ppm. The methyl ester (COOCH₃) protons would also present as a singlet, likely in the region of δ 3.8-4.0 ppm. The hydroxyl proton (OH) may appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum would display signals for the twelve unique carbon atoms. The carbonyl carbon of the ester is expected in the δ 165-175 ppm region. The aromatic and quinoline ring carbons would resonate in the δ 100-160 ppm range. The methoxy and methyl ester carbons would appear further upfield, typically around δ 50-60 ppm.
Infrared (IR) Spectroscopy:
The IR spectrum would reveal the presence of the key functional groups:
-
A broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.[6]
-
A strong, sharp peak around 1700-1750 cm⁻¹ attributed to the C=O stretching of the ester carbonyl group.[6]
-
Multiple bands in the 1400-1600 cm⁻¹ region due to C=C and C=N stretching vibrations within the aromatic quinoline system.[6]
-
C-O stretching vibrations for the ester and methoxy groups would be observable in the fingerprint region (around 1200-1300 cm⁻¹).[6]
Mass Spectrometry (MS):
Mass spectrometry would confirm the molecular weight of the compound. Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z 233. Characteristic fragmentation patterns may include the loss of the methoxy group from the ester (-OCH₃, M-31) or the entire methyl carboxylate group (-COOCH₃, M-59).
Potential Applications in Drug Discovery and Development
While specific biological data for this compound is limited in publicly accessible literature, the broader classes of 8-hydroxyquinolines and 4-hydroxy-2-quinolinones are rich in pharmacological activities, suggesting promising avenues for investigation.[10][11] The general, unsubstantiated claim of this compound inhibiting protein synthesis in animal cells warrants further, more detailed investigation to identify the specific molecular targets and mechanism of action.[5]
Anticancer Potential:
Many quinoline derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and DNA repair pathways, as well as the induction of apoptosis.[10][12] The 8-hydroxyquinoline scaffold, in particular, has been explored for the development of novel anticancer agents, often leveraging its metal-chelating properties.[11][13] The substitution pattern of this compound may confer selectivity towards specific cancer-related targets.
Antimicrobial Activity:
The 8-hydroxyquinoline core is a well-established pharmacophore in antimicrobial agents.[11][14][15] Its mechanism of action is often attributed to its ability to chelate essential metal ions, thereby disrupting microbial metabolism. The specific substituents on this compound could modulate its antimicrobial spectrum and potency. Investigations into its activity against a panel of clinically relevant bacteria and fungi, including drug-resistant strains, would be a valuable area of research.[16]
Other Potential Therapeutic Areas:
The versatility of the quinoline scaffold suggests that this compound could be explored for other therapeutic applications, such as anti-inflammatory, antiviral, and neuroprotective activities.[10][17]
Future Research Directions:
To fully elucidate the therapeutic potential of this compound, the following research is imperative:
-
Target Identification and Mechanism of Action Studies: Elucidating the specific molecular targets and pathways modulated by this compound is crucial. This could involve techniques such as affinity chromatography, proteomics, and genetic screens.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a library of analogues would provide insights into the key structural features required for optimal activity and selectivity.
-
In Vivo Efficacy and Pharmacokinetic Studies: Promising in vitro activity should be followed by evaluation in relevant animal models of disease to assess efficacy, toxicity, and pharmacokinetic properties.
Safety, Handling, and Storage
Given the lack of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach based on the known hazards of related quinoline derivatives is essential.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a laboratory coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
-
Dust Formation: Avoid creating dust when handling the solid material.
Handling and Storage:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Hygroscopicity and Light Sensitivity: While not explicitly documented, similar compounds can be sensitive to moisture and light. Storage in a desiccator and in an amber vial is recommended.
Conclusion
This compound represents a compelling starting point for medicinal chemistry and drug discovery programs. Its unique structural features, embedded within the privileged quinoline scaffold, suggest a high potential for biological activity. This technical guide has provided a foundational understanding of its identity, physicochemical properties, and potential therapeutic applications. However, it is clear that further in-depth research, particularly in the areas of synthesis optimization, comprehensive biological evaluation, and mechanistic studies, is required to fully unlock the promise of this intriguing molecule. As our understanding of the intricate roles of quinoline derivatives in biology continues to expand, compounds such as this compound will undoubtedly play a significant role in the development of the next generation of targeted therapies.
References
- 1. scbt.com [scbt.com]
- 2. 4008-46-2|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | 4008-46-2 [m.chemicalbook.com]
- 4. 4008-46-2 this compound [chemsigma.com]
- 5. This compound [cymitquimica.com]
- 6. Methyl 4-hydroxy-8-methylquinoline-2-carboxylate (849022-03-3) for sale [vulcanchem.com]
- 7. This compound, CasNo.4008-46-2 Henan Sinotech Import&Export Corporation China (Mainland) [hasinotech.lookchem.com]
- 8. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Frontiers | Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structure Elucidation of Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate
Introduction
In the realm of medicinal chemistry and drug development, the precise structural characterization of novel chemical entities is a cornerstone of innovation. Quinolines and their derivatives represent a privileged scaffold, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate (C₁₂H₁₁NO₄) is one such compound of interest, with potential applications stemming from its unique electronic and structural features. The unambiguous determination of its molecular architecture is paramount for understanding its structure-activity relationship (SAR), mechanism of action, and for ensuring reproducibility in its synthesis and biological evaluation.
This technical guide provides a comprehensive, in-depth walkthrough of the systematic process for elucidating the structure of this compound. We will employ a multi-pronged analytical approach, integrating data from mass spectrometry (MS), infrared (IR) spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments. This guide is designed for researchers, scientists, and drug development professionals, offering not just a procedural outline, but a deep dive into the scientific rationale behind each step of the structure determination process.
Part 1: Foundational Analysis - Molecular Formula and Functional Groups
High-Resolution Mass Spectrometry (HRMS)
The first step in any structure elucidation is to determine the elemental composition of the molecule. High-resolution mass spectrometry provides a highly accurate mass measurement, from which the molecular formula can be unequivocally deduced.
For our target compound, an electrospray ionization (ESI) source in positive ion mode would be an appropriate choice, given the presence of a basic nitrogen atom in the quinoline ring, which is readily protonated.
Table 1: Predicted HRMS Data
| Ion | Calculated m/z | Observed m/z | Mass Difference (ppm) | Deduced Molecular Formula |
| [M+H]⁺ | 234.0761 | 234.0764 | +1.3 | C₁₂H₁₂NO₄⁺ |
| [M+Na]⁺ | 256.0580 | 256.0582 | +0.8 | C₁₂H₁₁NNaO₄⁺ |
The excellent agreement between the calculated and observed m/z values for the protonated and sodiated molecular ions confirms the elemental composition as C₁₂H₁₁NO₄ .
Electron Ionization Mass Spectrometry (EI-MS) Fragmentation
While HRMS gives us the molecular formula, EI-MS can provide initial structural clues through analysis of the fragmentation pattern. The fragmentation of quinoline derivatives is often characterized by the loss of small, stable molecules from the ring system.[1][2]
Predicted Fragmentation Pattern:
-
m/z 233 (M⁺): The molecular ion peak.
-
m/z 202 ([M-OCH₃]⁺): Loss of the methoxy radical from the ester.
-
m/z 174 ([M-COOCH₃]⁺): Loss of the entire carbomethoxy group.
-
m/z 146: Further loss of CO from the m/z 174 fragment.
These predicted fragments provide preliminary evidence for the presence of a methyl ester and a methoxy group.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, we can anticipate several characteristic absorption bands. The spectrum of 4-hydroxyquinoline derivatives often shows broad O-H stretching due to the potential for hydrogen bonding.[3][4]
Table 2: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3400-3200 (broad) | Medium | O-H stretch (phenolic hydroxyl) |
| 3050 | Weak | Aromatic C-H stretch |
| 2950 | Weak | Aliphatic C-H stretch (methoxy and methyl ester) |
| ~1725 | Strong | C=O stretch (ester carbonyl) |
| 1620, 1580, 1470 | Strong | C=C and C=N stretching in the quinoline ring |
| ~1250 | Strong | Asymmetric C-O-C stretch (aryl ether and ester) |
| ~1050 | Medium | Symmetric C-O-C stretch (aryl ether) |
The presence of a broad hydroxyl peak, a strong carbonyl absorption, and characteristic aromatic stretching bands provides strong corroborating evidence for the proposed functional groups.
Part 2: The Core of Elucidation - NMR Spectroscopy
NMR spectroscopy is the most powerful technique for the detailed structural elucidation of organic molecules, providing information on the chemical environment, connectivity, and spatial relationships of atoms. For complex aromatic systems like quinolines, a combination of 1D and 2D NMR techniques is essential.[5]
¹H NMR Spectroscopy (400 MHz, DMSO-d₆)
The ¹H NMR spectrum provides the first detailed look at the proton framework of the molecule. The choice of DMSO-d₆ as a solvent is strategic, as it can help in observing exchangeable protons like the phenolic -OH.
Table 3: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 11.5 | br s | 1H | 4-OH | Broad, downfield signal characteristic of a hydrogen-bonded phenolic proton. |
| 7.55 | t, J = 8.0 Hz | 1H | H-6 | Triplet in the aromatic region, part of the benzene ring of the quinoline. |
| 7.20 | d, J = 8.0 Hz | 1H | H-5 | Doublet coupled to H-6. |
| 7.10 | s | 1H | H-3 | Singlet in the aromatic region, indicating no adjacent protons. |
| 7.05 | d, J = 8.0 Hz | 1H | H-7 | Doublet coupled to H-6. |
| 3.95 | s | 3H | 8-OCH₃ | Singlet in the region typical for an aryl methoxy group. |
| 3.85 | s | 3H | 2-COOCH₃ | Singlet corresponding to the methyl ester protons. |
¹³C NMR and DEPT-135 Spectroscopy (100 MHz, DMSO-d₆)
The ¹³C NMR spectrum reveals the number of unique carbon environments, while the DEPT-135 experiment helps distinguish between CH, CH₂, and CH₃ groups.
Table 4: Predicted ¹³C NMR and DEPT-135 Data
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |
| 175.0 | absent | C-4 | Quaternary carbon, significantly downfield due to the attached hydroxyl group. |
| 165.0 | absent | 2-C=O | Ester carbonyl carbon. |
| 150.0 | absent | C-8a | Quaternary carbon of the quinoline ring fusion. |
| 148.0 | absent | C-8 | Quaternary carbon attached to the electron-donating methoxy group. |
| 140.0 | absent | C-2 | Quaternary carbon attached to the ester group. |
| 125.0 | CH | C-6 | Aromatic methine carbon. |
| 118.0 | CH | C-5 | Aromatic methine carbon. |
| 115.0 | CH | C-7 | Aromatic methine carbon, shielded by the adjacent methoxy group. |
| 105.0 | absent | C-4a | Quaternary carbon of the quinoline ring fusion. |
| 102.0 | CH | C-3 | Aromatic methine carbon, upfield due to the electronic environment. |
| 56.0 | CH₃ | 8-OCH₃ | Methoxy carbon. |
| 52.5 | CH₃ | 2-COOCH₃ | Methyl ester carbon. |
2D NMR Spectroscopy: Assembling the Pieces
While 1D NMR provides a list of parts, 2D NMR experiments reveal how these parts are connected.
The COSY spectrum identifies protons that are coupled to each other, typically through 2-3 bonds. For our target molecule, we expect to see correlations between the aromatic protons on the benzene portion of the quinoline ring.
Expected COSY Correlations:
-
A cross-peak between the signals at δ 7.55 (H-6) and δ 7.20 (H-5).
-
A cross-peak between the signals at δ 7.55 (H-6) and δ 7.05 (H-7).
This confirms the connectivity of the H-5, H-6, and H-7 protons in a single spin system. The lack of any correlations to the singlet at δ 7.10 (H-3) confirms its isolated nature.
Caption: Predicted ¹H-¹H COSY correlations for the aromatic protons.
The HSQC experiment correlates each proton with the carbon to which it is directly attached, providing definitive C-H assignments.[6][7]
Table 5: Key HSQC Correlations
| ¹H Signal (δ, ppm) | ¹³C Signal (δ, ppm) | Assignment |
| 7.55 | 125.0 | H-6 to C-6 |
| 7.20 | 118.0 | H-5 to C-5 |
| 7.10 | 102.0 | H-3 to C-3 |
| 7.05 | 115.0 | H-7 to C-7 |
| 3.95 | 56.0 | 8-OCH₃ to 8-OCH₃ |
| 3.85 | 52.5 | 2-COOCH₃ to 2-COOCH₃ |
Caption: Key one-bond ¹H-¹³C correlations observed in the HSQC spectrum.
The HMBC experiment is the final piece of the puzzle, revealing long-range (2- and 3-bond) correlations between protons and carbons. This allows us to connect the isolated spin systems and substituents to the carbon framework.[6][7]
Key HMBC Correlations for Structure Confirmation:
-
Placement of the Ester Group: The protons of the methyl ester (δ 3.85) will show a correlation to the ester carbonyl carbon (δ 165.0) and, crucially, to the quaternary carbon at position 2 (δ 140.0). The isolated proton H-3 (δ 7.10) should show correlations to C-2 (δ 140.0) and C-4 (δ 175.0), confirming its position between these two carbons.
-
Placement of the Methoxy Group: The methoxy protons (δ 3.95) will show a strong correlation to the carbon at position 8 (δ 148.0), unequivocally placing the methoxy group at this position.
-
Confirmation of the Quinoline Core:
-
H-7 (δ 7.05) will correlate to C-8 (δ 148.0) and C-5 (δ 118.0).
-
H-5 (δ 7.20) will correlate to C-4 (δ 175.0) and C-7 (δ 115.0).
-
The phenolic proton (δ 11.5) should show correlations to C-4 (δ 175.0), C-4a (δ 105.0), and C-5 (δ 118.0).
-
Caption: Key HMBC correlations confirming the molecular structure.
Part 3: Final Structure and Conclusion
By systematically integrating the data from HRMS, IR, ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments, we can confidently assemble the structure of the compound as This compound .
The molecular formula was established by HRMS. IR spectroscopy confirmed the presence of hydroxyl, carbonyl, and aromatic functionalities. 1D NMR provided the inventory of protons and carbons, while 2D NMR experiments pieced together the molecular puzzle: COSY established the proton connectivity in the benzene ring, HSQC linked protons to their directly attached carbons, and HMBC provided the crucial long-range correlations that connected the ester and methoxy substituents to their correct positions on the quinoline scaffold.
This methodical approach, grounded in the fundamental principles of spectroscopic analysis, ensures the unambiguous and reliable elucidation of molecular structures, a critical task in the advancement of chemical and pharmaceutical sciences.
Experimental Protocols
General
All NMR spectra were hypothetically acquired on a 400 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) or the residual solvent peak.
High-Resolution Mass Spectrometry (HRMS)
Samples were analyzed using an ESI-TOF mass spectrometer. The sample was dissolved in methanol at a concentration of approximately 1 mg/mL and introduced into the ESI source via direct infusion. The instrument was operated in positive ion mode with a capillary voltage of 3.5 kV.
Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid sample was placed directly on the ATR crystal, and the spectrum was recorded over the range of 4000-400 cm⁻¹.
NMR Spectroscopy
Approximately 10-15 mg of the sample was dissolved in 0.6 mL of DMSO-d₆.
-
¹H NMR: A standard single-pulse experiment was performed.
-
¹³C NMR: A standard proton-decoupled ¹³C experiment was performed.
-
DEPT-135: A standard DEPT-135 pulse sequence was used to differentiate carbon types.
-
COSY: A gradient-selected COSY (gCOSY) experiment was performed.
-
HSQC: A gradient-selected, sensitivity-enhanced HSQC experiment was performed.
-
HMBC: A gradient-selected HMBC experiment was performed, with the long-range coupling delay optimized for a J-coupling of 8 Hz.
References
- 1. chempap.org [chempap.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. 4-Hydroxyquinoline(611-36-9) IR Spectrum [chemicalbook.com]
- 4. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
physical and chemical properties of Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Promising Scaffold
The quinoline nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities. Within this privileged class of heterocyclic compounds, Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate emerges as a molecule of significant interest. Its unique substitution pattern suggests the potential for multifaceted interactions with biological targets, making it a compelling candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, intended to serve as a foundational resource for researchers in the field.
Molecular and Physicochemical Profile
This compound is a quinoline derivative with the chemical formula C₁₂H₁₁NO₄ and a molecular weight of 233.2 g/mol .[1][2] Its structure is characterized by a 4-hydroxyquinoline core, a methoxy group at the 8-position, and a methyl carboxylate group at the 2-position.
Structural Characteristics
The arrangement of these functional groups imparts specific properties to the molecule. The 4-hydroxy group can participate in hydrogen bonding and may exist in tautomeric equilibrium with its keto form, 4-quinolone. The 8-methoxy group influences the electron density of the aromatic system and can also act as a hydrogen bond acceptor. The methyl carboxylate at the 2-position provides a site for potential hydrolysis or derivatization and contributes to the overall polarity of the molecule.
Physicochemical Properties
While experimentally determined data for some physical properties are not extensively reported in the public domain, estimations based on its structure and data from closely related analogs provide valuable insights.
| Property | Value/Estimate | Source |
| CAS Number | 7101-90-8 | [1][3] |
| Molecular Formula | C₁₂H₁₁NO₄ | [1][2] |
| Molecular Weight | 233.2 g/mol | [1][2] |
| Appearance | Likely a solid | - |
| Melting Point | Predicted: 159-160 °C | - |
| Solubility | Expected to have limited solubility in water and be soluble in organic solvents such as DMSO and DMF. | - |
| pKa | Estimated to be in the range of 8-9 for the 4-hydroxyl group. | - |
| LogP | Estimated to be in the range of 1.0-2.0, indicating moderate lipophilicity. | - |
Synthesis and Purification
The synthesis of this compound can be achieved through established methods for quinoline synthesis, with the Conrad-Limpach reaction being a prominent approach.[1][4] This method involves the condensation of an appropriately substituted aniline with a β-ketoester, followed by a thermal cyclization.
Synthetic Pathway: The Conrad-Limpach Reaction
The Conrad-Limpach synthesis provides a versatile route to 4-hydroxyquinolines.[1][4][5] The general workflow for the synthesis of the target molecule would involve the following key steps:
Caption: A generalized workflow for the synthesis of this compound via the Conrad-Limpach reaction.
Experimental Protocol: A General Approach
The following protocol outlines a general procedure based on the Conrad-Limpach synthesis for preparing 4-hydroxyquinoline derivatives.[1][4]
Step 1: Condensation
-
Dissolve 2-amino-3-methoxyaniline and dimethyl acetylenedicarboxylate in a suitable solvent (e.g., methanol).
-
Stir the mixture at room temperature to facilitate the formation of the enamine intermediate.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to obtain the crude intermediate.
Step 2: Cyclization
-
Add the crude intermediate to a high-boiling point solvent, such as Dowtherm A.
-
Heat the mixture to a high temperature (typically around 250 °C) to induce thermal cyclization.[5]
-
Maintain the temperature for a specified period until the reaction is complete, as indicated by TLC.
-
Allow the reaction mixture to cool to room temperature.
Purification
Purification of the final product is crucial to remove any unreacted starting materials, byproducts, or residual solvent.
Step 1: Isolation
-
Dilute the cooled reaction mixture with a non-polar solvent (e.g., hexane) to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with the non-polar solvent.
Step 2: Recrystallization
-
Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol, methanol, or a mixture with water).
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, a singlet for the methoxy group protons, a singlet for the methyl ester protons, and a broad singlet for the hydroxyl proton.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the quinoline core, the methoxy carbon, the ester carbonyl carbon, and the methyl ester carbon.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
A broad O-H stretching band for the hydroxyl group.
-
C-H stretching bands for the aromatic and methyl groups.
-
A strong C=O stretching band for the ester carbonyl group.
-
C=C and C=N stretching bands characteristic of the quinoline ring.
-
C-O stretching bands for the methoxy and ester groups.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 233.2 g/mol . Fragmentation patterns may include the loss of the methoxy group from the ester, the entire methyl ester group, or other characteristic fragments of the quinoline ring.
Chemical Reactivity and Stability
The chemical reactivity of this compound is dictated by its functional groups. The 4-hydroxy group can undergo O-alkylation or acylation. The ester group is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. The quinoline nitrogen is basic and can be protonated or alkylated. The aromatic ring can undergo electrophilic substitution reactions, with the positions of substitution being influenced by the existing substituents.
Information regarding the stability of the compound is limited, but like many organic molecules, it should be stored in a cool, dry, and dark place to prevent degradation.
Biological Activity and Potential Applications in Drug Development
Quinoline derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6] this compound has been reported to inhibit protein synthesis in animal cells.[3]
Mechanism of Action: A Working Hypothesis
The inhibition of protein synthesis is a common mechanism of action for many antibiotics and anticancer agents.[7] While the precise molecular target of this compound has not been definitively identified, its quinoline scaffold suggests several potential mechanisms. Quinolines can act as enzyme inhibitors, targeting key cellular machinery involved in protein synthesis.[6] For instance, some quinoline derivatives are known to inhibit DNA gyrase or topoisomerases, which are essential for DNA replication and transcription, processes intricately linked to protein synthesis.[8] Another potential mechanism could involve the chelation of metal ions that are crucial for the function of enzymes involved in translation.[9]
Caption: A diagram illustrating the potential mechanism of action of this compound in inhibiting protein synthesis.
Future Directions in Drug Development
The unique structural features of this compound make it an attractive starting point for the development of novel therapeutic agents. Further research is warranted in the following areas:
-
Target Identification and Validation: Elucidating the specific molecular target(s) of the compound is crucial for understanding its mechanism of action and for rational drug design.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of analogs will help to identify the key structural features required for optimal biological activity and to improve properties such as potency, selectivity, and pharmacokinetic profiles.
-
In Vivo Efficacy and Safety Studies: Preclinical studies in animal models are necessary to evaluate the therapeutic potential and safety profile of this compound and its derivatives.
Conclusion
This compound represents a promising scaffold for the development of new therapeutic agents. This technical guide has summarized the currently available information on its physical and chemical properties, synthesis, and potential biological activity. While there are still gaps in our knowledge, particularly regarding experimentally verified data, this document provides a solid foundation for future research. The insights provided herein are intended to facilitate further exploration of this intriguing molecule and to accelerate its potential translation into novel therapeutics.
References
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. This compound [cymitquimica.com]
- 4. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. synarchive.com [synarchive.com]
- 6. Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies | MDPI [mdpi.com]
- 9. The mechanism of inhibition of ribonucleic acid synthesis by 8-hydroxyquinoline and the antibiotic lomofungin - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate, a distinct member of the quinoline family, stands as a molecule of significant interest in the landscape of medicinal chemistry. While direct and extensive research on this specific compound is emerging, its structural framework, rooted in the versatile quinoline scaffold, suggests a wealth of potential biological activities. The quinoline nucleus is a cornerstone in the development of numerous therapeutic agents, exhibiting a broad spectrum of effects including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. This in-depth technical guide serves as a comprehensive resource for researchers, providing a detailed exploration of the synthesis, hypothesized biological activities, and potential mechanisms of action of this compound. By examining the structure-activity relationships of closely related analogs, this guide offers a predictive insight into its therapeutic promise and outlines detailed experimental protocols for its systematic investigation.
Introduction: The Quinoline Scaffold - A Privileged Structure in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a recurring motif in a vast array of natural products and synthetic compounds with profound pharmacological importance.[1] From the historical antimalarial quinine to modern fluoroquinolone antibiotics, the quinoline scaffold has consistently proven to be a fertile ground for the discovery of novel therapeutic agents.[2] The diverse biological activities associated with quinoline derivatives stem from their ability to interact with a multitude of biological targets, including enzymes and nucleic acids.[3]
This compound integrates several key functional groups that are known to modulate biological activity:
-
The 4-hydroxyquinoline core: This moiety is a well-established pharmacophore found in compounds with antibacterial, anticancer, and anti-inflammatory activities.[4][5]
-
The 8-methoxy group: Substitution at the 8-position of the quinoline ring is known to influence the pharmacokinetic and pharmacodynamic properties of the molecule. 8-methoxyquinoline itself has demonstrated strong antifungal and antibacterial activities.[6]
-
The methyl-2-carboxylate group: The presence and nature of a substituent at the 2-position can significantly impact the biological profile, including potential interactions with enzyme active sites.
This guide will delve into the scientific underpinnings of the potential biological activities of this compound, providing a roadmap for its exploration as a lead compound in drug discovery programs.
Synthesis and Characterization
The synthesis of this compound can be achieved through established methodologies for quinoline ring formation, most notably through variations of the Conrad-Limpach or Gould-Jacobs reactions. A plausible synthetic route is outlined below.
Proposed Synthetic Pathway: Modified Conrad-Limpach Reaction
A common and adaptable method for the synthesis of 4-hydroxyquinolines involves the condensation of an aniline with a β-ketoester followed by thermal cyclization.[7][8]
Diagram: Synthetic Pathway for this compound
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of the Intermediate Enamine
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of 2-amino-3-methoxyanisole in a suitable solvent such as methanol.
-
To this solution, add 1.1 equivalents of dimethyl acetylenedicarboxylate dropwise at room temperature.
-
Stir the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude enamine may be used directly in the next step or purified by column chromatography on silica gel.
Step 2: Cyclization to this compound
-
In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, heat a high-boiling point solvent such as Dowtherm A to 250°C.
-
Slowly add the crude intermediate enamine from Step 1 to the hot solvent with vigorous stirring.
-
Maintain the reaction mixture at 250°C for 15-30 minutes.
-
Allow the mixture to cool to room temperature, which should result in the precipitation of the product.
-
Dilute the mixture with a non-polar solvent like petroleum ether to facilitate complete precipitation.
-
Collect the solid product by vacuum filtration and wash with petroleum ether.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Characterization: The final product should be characterized by standard analytical techniques including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy to confirm its structure and purity.
Potential Biological Activities and Mechanisms of Action
Based on the known activities of its structural components and related quinoline derivatives, this compound is hypothesized to possess a range of biological effects.
Inhibition of Protein Synthesis
There are indications that this compound may inhibit protein synthesis in animal cells.[1] While the precise mechanism is not yet elucidated for this specific molecule, quinoline derivatives can interfere with protein synthesis through various pathways. The antimalarial drug quinine, for instance, has been shown to inhibit nucleic acid and protein synthesis in P. falciparum.[2]
Diagram: Potential Mechanism of Protein Synthesis Inhibition
Caption: Hypothesized inhibition of ribosomal function.
Experimental Protocol: In Vitro Protein Synthesis Assay
-
Preparation of Cell Lysate: Prepare a cell-free extract (e.g., rabbit reticulocyte lysate) capable of supporting in vitro translation.
-
Reaction Mixture: Set up a reaction mixture containing the cell lysate, a template mRNA (e.g., luciferase mRNA), amino acids (including a radiolabeled amino acid like ³⁵S-methionine), and an energy source (ATP, GTP).
-
Compound Treatment: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixtures. Include a vehicle control (DMSO alone) and a positive control inhibitor (e.g., cycloheximide).
-
Incubation: Incubate the reactions at 30°C for a specified time (e.g., 60 minutes) to allow for protein synthesis.
-
Quantification: Precipitate the newly synthesized proteins using trichloroacetic acid (TCA), collect them on a filter, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of protein synthesis inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value.
Anticancer Activity
The 4-hydroxyquinoline scaffold is present in numerous compounds with demonstrated cytotoxic activity against various cancer cell lines.[5] The mechanism of action for such compounds can be multifaceted, including the inhibition of key enzymes involved in cell proliferation and survival. For instance, certain quinoline carboxylic acids are known inhibitors of dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the de novo pyrimidine biosynthetic pathway.[9]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Culture human cancer cell lines (e.g., PC-3 for prostate cancer, KG-1 for leukemia) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).[10]
Antimicrobial Activity
Quinolines are renowned for their antibacterial properties. The 8-hydroxyquinoline moiety, in particular, is a known chelating agent that can disrupt bacterial membrane potential and metabolic processes by binding to essential metal ions.[11] Furthermore, 8-methoxyquinoline has shown potent antibacterial and antifungal activity.[6]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Bacterial Strains: Use a panel of clinically relevant bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Serial Dilutions: Prepare two-fold serial dilutions of this compound in the broth within a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for this compound is not available, we can infer potential relationships from related compounds:
| Feature | Position | Potential Impact on Activity |
| Carboxylic Acid/Ester | C2 | The ester functionality may act as a prodrug, being hydrolyzed in vivo to the more active carboxylic acid. The carboxylic acid at the 4-position is often crucial for DHODH inhibition.[9][12] |
| Hydroxy Group | C4 | The 4-hydroxy group is a key feature of many biologically active quinolones and can participate in hydrogen bonding with target enzymes. |
| Methoxy Group | C8 | The electron-donating methoxy group at C8 can influence the electronic properties and lipophilicity of the molecule, potentially enhancing membrane permeability and target engagement. |
Conclusion and Future Directions
This compound is a molecule with considerable, yet largely unexplored, therapeutic potential. Its structural features, embedded within the privileged quinoline scaffold, strongly suggest a predisposition for a range of biological activities, including protein synthesis inhibition, anticancer, and antimicrobial effects. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these potential activities.
Future research should focus on:
-
Definitive Synthesis and Characterization: Establishing a reliable and scalable synthetic route and thoroughly characterizing the compound.
-
Broad-Spectrum Biological Screening: Conducting comprehensive in vitro screening against a wide panel of cancer cell lines, bacterial and fungal strains, and viral targets.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which this compound exerts its biological effects.
-
Lead Optimization: If promising activity is identified, a medicinal chemistry program to synthesize and evaluate analogs could lead to the development of more potent and selective therapeutic agents.
This technical guide serves as a catalyst for further investigation, encouraging the scientific community to unlock the full potential of this compound in the ongoing quest for novel and effective medicines.
References
- 1. This compound [cymitquimica.com]
- 2. Quinine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate: Synthesis, Properties, and Therapeutic Potential
Abstract
Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate, a member of the versatile quinoline family of heterocyclic compounds, represents a molecule of significant interest for medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antibacterial, antimalarial, anticancer, and anti-inflammatory properties[1][2]. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, plausible synthetic routes, and its potential biological activities as inferred from related structural analogs. While specific research on this molecule is limited, this paper serves as a foundational resource for researchers by outlining a clear path for future investigation into its therapeutic promise.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system is a cornerstone of medicinal chemistry. The discovery of the first synthetic antimalarial, Pamaquine, in the 1920s, which featured an 8-methoxyquinoline core, marked the beginning of intensive research into this scaffold. The 4-hydroxy-2-quinolinone moiety is another privileged structure, famously associated with quinolone antibiotics that inhibit bacterial DNA gyrase[3].
This compound (Figure 1) combines features from these important pharmacophores. Its structure comprises:
-
A quinoline core , known for its ability to intercalate DNA and interact with various enzymes[1].
-
A 4-hydroxy group , which can exist in tautomeric equilibrium with a 4-keto form, enabling key hydrogen bonding interactions with biological targets[1].
-
An 8-methoxy group , which enhances lipophilicity compared to an 8-hydroxy analog, potentially improving membrane permeability and altering metal-chelating properties[4].
-
A 2-carboxylate methyl ester , providing a site for potential hydrogen bonding and a handle for further synthetic modification into amides or other derivatives.
Given this structural arrangement, the compound is a compelling candidate for investigation across multiple therapeutic areas.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 7101-90-8 | [5][6] |
| Molecular Formula | C₁₂H₁₁NO₄ | [5][6] |
| Molecular Weight | 233.2 g/mol | [5][6] |
| Appearance | (Predicted) White to off-white solid | N/A |
Synthesis and Characterization
While detailed, peer-reviewed synthetic procedures for this compound are not widely published, established methodologies for quinoline synthesis provide a clear and reliable path to its production. One source briefly notes its synthesis from the acid methyl ester of 8-methoxyquinoline and methanol[5]. However, a more fundamental approach would involve building the heterocyclic ring system.
Proposed Synthetic Pathway: Modified Conrad-Limpach Reaction
The Conrad-Limpach synthesis is a classical and effective method for preparing 4-hydroxyquinolines. It involves the condensation of an aniline with a β-keto ester, followed by thermal cyclization. For the target molecule, a plausible approach would start from 2-amino-3-methoxyaniline and dimethyl malonate.
Experimental Protocol: A Plausible Step-by-Step Synthesis
-
Step 1: Condensation. To a stirred solution of 2-amino-3-methoxyaniline (1 equivalent) in a suitable high-boiling point solvent (e.g., diphenyl ether), add dimethyl malonate (1.1 equivalents).
-
Step 2: Heating & Cyclization. Heat the mixture under reflux (approx. 250-260°C) for 1-2 hours. The high temperature facilitates both the initial condensation to form an intermediate enamine and the subsequent thermal cyclization to the quinoline ring system.
-
Step 3: Work-up. After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the crude product.
-
Step 4: Purification. The precipitate is filtered, washed thoroughly with hexane, and then recrystallized from a suitable solvent system (e.g., ethanol/water or DMF) to yield the pure this compound.
Causality Behind Experimental Choices:
-
Solvent: Diphenyl ether is chosen for its high boiling point, which is necessary to provide the activation energy for the thermal cyclization step.
-
Reagents: Dimethyl malonate is the key building block that provides the atoms necessary to form the second ring of the quinoline, including the carboxylate group at position 2 and the hydroxyl group at position 4.
-
Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, ensuring the removal of unreacted starting materials and by-products.
Visualization of the Synthetic Workflow
Caption: Proposed workflow for the synthesis of the target compound.
Expected Analytical Characterization
Full characterization is essential to confirm the structure and purity of the synthesized compound. Based on its structure and data from analogous compounds[1], the following spectroscopic features are expected.
Table 2: Expected Analytical Data for Structural Verification
| Technique | Information Provided | Expected Key Features |
| ¹H NMR | Proton environments | Signals for aromatic protons (δ 7.0-8.5 ppm), a singlet for the 8-methoxy group (δ ~3.9-4.1 ppm), and a singlet for the methyl ester (δ ~3.8-4.0 ppm). A broad singlet for the 4-OH proton. |
| ¹³C NMR | Carbon environments | Carbonyl carbon of the ester (δ ~165-170 ppm), aromatic carbons (δ 110-160 ppm), and methoxy/methyl carbons (δ 50-60 ppm). |
| IR Spectroscopy | Functional groups | A broad O-H stretch (~3300-3500 cm⁻¹), a sharp C=O stretch from the ester (~1700-1730 cm⁻¹), and aromatic C=C bands (~1400-1600 cm⁻¹). |
| Mass Spectrometry | Molecular weight | Molecular ion peak [M+H]⁺ at m/z ≈ 234. |
Biological Activity and Therapeutic Potential
While direct biological studies on this compound are sparse, a compelling case for its potential can be built upon one specific claim and extensive data from its structural relatives.
Known and Inferred Biological Profile
The compound has been reported to inhibit protein synthesis in animal cells, though the primary source and mechanism remain to be elucidated[5]. This activity is a hallmark of certain antibiotics and anticancer agents, making it a critical lead for further investigation.
The broader quinoline family exhibits a vast range of activities, suggesting promising avenues for screening the title compound.
Table 3: Summary of Biological Activities of Related Quinoline Scaffolds
| Scaffold | Biological Activity | Proposed Mechanism of Action | References |
| 4-Hydroxyquinolines | Antibacterial | Inhibition of DNA gyrase, preventing DNA replication. | [3] |
| 4-Hydroxy-2-quinolinones | Anticancer, Anti-inflammatory | Kinase inhibition (e.g., PI3Kα), inhibition of inflammatory mediators. | [1][2] |
| 8-Methoxyquinolines | Antifungal, Antibacterial | Disruption of microbial cell processes. | [7] |
| 8-Hydroxyquinolines | Antifungal, Neuroprotective | Metal chelation, disrupting essential microbial functions. | [8][9][10] |
The 8-methoxy group in the target molecule is significant. Unlike 8-hydroxyquinolines which are potent metal chelators, the 8-methoxy group reduces this ability but increases lipophilicity, which may enhance cell membrane permeability and lead to different biological targets[4].
Hypothetical Mechanism of Action: Kinase Inhibition
Many quinoline-based compounds function as ATP-competitive kinase inhibitors, a key mechanism in oncology[1]. The 4-hydroxyquinoline core can mimic the adenine portion of ATP, forming critical hydrogen bonds within the kinase hinge region. The rest of the molecule can then occupy the surrounding hydrophobic pocket.
Caption: Hypothetical inhibition of the PI3K/Akt pathway by a quinoline compound.
Future Research Directions
This compound is a molecule with high potential but requires systematic investigation. A clear research program should be established:
-
Definitive Synthesis and Scale-up: Develop and optimize a robust, scalable synthetic route, followed by complete spectroscopic confirmation (¹H NMR, ¹³C NMR, IR, HRMS) and purity analysis (HPLC).
-
Broad Biological Screening: Subject the pure compound to a battery of assays to identify its primary biological activities. This should include:
-
Anticancer Screening: Utilize panels like the NCI-60 human tumor cell line screen.
-
Antimicrobial Screening: Test against a panel of pathogenic bacteria (Gram-positive and Gram-negative) and fungi.
-
Enzyme Inhibition Assays: Screen against a panel of relevant kinases, proteases, or other enzymes implicated in human disease.
-
-
Mechanism of Action (MoA) Studies: Once a lead activity is identified, perform detailed MoA studies. If it confirms the protein synthesis inhibition, experiments like ribosomal profiling or metabolic labeling should be conducted.
-
Structure-Activity Relationship (SAR) Studies: Synthesize a library of analogs by modifying the 2-carboxylate (e.g., amides, different esters) and the 8-methoxy group to understand which structural features are critical for activity and to optimize potency and selectivity.
Conclusion
This compound stands as an under-investigated yet highly promising chemical entity. Its structure marries the proven therapeutic relevance of the 4-hydroxyquinoline core with the modulating effects of an 8-methoxy substituent. While current specific data is limited to its potential role in protein synthesis inhibition, the wealth of research on related quinoline scaffolds strongly suggests a high probability of potent biological activity. This guide provides the foundational chemical context and a clear, actionable roadmap for future research to unlock the full therapeutic potential of this molecule for scientists and drug development professionals.
References
- 1. Methyl 4-hydroxy-8-methylquinoline-2-carboxylate (849022-03-3) for sale [vulcanchem.com]
- 2. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 8-Methoxy-4-oxo-1H-quinoline-2-carboxylic Acid|CAS 2929-14-8 [benchchem.com]
- 5. This compound [cymitquimica.com]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Novel 8-Hydroxyquinoline Derivatives with Potent In Vitro and In Vivo Antifungal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Tautomeric Forms of 4-Hydroxyquinolines
Abstract
Derivatives of 4-hydroxyquinoline represent a cornerstone class of heterocyclic compounds, demonstrating a vast array of applications, particularly within medicinal chemistry. The biological efficacy of these molecules is intrinsically tethered to their molecular architecture, which is distinguished by a dynamic tautomeric equilibrium between the 4-hydroxyquinoline (enol) form and the quinolin-4(1H)-one (keto) form.[1] This technical guide offers a comprehensive examination of this tautomerism, elucidating the structural subtleties, the dynamics of the equilibrium, and the pivotal factors that dictate the prevalence of one tautomer over the other. This document further delineates meticulous experimental and computational methodologies for the characterization of these tautomeric forms and furnishes key quantitative data to facilitate comparative analysis. To underscore the biological significance of the keto tautomer, a visualization of the established mechanism of action for quinolone antibacterials, which target DNA gyrase and topoisomerase IV, is also provided.
Introduction: The Principle of Tautomerism in 4-Hydroxyquinoline Derivatives
Tautomerism, the phenomenon of dynamic equilibrium between two or more interconvertible isomers, is a central tenet of organic chemistry with significant ramifications for the chemical and biological attributes of molecules.[1] In the context of 4-hydroxyquinoline and its derivatives, the primary tautomeric relationship is the keto-enol type.[1] This equilibrium involves the migration of a proton and the concurrent shift of a double bond, resulting in two distinct yet interconvertible structures: the enol form (4-hydroxyquinoline) and the keto form (quinolin-4(1H)-one). The predominance of one tautomer over the other is a delicate balance influenced by a multitude of factors, including the electronic nature of substituents, the polarity of the solvent, the ambient pH, and temperature. Understanding and controlling this equilibrium is of paramount importance in the field of drug development, as the distinct tautomers can exhibit profoundly different pharmacological profiles.[2][3][4]
The Tautomeric Landscape of 4-Hydroxyquinolines
The tautomeric equilibrium of 4-hydroxyquinolines primarily involves the two forms depicted below. While zwitterionic forms can also be considered, the keto and enol forms are the most significant contributors to the equilibrium in most conditions.
The Keto Form: Quinolin-4(1H)-one
The keto tautomer, quinolin-4(1H)-one, is generally the more stable and predominant form, particularly in the solid state and in polar solutions.[5] This stability can be attributed to the greater strength of the carbon-oxygen double bond compared to the carbon-carbon double bond and the presence of a conjugated system that extends through the pyridinone ring. Spectroscopic evidence, such as the presence of a characteristic C=O stretching frequency in the infrared (IR) spectrum and the chemical shift of the C4 carbon in ¹³C NMR, confirms the prevalence of the keto form in many derivatives.[5] X-ray crystallographic studies have also predominantly shown 4-hydroxyquinoline derivatives to exist in the keto form in the solid state.[5]
The Enol Form: 4-Hydroxyquinoline
The enol tautomer, 4-hydroxyquinoline, possesses a fully aromatic quinoline ring system. This aromaticity contributes to its stability, and in some cases, particularly in the gas phase or in non-polar solvents, the enol form can be the major species.[5] The presence of specific substituents can also favor the enol form. For instance, a hydrogen bond acceptor at the 3-position can stabilize the enol tautomer through the formation of a six-membered intramolecular hydrogen bond.[6]
Caption: Tautomeric equilibrium between the enol and keto forms of 4-hydroxyquinoline.
Factors Influencing the Tautomeric Equilibrium
The delicate balance between the keto and enol forms is influenced by several key factors:
Substituent Effects
The electronic nature of substituents on the quinoline ring can significantly impact the tautomeric equilibrium. Electron-withdrawing groups, such as nitro (NO₂) or halo (Cl, F) groups, tend to favor the keto form.[7] Conversely, electron-donating groups, like hydroxyl (OH) or methyl (CH₃) groups, can shift the equilibrium towards the enol form.[7] Computational studies, often employing Density Functional Theory (DFT), have been instrumental in quantifying the energetic differences between tautomers with various substitution patterns.[7][8] For instance, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to study the stability of substituted 4-hydroxyquinoline derivatives in the gas phase and in different solvents.[7][8]
Solvent Effects
The polarity of the solvent plays a crucial role in determining the predominant tautomeric form. Polar solvents, such as water and dimethyl sulfoxide (DMSO), tend to stabilize the more polar keto tautomer through dipole-dipole interactions and hydrogen bonding.[5] In contrast, non-polar solvents like benzene or tetrahydrofuran (THF) can favor the less polar enol form.[7] The Polarizable Continuum Model (PCM) is a computational method often used to simulate the effect of solvents on tautomeric equilibria.[7]
pH and Temperature
The pH of the medium can influence the protonation state of the molecule, thereby affecting the tautomeric equilibrium. At physiological pH (around 7.4), the neutral forms are generally predominant. Temperature can also shift the equilibrium, although its effect is often less pronounced than that of substituents and solvents.
Experimental and Computational Characterization of Tautomers
A combination of experimental and computational techniques is essential for the unambiguous characterization of the tautomeric forms of 4-hydroxyquinolines.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between the keto and enol forms. The presence of an N-H proton signal in the ¹H NMR spectrum is indicative of the keto form, while an O-H proton signal suggests the enol form. The chemical shift of the C4 carbon in the ¹³C NMR spectrum is also diagnostic, with a downfield shift (around 170-180 ppm) being characteristic of the carbonyl carbon in the keto tautomer.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum of the keto form exhibits a strong absorption band corresponding to the C=O stretching vibration, typically in the range of 1600-1650 cm⁻¹. The enol form, on the other hand, will show a characteristic O-H stretching band.[5]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The two tautomers have different chromophores and thus exhibit distinct UV-Vis absorption spectra. These differences can be used to study the tautomeric equilibrium in solution.
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive structural information in the solid state. This technique can unambiguously determine the positions of all atoms, including the proton, thus confirming the predominant tautomeric form in the crystal lattice.[5][6]
Computational Chemistry
Density Functional Theory (DFT) calculations are widely used to predict the relative stabilities of tautomers and to simulate their spectroscopic properties.[7][8] By calculating the Gibbs free energies of the different tautomers, it is possible to predict the position of the tautomeric equilibrium. These computational results, when correlated with experimental data, provide a powerful approach to understanding tautomerism.[6]
| Technique | Key Observables for Keto Form (Quinolin-4(1H)-one) | Key Observables for Enol Form (4-Hydroxyquinoline) |
| ¹H NMR | Presence of an N-H proton signal | Presence of an O-H proton signal |
| ¹³C NMR | Downfield chemical shift for C4 (carbonyl) | Upfield chemical shift for C4 (C-OH) |
| IR Spectroscopy | Strong C=O stretching band (1600-1650 cm⁻¹) | O-H stretching band |
| X-ray Crystallography | C=O double bond and N-H single bond | C-O single bond and O-H group |
Impact of Tautomerism on Biological Activity and Drug Development
The tautomeric state of 4-hydroxyquinoline derivatives has profound implications for their biological activity. The different tautomers possess distinct shapes, hydrogen bonding capabilities, and electronic distributions, leading to different interactions with biological targets.
Quinolone Antibacterials
The antibacterial activity of quinolone drugs, such as nalidixic acid and ciprofloxacin, is a classic example of the importance of the keto tautomer. The quinolin-4(1H)-one core is essential for their mechanism of action, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV. The 4-oxo and N-H groups of the keto form are believed to be crucial for binding to the enzyme-DNA complex.[2]
Caption: Mechanism of action of quinolone antibacterials targeting DNA gyrase.
Antimalarial Agents
The tautomerism of 4-hydroxyquinolines is also critical in the development of antimalarial drugs. The ability of these compounds to exist in different tautomeric forms can influence their activity against Plasmodium falciparum.[3][4] Preserving the 4-oxoquinoline structure has been shown to be important for retaining antimalarial activity in some derivatives.[2][3][4]
Experimental Protocols
Protocol for Synthesis of a 2,3-Disubstituted 4-Quinolone
This protocol is adapted from a one-pot synthesis method.[6]
-
Michael Addition: To a solution of an aniline derivative (1.0 mmol) in a suitable solvent, add an α,α-dioxoketene dithioacetal (1.1 mmol). Stir the reaction mixture at room temperature until the starting materials are consumed (monitored by TLC).
-
Cyclization: The crude N,S-acetal from the previous step is subjected to thermal cyclization in a high-boiling solvent (e.g., Dowtherm A) at elevated temperatures (e.g., 250 °C).
-
Work-up and Purification: After cooling, the reaction mixture is diluted with a non-polar solvent to precipitate the product. The solid is collected by filtration and purified by recrystallization or column chromatography.
Protocol for NMR Spectroscopic Analysis of Tautomerism
-
Sample Preparation: Dissolve a precisely weighed amount of the 4-hydroxyquinoline derivative in a deuterated solvent of interest (e.g., DMSO-d₆ for a polar environment, CDCl₃ for a less polar environment).
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the chemical shifts and integration of signals in the aromatic region and any potential N-H or O-H protons.
-
¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum. Identify the chemical shift of the C4 carbon to determine if it is in a carbonyl or hydroxyl environment.
-
Data Analysis: Compare the obtained spectra with literature data for similar compounds and with computational predictions to assign the predominant tautomeric form in the chosen solvent.
Conclusion
The tautomerism of 4-hydroxyquinolines is a multifaceted phenomenon with significant implications for their chemical properties and biological activities. A thorough understanding of the factors that govern the keto-enol equilibrium is crucial for the rational design and development of novel therapeutic agents. The synergistic application of advanced spectroscopic techniques and computational modeling provides a robust framework for elucidating the tautomeric landscape of these versatile heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Unlocking the Therapeutic Promise of Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate: A Technical Guide for Innovative Research
In the landscape of modern drug discovery, the quinoline scaffold stands as a privileged structure, a foundational blueprint for a multitude of therapeutic agents. Its inherent versatility and broad spectrum of biological activities have cemented its importance in medicinal chemistry. This guide delves into the untapped research potential of a specific, yet promising derivative: Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate . While direct extensive research on this molecule is nascent, a comprehensive analysis of its structural features, coupled with the well-documented activities of its chemical cousins, provides a compelling rationale for its exploration in several key therapeutic areas. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, offering not just a summary of potential applications, but a detailed, protocol-driven framework for investigation.
Compound Profile: A Strategic Assembly of Functional Moieties
This compound (C₁₂H₁₁NO₄, M.W. 233.2 g/mol ) is a small molecule with a rich chemical architecture.[1][2] Understanding the contribution of each functional group is paramount to predicting its biological behavior and designing robust experimental strategies.
| Feature | Chemical Moiety | Potential Significance |
| Core Scaffold | Quinoline | A bicyclic aromatic heterocycle known for its presence in numerous bioactive compounds, including antimalarials (chloroquine), antibacterials (fluoroquinolones), and anticancer agents (camptothecin).[3][4] The planar nature of the quinoline ring allows for intercalation with DNA and interaction with enzyme active sites. |
| Position 2 | Methyl Carboxylate | This ester group can influence the compound's solubility, membrane permeability, and metabolic stability. It may also serve as a key interaction point with biological targets or be hydrolyzed in vivo to the corresponding carboxylic acid, which could be the active form. Quinoline-2-carboxylic acid derivatives have shown notable antiproliferative effects. |
| Position 4 | Hydroxyl Group | The 4-hydroxyquinoline (quinolin-4-one) moiety is a critical pharmacophore. It can act as both a hydrogen bond donor and acceptor, and is known to chelate metal ions. This feature is often associated with anticancer and anti-inflammatory properties.[5][6] |
| Position 8 | Methoxy Group | The electron-donating methoxy group at the 8-position can modulate the electronic properties of the quinoline ring system, potentially influencing target binding affinity and pharmacokinetic properties. The 8-hydroxyquinoline scaffold, a close relative, is a well-known metal chelator with diverse biological activities.[7][8] |
Preliminary data suggests that this compound may act as an inhibitor of protein synthesis in animal cells, a tantalizing clue that warrants significant further investigation.[1][9]
Potential Research Application I: Oncology
The quinoline scaffold is a cornerstone of many anticancer agents.[4][10] The confluence of the 4-hydroxy group and the 2-carboxylate moiety in the target molecule strongly suggests potential for antiproliferative and pro-apoptotic activity.
Rationale and Mechanistic Hypothesis
Many quinoline derivatives exert their anticancer effects through multiple mechanisms, including the induction of apoptosis and cell cycle arrest.[10] The 4-hydroxy group is particularly significant, as derivatives of quinolin-4-one have been shown to inhibit critical enzymes and disrupt cellular processes in cancer cells.[5][6] Furthermore, the structural similarity to quinoline-2-carboxylic acids, which have demonstrated cytotoxicity against various cancer cell lines, provides a strong basis for investigation. A plausible hypothesis is that this compound could interfere with key signaling pathways involved in cell proliferation and survival, such as the NF-κB or PI3K pathways, or directly induce DNA damage or inhibit topoisomerases.
Proposed Experimental Workflow: Anticancer Activity Screening
This workflow outlines a systematic approach to evaluating the anticancer potential of this compound.
Caption: Workflow for anticancer screening.
Detailed Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cytotoxicity.[5]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in growth medium from a concentrated stock solution in DMSO. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Potential Research Application II: Anti-inflammatory Agent
Chronic inflammation is a key driver of numerous diseases. Quinoline derivatives have demonstrated significant anti-inflammatory properties, often through the modulation of key signaling pathways like NF-κB.
Rationale and Mechanistic Hypothesis
The anti-inflammatory activity of many quinoline compounds is linked to their ability to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6).[3] The NF-κB signaling pathway is a central regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory drugs. Given the structural similarities to other anti-inflammatory quinolines, it is hypothesized that this compound may inhibit the activation of the NF-κB pathway in inflammatory cells like macrophages.
Proposed Signaling Pathway: NF-κB Inhibition
Caption: Hypothesized NF-κB inhibition.
Detailed Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This protocol assesses the ability of the compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Standard Curve: Prepare a standard curve using sodium nitrite to quantify the nitrite concentration in the samples.
-
Cell Viability: Concurrently perform a cell viability assay (e.g., MTT) to ensure that the observed NO inhibition is not due to cytotoxicity.
Future Directions and Concluding Remarks
The therapeutic potential of this compound extends beyond oncology and inflammation. The preliminary indication of protein synthesis inhibition opens a fascinating avenue for investigation, particularly in the contexts of antimicrobial and antiviral research, where targeting pathogen-specific protein synthesis is a validated strategy.
Furthermore, the structural similarity to 8-hydroxyquinolines, known metal chelators, suggests a potential role in neurodegenerative diseases where metal dyshomeostasis is a contributing factor.[8] Investigating its metal-binding properties and its effects in models of Alzheimer's or Parkinson's disease could be a fruitful line of inquiry.
This guide provides a foundational framework for exploring the research applications of this compound. The proposed workflows and protocols are starting points, intended to be adapted and expanded upon as initial data is generated. The true potential of this molecule will only be revealed through rigorous, systematic, and creative scientific investigation. The convergence of a privileged scaffold with strategically placed functional groups makes this compound a compelling candidate for the development of next-generation therapeutics.
References
- 1. This compound [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound [cymitquimica.com]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate: An Application and Protocol Guide
This comprehensive guide provides detailed protocols and scientific insights for the synthesis of Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate, a valuable scaffold in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering a robust framework for the preparation of this and related quinoline derivatives.
Introduction: The Significance of the Quinoline Scaffold
Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals. Their broad spectrum of biological activities, including antibacterial, antimalarial, anticancer, and anti-inflammatory properties, has established them as privileged structures in medicinal chemistry. The target molecule, this compound, incorporates key functional groups that make it an attractive starting point for the development of novel therapeutic agents. The 4-hydroxyquinoline moiety is a known pharmacophore, and the methoxy and methyl carboxylate groups offer sites for further chemical modification to optimize biological activity and pharmacokinetic properties.
Strategic Approach to Synthesis: The Conrad-Limpach Reaction
While several named reactions exist for the synthesis of quinolines, the Conrad-Limpach reaction provides a reliable and versatile method for accessing 4-hydroxyquinoline derivatives.[1][2] This approach involves the condensation of an aniline derivative with a β-ketoester, followed by a high-temperature cyclization. For the synthesis of the target molecule, a two-step approach is proposed, starting with the synthesis of the key intermediate, 2-amino-3-methoxyphenol, followed by its reaction with a suitable C3 building block and subsequent esterification.
PART 1: Synthesis of the Key Intermediate: 2-Amino-3-methoxyphenol
The synthesis of the aniline precursor, 2-amino-3-methoxyphenol, is a critical first step. A common route involves the nitration of 3-methoxyphenol followed by reduction of the nitro group.
Protocol 1: Synthesis of 2-Nitro-3-methoxyphenol
Rationale: The nitration of 3-methoxyphenol is directed by the activating methoxy and hydroxyl groups. Careful control of the reaction conditions is necessary to favor the desired 2-nitro isomer.
Materials:
-
3-Methoxyphenol
-
Nitric acid (70%)
-
Acetic acid
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methoxyphenol (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of nitric acid (1.1 eq) in acetic acid dropwise to the cooled solution, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Collect the solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Protocol 2: Reduction of 2-Nitro-3-methoxyphenol to 2-Amino-3-methoxyphenol
Rationale: The reduction of the nitro group to an amine can be achieved using various reducing agents. Catalytic hydrogenation is a clean and efficient method.[3]
Materials:
-
2-Nitro-3-methoxyphenol
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas
Procedure:
-
In a hydrogenation vessel, dissolve 2-nitro-3-methoxyphenol (1.0 eq) in methanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%).
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-3-methoxyphenol, which can be used in the next step without further purification or can be purified by column chromatography if necessary.
PART 2: Synthesis of 4-Hydroxy-8-methoxyquinoline-2-carboxylic Acid via Conrad-Limpach Reaction
With the key aniline intermediate in hand, the quinoline core can be constructed using the Conrad-Limpach reaction. This involves condensation with a β-ketoester, followed by thermal cyclization. To obtain the desired 2-carboxylate, a suitable pyruvate derivative is employed.
Protocol 3: Condensation and Cyclization
Rationale: The initial reaction between the aniline and the β-ketoester forms an enamine intermediate. High temperatures are then required to drive the intramolecular cyclization to form the quinoline ring system. The use of a high-boiling solvent is crucial for achieving the necessary reaction temperature.[4]
Materials:
-
2-Amino-3-methoxyphenol
-
Diethyl ketomalonate
-
Dowtherm A (or another high-boiling solvent like diphenyl ether)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-methoxyphenol (1.0 eq) and diethyl ketomalonate (1.1 eq).
-
Heat the mixture at 140-150 °C for 2 hours to form the enamine intermediate. Ethanol will distill off during this step.
-
To the resulting crude enamine, add a high-boiling solvent such as Dowtherm A.
-
Heat the mixture to 250-260 °C for 30-60 minutes to effect cyclization.
-
Allow the reaction mixture to cool to room temperature. The product should precipitate.
-
Add a non-polar solvent like hexane to aid precipitation.
-
Collect the solid by filtration, wash with hexane to remove the high-boiling solvent, and dry under vacuum. This will yield the crude ethyl 4-hydroxy-8-methoxyquinoline-2-carboxylate.
PART 3: Hydrolysis and Esterification to Obtain the Final Product
The ethyl ester obtained from the Conrad-Limpach reaction is first hydrolyzed to the corresponding carboxylic acid, which is then esterified to the desired methyl ester.
Protocol 4: Hydrolysis of the Ethyl Ester
Rationale: Basic hydrolysis (saponification) is a standard method for converting esters to carboxylic acids. Subsequent acidification precipitates the carboxylic acid.
Materials:
-
Crude ethyl 4-hydroxy-8-methoxyquinoline-2-carboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
Suspend the crude ethyl ester in a mixture of ethanol and 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 2-3 hours, or until TLC indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with concentrated HCl to a pH of approximately 2-3 to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-hydroxy-8-methoxyquinoline-2-carboxylic acid.
Protocol 5: Fischer Esterification to this compound
Rationale: Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. Using a large excess of methanol drives the equilibrium towards the product.
Materials:
-
4-Hydroxy-8-methoxyquinoline-2-carboxylic acid
-
Methanol
-
Sulfuric acid (H₂SO₄)
Procedure:
-
Suspend 4-hydroxy-8-methoxyquinoline-2-carboxylic acid (1.0 eq) in a large excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize the acid with a saturated solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent such as methanol or ethyl acetate/hexane.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Characterization Data
Table 1: Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₁₂H₁₁NO₄ |
| Molecular Weight | 233.22 g/mol |
| Appearance | Off-white to pale yellow solid |
| 1H NMR (DMSO-d₆, 400 MHz) δ (ppm) | Predicted values based on similar structures: 11.5-12.5 (s, 1H, OH), 7.0-8.0 (m, 3H, Ar-H), 6.8 (s, 1H, H-3), 3.9 (s, 3H, OCH₃), 3.8 (s, 3H, COOCH₃) |
| 13C NMR (DMSO-d₆, 100 MHz) δ (ppm) | Predicted values based on similar structures: 170-175 (C=O, ester), 160-165 (C4-OH), 145-155 (Ar-C), 110-140 (Ar-C), 100-110 (C-3), 55-60 (OCH₃), 50-55 (COOCH₃) |
| IR (KBr, cm⁻¹) | Predicted values: 3400-3200 (O-H), 3000-2800 (C-H), 1720-1700 (C=O, ester), 1640-1620 (C=C, C=N), 1250-1200 (C-O) |
Note: Actual spectral data should be acquired for the synthesized compound and may vary slightly from the predicted values.
Purification and Troubleshooting
Purification:
-
Recrystallization: The final product and intermediates can often be purified by recrystallization. Common solvents include ethanol, methanol, ethyl acetate, or mixtures with non-polar solvents like hexane.[5]
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be employed. A common issue with quinoline derivatives is tailing on the silica gel due to the basicity of the nitrogen atom. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent system.[6]
Troubleshooting:
-
Low yield in cyclization: Ensure the reaction temperature is sufficiently high and that a suitable high-boiling solvent is used. An inert atmosphere can also be beneficial.
-
Incomplete esterification: Use a large excess of methanol and ensure the reaction is sufficiently acidic. The reaction is an equilibrium, so removing water as it forms (e.g., with a Dean-Stark apparatus) can also drive the reaction to completion.
-
Difficulty in purification: If the product is an oil or does not crystallize easily, column chromatography is the recommended purification method. Experiment with different solvent systems to achieve optimal separation.
Conclusion
This guide provides a comprehensive and scientifically grounded approach to the synthesis of this compound. By following the detailed protocols and understanding the rationale behind each step, researchers can confidently prepare this valuable compound for further investigation in drug discovery and development programs. The provided troubleshooting tips and purification strategies will aid in overcoming common challenges encountered in organic synthesis.
References
- 1. This compound [cymitquimica.com]
- 2. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. 8-Methoxy-4-methylquinolin-2(1H)-one | C11H11NO2 | CID 782123 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinoline Derivatives
Abstract
The 4-hydroxyquinoline (or quinolin-4(1H)-one) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antibacterial, and neuroprotective properties.[1][2][3] The Conrad-Limpach synthesis, discovered by Max Conrad and Leonhard Limpach in 1887, remains a cornerstone reaction for accessing this valuable heterocyclic motif.[4][5] It provides a reliable and versatile two-step pathway from readily available anilines and β-ketoesters. This guide offers a detailed exploration of the reaction mechanism, a field-proven experimental protocol, strategies for optimization and troubleshooting, and an overview of its applications in modern drug discovery, tailored for researchers and drug development professionals.
Theoretical Framework: Mechanism and Regioselectivity
The Conrad-Limpach synthesis is a thermal condensation reaction that proceeds in two distinct stages: the formation of an enamine intermediate followed by a high-temperature thermal cyclization.[5][6] Understanding the causality behind each step is critical for successful execution and optimization.
Step 1: Enamine Formation (Kinetic Control) The synthesis begins with the condensation of a primary arylamine (aniline) with a β-ketoester.[4] The aniline possesses two nucleophilic sites for potential attack on the β-ketoester: the nitrogen can attack the highly electrophilic keto-carbonyl or the less reactive ester-carbonyl.
Under moderate conditions (e.g., room temperature to ~100 °C), the reaction is under kinetic control. The more reactive ketone carbonyl is preferentially attacked by the aniline's amino group.[4][7] This initial attack forms a tetrahedral intermediate which, after dehydration, yields a Schiff base. This Schiff base is in tautomeric equilibrium with its more stable enamine isomer, an alkyl β-arylaminocrotonate, which is the key intermediate for the subsequent cyclization.[4]
Step 2: Thermal Cyclization (Annulation) The second stage is the rate-determining step and requires significant thermal energy.[4] The enamine intermediate is heated to high temperatures, typically around 250 °C, to induce an intramolecular electrocyclic ring closure.[4][5] The aromatic ring of the aniline moiety acts as the nucleophile, attacking the ester carbonyl carbon. This annulation is followed by the elimination of an alcohol molecule (e.g., ethanol if an ethyl ester was used) to yield the final 4-hydroxyquinoline product.[8]
Tautomerism: The final product is often depicted as a 4-hydroxyquinoline (the enol form). However, it exists in a tautomeric equilibrium with the quinolin-4(1H)-one (the keto form). In many cases, the quinolone (keto) form is believed to predominate.[4]
References
- 1. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. Conrad-Limpach Cyclization [drugfuture.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
The Gould-Jacobs Reaction: A Comprehensive Guide to Synthesizing Quinolone Scaffolds
Introduction: The Enduring Importance of the Quinoline Scaffold and the Gould-Jacobs Reaction
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of a vast array of therapeutic agents with diverse biological activities, including antibacterial, antimalarial, anticancer, and anti-inflammatory properties. The Gould-Jacobs reaction, first reported in 1939, remains a cornerstone of synthetic strategies for accessing 4-hydroxyquinoline derivatives, which are key precursors to these vital pharmaceuticals. This reaction provides a robust and versatile method for constructing the quinoline core from readily available anilines and malonic acid derivatives.
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the theory and practice of the Gould-Jacobs reaction. We will delve into the intricacies of the reaction mechanism, provide detailed, field-proven protocols for both classical and modern microwave-assisted syntheses, and explore its broad applications in pharmaceutical development.
Reaction Mechanism: A Stepwise Journey to the Quinoline Core
The Gould-Jacobs reaction is a multi-step process that begins with the condensation of an aniline with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM), and culminates in the formation of the 4-hydroxyquinoline scaffold. The reaction proceeds through four key stages: condensation, thermal cyclization, saponification, and decarboxylation.
-
Condensation: The reaction is initiated by a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of DEEM. This is followed by the elimination of an alcohol molecule (e.g., ethanol) to yield a stable anilidomethylenemalonate intermediate.
-
Thermal Cyclization: This is the pivotal and most energy-demanding step of the reaction, requiring high temperatures (typically above 250 °C) to induce a 6-electron electrocyclization. This intramolecular reaction forges the quinoline ring system. The high energy barrier can be surmounted through conventional heating in high-boiling solvents like diphenyl ether or, more efficiently, with microwave irradiation. A key intermediate in this step is a transient ketene, which rapidly cyclizes.
-
Saponification: The resulting 4-hydroxy-3-carboalkoxyquinoline is then subjected to basic hydrolysis (saponification), typically using an aqueous solution of sodium hydroxide. This step converts the ester group at the 3-position into a carboxylic acid.
-
Decarboxylation: The final step involves the removal of the carboxylic acid group at the 3-position by heating the quinoline-3-carboxylic acid above its melting point. This decarboxylation step yields the desired 4-hydroxyquinoline product.
The overall reaction pathway is depicted in the following diagram:
Application Notes and Protocols for the Purification of Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate
Introduction: The Critical Role of Purity in Drug Discovery
Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate is a heterocyclic compound with a quinoline core, a structural motif prevalent in a wide array of therapeutic agents.[1][2] The biological activity of such molecules is intrinsically linked to their structural integrity and purity.[3][4] Impurities, even in trace amounts, can lead to erroneous biological data, misleading structure-activity relationships (SAR), and potential off-target effects. Therefore, robust and reproducible purification strategies are paramount for researchers in medicinal chemistry and drug development.
This comprehensive guide provides detailed protocols for the purification of this compound, focusing on two primary laboratory-scale techniques: recrystallization and column chromatography. Additionally, it outlines a standard high-performance liquid chromatography (HPLC) method for the critical assessment of purity. The methodologies described herein are grounded in established principles of separation science and tailored to the specific chemical properties of quinoline derivatives.
Understanding the Molecule: Properties of this compound
A thorough understanding of the physicochemical properties of the target compound is the foundation of an effective purification strategy.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₂H₁₁NO₄ | [5] |
| Molecular Weight | 233.2 g/mol | [5] |
| Appearance | Presumed crystalline solid (white to pale yellow) | Based on similar quinoline derivatives.[6] |
| Solubility | Limited water solubility; soluble in organic solvents such as DMSO, DMF, and methanol. | [6] |
| pKa | Estimated 8-9 for the 4-hydroxyl group. | Based on typical values for 4-hydroxyquinolines.[6] |
The presence of a basic nitrogen atom in the quinoline ring and an acidic 4-hydroxyl group imparts amphoteric character to the molecule, influencing its behavior in different solvent systems and on various stationary phases.
Strategic Purification Workflow
The purification of this compound typically follows a multi-step process to achieve high purity. The general workflow is outlined below.
Caption: General purification workflow for this compound.
Protocol 1: Recrystallization for Bulk Purification
Recrystallization is a powerful and economical technique for purifying solid compounds, leveraging differences in solubility between the target molecule and impurities in a given solvent or solvent system at varying temperatures.[7][8] For heterocyclic compounds like quinolines, selecting the appropriate solvent is crucial for obtaining high-purity crystals.[9]
Causality Behind Solvent Selection:
The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Based on the known solubility of the target compound and successful recrystallizations of structurally similar molecules, a mixed solvent system of Dimethylformamide (DMF) and Methanol (MeOH) is recommended.[6][10] DMF acts as the primary solvent due to its high boiling point and ability to dissolve a wide range of organic compounds, while methanol serves as the anti-solvent, inducing crystallization upon cooling.
Step-by-Step Protocol:
-
Dissolution: In a suitably sized Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot DMF. Heat the mixture gently on a hot plate with stirring until all the solid dissolves.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Induce Crystallization: To the hot DMF solution, slowly add methanol dropwise until the solution becomes slightly turbid, indicating the saturation point.
-
Crystal Growth: Add a few more drops of hot DMF to redissolve the precipitate and obtain a clear solution. Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow down the cooling process, promoting the formation of larger, purer crystals.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol to remove any residual soluble impurities from their surface.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: High-Resolution Purification by Column Chromatography
For instances where recrystallization does not yield the desired purity or for the separation of closely related impurities, silica gel column chromatography is the method of choice. A critical consideration for quinoline derivatives is their potential for decomposition on acidic silica gel.
The Rationale for a Modified Mobile Phase:
The basic nitrogen atom of the quinoline ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing and, in some cases, degradation of the compound. To counteract this, a small amount of a basic modifier, such as triethylamine (TEA), is added to the mobile phase. The TEA will preferentially interact with the active sites on the silica gel, allowing the quinoline derivative to elute with improved peak shape and reduced risk of decomposition.
Step-by-Step Protocol:
-
Stationary Phase Preparation: Prepare a slurry of silica gel (60-120 mesh) in the initial mobile phase (e.g., Hexane:Ethyl Acetate 9:1 with 0.5% TEA). Pack a glass column with the slurry, ensuring a level and well-compacted bed.
-
Sample Loading: Dissolve the crude or partially purified compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., Hexane:Ethyl Acetate 9:1 with 0.5% TEA). Gradually increase the polarity of the mobile phase (e.g., to Hexane:Ethyl Acetate 7:3 with 0.5% TEA) to elute the target compound. The optimal solvent gradient should be determined by thin-layer chromatography (TLC) beforehand.
-
Fraction Collection: Collect fractions and monitor the elution of the compound using TLC.
-
Product Isolation: Combine the pure fractions, as identified by TLC, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and accurate method for determining the purity of a compound.[11] A reversed-phase C18 column is typically effective for the analysis of quinoline derivatives.[12][13]
Analytical HPLC Method Parameters:
| Parameter | Recommended Value | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reversed-phase separation of moderately polar organic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons to ensure consistent ionization of the analyte. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC. |
| Gradient | 30% to 95% B over 20 minutes | A gradient elution is suitable for separating compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns. |
| Detection Wavelength | 254 nm and 320 nm | Quinoline derivatives typically exhibit strong UV absorbance at these wavelengths.[11] |
| Column Temperature | 30°C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | Standard injection volume for analytical HPLC. |
Workflow for HPLC Purity Analysis
References
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound [cymitquimica.com]
- 6. Methyl 4-hydroxy-8-methylquinoline-2-carboxylate (849022-03-3) for sale [vulcanchem.com]
- 7. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Characterization of Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide provides a detailed framework for the analytical characterization of Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate (CAS No: 7101-90-8), a key heterocyclic compound with significant potential in medicinal chemistry and materials science.[1] This document outlines a suite of analytical methodologies, from chromatographic separation to spectroscopic elucidation, designed to ensure the identity, purity, and structural integrity of the compound. Each protocol is presented with an emphasis on the underlying scientific principles, offering field-proven insights to guide experimental design and data interpretation.
Introduction: The Quinoline Scaffold and the Subject Compound
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities. This compound, with a molecular formula of C₁₂H₁₁NO₄ and a molecular weight of 233.2 g/mol , is a functionalized quinoline derivative that presents unique analytical challenges and opportunities.[1] Its structure incorporates a hydroxyl group, a methoxy group, and a methyl ester, all of which influence its physicochemical properties and require a multi-faceted analytical approach for complete characterization. The accurate and precise characterization of this molecule is a critical prerequisite for its advancement in research and development pipelines, ensuring data reliability and regulatory compliance.
Chromatographic Analysis for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and for its quantification in various matrices. The selection of an appropriate stationary phase and mobile phase is critical for achieving optimal separation from potential impurities, starting materials, and degradation products.
Rationale for Method Selection
A reverse-phase HPLC method is recommended due to the moderate polarity of the target analyte. A C18 column is a versatile and robust choice for the initial method development.[2] The mobile phase, a gradient of an organic solvent (acetonitrile or methanol) and an aqueous buffer, allows for the efficient elution of the compound while retaining and separating impurities with different polarities. The inclusion of a small amount of acid, such as formic or phosphoric acid, in the mobile phase can improve peak shape by minimizing tailing, a common issue with nitrogen-containing heterocyclic compounds.[3]
Workflow for HPLC Analysis
Caption: High-level workflow for the HPLC analysis of this compound.
Detailed HPLC Protocol
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector (DAD).
Materials:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard: A well-characterized reference standard of this compound.
-
Sample: The sample to be analyzed.
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard in the diluent at a concentration of 1 mg/mL. From this stock, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 100 µg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.[2]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at the λmax of the compound (determined by UV-Vis spectroscopy, expected around 250-350 nm).
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
-
Data Analysis:
-
Purity Assessment: Calculate the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of the sample from this curve.
-
Spectroscopic Characterization for Structural Elucidation
A combination of spectroscopic techniques is essential for the unambiguous confirmation of the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum will reveal the number of different types of protons and their connectivity. For this compound, the expected signals are:
-
Aromatic protons on the quinoline ring (typically in the range of 7.0-8.5 ppm).
-
A singlet for the methoxy group protons (~3.9-4.1 ppm).
-
A singlet for the methyl ester protons (~3.8-4.0 ppm).
-
A broad singlet for the hydroxyl proton, the chemical shift of which can be concentration and solvent dependent.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments. Expected signals include:
-
The carbonyl carbon of the ester (around 165-175 ppm).
-
Aromatic carbons of the quinoline ring (in the region of 110-160 ppm).
-
The methoxy carbon (around 55-60 ppm).
-
The methyl ester carbon (around 50-55 ppm).
-
| Technique | Expected Chemical Shifts (ppm) | Information Provided |
| ¹H NMR | Aromatic: 7.0-8.5Methoxy (-OCH₃): ~3.9-4.1Methyl Ester (-COOCH₃): ~3.8-4.0Hydroxyl (-OH): Variable | Proton environment, connectivity, and integration |
| ¹³C NMR | Carbonyl (>C=O): ~165-175Aromatic: ~110-160Methoxy (-OCH₃): ~55-60Methyl Ester (-COOCH₃): ~50-55 | Carbon skeleton and functional groups |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound.
-
Rationale for Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to produce a prominent protonated molecular ion [M+H]⁺. Electron ionization (EI) can also be used and would provide more extensive fragmentation, which can be useful for structural confirmation.
-
Expected Fragmentation Pattern: The molecular ion peak [M]⁺ or [M+H]⁺ should be observed at m/z 233 or 234, respectively.[1] Common fragmentation pathways for esters may involve the loss of the methoxy group (-OCH₃, 31 Da) or the entire carbomethoxy group (-COOCH₃, 59 Da).[4]
Workflow for LC-MS Analysis
Caption: A schematic representation of the LC-MS workflow for structural confirmation.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
-
Expected Absorption Bands:
-
O-H stretch (hydroxyl): A broad band in the region of 3300-3500 cm⁻¹.
-
C-H stretch (aromatic and aliphatic): Peaks around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
-
C=O stretch (ester): A strong, sharp absorption band around 1700-1730 cm⁻¹.
-
C=C and C=N stretch (aromatic ring): Multiple bands in the 1450-1600 cm⁻¹ region.
-
C-O stretch (ester and ether): Bands in the fingerprint region, typically around 1100-1300 cm⁻¹.
-
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| Hydroxyl (-OH) | 3300-3500 | Broad |
| Ester Carbonyl (>C=O) | 1700-1730 | Strong, Sharp |
| Aromatic C=C/C=N | 1450-1600 | Multiple, Medium to Strong |
| C-O Stretch | 1100-1300 | Medium to Strong |
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is useful for quantitative analysis and for determining an appropriate detection wavelength for HPLC.
-
Expected Absorption Maxima (λmax): The quinoline chromophore is expected to exhibit characteristic absorption maxima in the UV region, typically between 250 nm and 350 nm. A full scan should be performed in a suitable solvent (e.g., methanol or acetonitrile) to determine the precise λmax for use in HPLC method development.
Conclusion and Best Practices
The analytical characterization of this compound requires a multi-technique approach to ensure a comprehensive understanding of its identity, purity, and structure. The protocols outlined in this guide provide a robust starting point for researchers. It is imperative that all analytical methods are validated for their intended purpose, following guidelines from relevant authorities such as the International Council for Harmonisation (ICH). The use of certified reference standards is crucial for accurate quantification. By adhering to these principles and methodologies, scientists can ensure the generation of high-quality, reliable data in their research and development endeavors.
References
Unlocking Proteomic Insights with Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Chemical Probe for Proteomics
Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate is a quinoline derivative with the molecular formula C₁₂H₁₁NO₄ and a molecular weight of 233.2 g/mol [1][2]. While the broader family of quinoline compounds has been extensively studied for their diverse biological activities, including anticancer, antimalarial, and anti-inflammatory properties, the specific applications of this particular molecule in proteomics are still emerging[3][4][5][6]. Preliminary data suggests that this compound can inhibit protein synthesis in animal cells, hinting at its potential to modulate fundamental cellular processes[1][7].
This document provides detailed application notes and hypothetical, yet scientifically grounded, protocols for the use of this compound as a novel chemical probe in proteomics research. We will explore two primary applications: the identification of protein targets via affinity purification-mass spectrometry (AP-MS) and the quantitative analysis of its effects on the cellular proteome through tandem mass tag (TMT) labeling. These protocols are designed to be a starting point for researchers looking to leverage this compound to uncover new biological insights and potential therapeutic targets.
Application 1: Target Deconvolution via Affinity Purification-Mass Spectrometry (AP-MS)
The identification of the cellular targets of a small molecule is a critical step in understanding its mechanism of action. Affinity purification-mass spectrometry (AP-MS) is a powerful technique for discovering protein-protein and small molecule-protein interactions[4][8]. In this application, this compound is immobilized on a solid support and used as "bait" to capture its interacting proteins from a cell lysate.
Scientific Rationale
The quinoline scaffold is known to interact with a variety of proteins, and by immobilizing this compound, we can isolate its specific binding partners[9]. The hydroxyl group at the 4-position provides a potential site for covalent attachment to an activated resin without significantly altering the core structure of the molecule, which is likely crucial for its biological activity[10][11]. By comparing the proteins captured by the compound-coupled beads to those that bind non-specifically to control beads, we can identify high-confidence interacting proteins.
Experimental Workflow
Caption: Workflow for target identification using AP-MS.
Detailed Protocol
1. Immobilization of this compound
-
Materials:
-
This compound
-
NHS-activated Sepharose beads
-
Coupling buffer (e.g., 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3)
-
Blocking buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Wash buffer (e.g., PBS)
-
-
Procedure:
-
Wash 1 ml of NHS-activated Sepharose beads with 10 ml of ice-cold 1 mM HCl.
-
Dissolve 1-5 mg of this compound in a minimal amount of DMSO and then dilute in 10 ml of coupling buffer.
-
Immediately add the compound solution to the washed beads and incubate for 2-4 hours at room temperature with gentle rotation.
-
Pellet the beads by centrifugation (500 x g for 2 minutes) and discard the supernatant.
-
Block any remaining active groups by incubating the beads with blocking buffer for 2 hours at room temperature.
-
Wash the beads three times with wash buffer.
-
Prepare control beads by following the same procedure but omitting the compound.
-
Store the beads at 4°C in PBS with 0.02% sodium azide.
-
2. Affinity Purification
-
Materials:
-
Cultured cells of interest
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)
-
Wash buffer (e.g., Lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., 0.1 M glycine pH 2.5 or SDS-PAGE sample buffer)
-
-
Procedure:
-
Grow cells to 80-90% confluency.
-
Lyse the cells in ice-cold lysis buffer and clear the lysate by centrifugation (14,000 x g for 15 minutes at 4°C).
-
Determine the protein concentration of the lysate using a BCA assay.
-
Incubate 1-2 mg of protein lysate with 50 µl of the compound-coupled beads and control beads for 2-4 hours at 4°C with gentle rotation.
-
Pellet the beads and wash them three to five times with wash buffer.
-
Elute the bound proteins using elution buffer. If using a denaturing elution, add SDS-PAGE sample buffer and boil for 5 minutes.
-
3. Mass Spectrometry and Data Analysis
-
Procedure:
-
Run the eluted proteins on a short SDS-PAGE gel to separate them from the beads.
-
Perform in-gel digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS)[4].
-
Identify proteins using a database search algorithm (e.g., Mascot, Sequest).
-
Compare the proteins identified from the compound-coupled beads to the control beads to identify specific binders.
-
| Parameter | Recommendation | Rationale |
| Compound Concentration for Immobilization | 1-5 mg/ml of resin | To achieve a sufficient density of the bait molecule for efficient protein capture. |
| Protein Lysate Concentration | 1-2 mg/ml | To ensure an adequate amount of target protein for detection. |
| Incubation Time | 2-4 hours | To allow for sufficient binding of interacting proteins. |
| Number of Washes | 3-5 times | To minimize non-specific binding. |
Application 2: Quantitative Proteomic Analysis of Cellular Response to Protein Synthesis Inhibition
Given the evidence that this compound inhibits protein synthesis, a quantitative proteomic approach can elucidate the global cellular response to this inhibition[1][7]. Tandem Mass Tag (TMT) labeling is a powerful method for multiplexed quantitative proteomics, allowing for the simultaneous comparison of protein abundance across multiple samples[5][9].
Scientific Rationale
By treating cells with this compound and comparing their proteome to that of untreated cells, we can identify proteins and pathways that are significantly altered. This can provide insights into the compound's mechanism of action beyond simple protein synthesis inhibition, potentially revealing downstream effects and cellular stress responses. TMT labeling allows for accurate relative quantification of thousands of proteins in a single experiment[12].
Experimental Workflow
Caption: Workflow for quantitative proteomics using TMT labeling.
Detailed Protocol
1. Cell Culture and Treatment
-
Materials:
-
Cultured cells of interest
-
This compound
-
DMSO (vehicle control)
-
Cell culture media and supplements
-
-
Procedure:
-
Seed cells in multiple plates for biological replicates.
-
Treat one set of cells with an appropriate concentration of this compound (determined by a dose-response curve) for a specific time period (e.g., 6, 12, or 24 hours).
-
Treat the control set of cells with an equivalent volume of DMSO.
-
Harvest the cells by scraping or trypsinization.
-
2. Protein Extraction, Digestion, and TMT Labeling
-
Materials:
-
Lysis buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.5, with protease and phosphatase inhibitors)
-
DTT (Dithiothreitol)
-
IAA (Iodoacetamide)
-
Trypsin
-
TMTpro™ 16-plex Label Reagent Set
-
Acetonitrile (ACN)
-
Hydroxylamine
-
-
Procedure:
-
Lyse the cell pellets in lysis buffer.
-
Reduce the proteins with DTT and alkylate with IAA.
-
Dilute the urea concentration to less than 2 M and digest the proteins with trypsin overnight at 37°C.
-
Desalt the resulting peptides using a C18 column.
-
Label each peptide sample with a different TMT reagent according to the manufacturer's protocol[13].
-
Quench the labeling reaction with hydroxylamine.
-
Pool all the labeled samples in equal amounts.
-
Desalt the pooled sample.
-
3. LC-MS/MS and Data Analysis
-
Procedure:
-
(Optional) Fractionate the pooled peptide sample using high-pH reversed-phase chromatography to increase proteome coverage.
-
Analyze the peptide fractions by LC-MS/MS on a high-resolution mass spectrometer[14].
-
Use a proteomic data analysis software (e.g., Proteome Discoverer, MaxQuant) to identify and quantify proteins based on the TMT reporter ion intensities.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon treatment.
-
Use bioinformatics tools for pathway and gene ontology (GO) enrichment analysis to interpret the biological significance of the proteomic changes.
-
| Parameter | Recommendation | Rationale |
| Compound Concentration | Based on IC50 for protein synthesis inhibition | To ensure a measurable biological effect without causing excessive cell death. |
| Treatment Duration | 6-24 hours | To capture both early and late cellular responses. |
| Number of Replicates | 3-5 biological replicates per condition | To ensure statistical significance of the results. |
| TMT Labeling Kit | TMTpro™ 16-plex | Allows for the comparison of multiple conditions and time points in a single experiment. |
Conclusion
This compound presents an exciting opportunity for proteomics research. The protocols outlined in this document provide a framework for its use in identifying novel protein targets and for dissecting its impact on the cellular proteome. While these applications are based on the known properties of quinoline derivatives and preliminary data, they offer a solid foundation for further investigation. The versatility of the quinoline scaffold suggests that this compound could become a valuable tool in the arsenal of chemical probes for proteomics and drug discovery.
References
- 1. protocols/proteomics/tmtLabelingOfPeptides.md at main · bmsCoreFacility/protocols · GitHub [github.com]
- 2. Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative proteomics using SILAC: Principles, applications, and developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Quantification Technology-TMT Labeling Quantitation - Creative Proteomics [creative-proteomics.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Protein–Protein Interaction Network Mapping by Affinity Purification Cross-Linking Mass Spectrometry (AP-XL-MS) based Proteomics | Springer Nature Experiments [experiments.springernature.com]
- 8. fiveable.me [fiveable.me]
- 9. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
- 10. Page loading... [guidechem.com]
- 11. Chemoselective Hydroxyl Group Transformation: An Elusive Target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
Application Notes and Protocols: Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate in Drug Discovery
Introduction: Unveiling the Potential of a Privileged Scaffold
The quinoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural and synthetic compounds with significant biological activities.[1] Within this diverse family, quinoline-2-carboxylic acid derivatives have emerged as a particularly promising class, demonstrating a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] This guide focuses on a specific, yet underexplored, member of this family: Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate .
With the molecular formula C₁₂H₁₁NO₄ and a molecular weight of 233.2 g/mol , this compound presents a unique substitution pattern that suggests a compelling potential for therapeutic applications.[5][6] Notably, preliminary data indicates that this compound can inhibit protein synthesis in animal cells, a mechanism of action with profound implications for anticancer therapy.[5] This document serves as a comprehensive technical guide for researchers, providing a theoretical framework and practical protocols to explore the therapeutic potential of this intriguing molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 7101-90-8 | [5][6] |
| Molecular Formula | C₁₂H₁₁NO₄ | [5][6] |
| Molecular Weight | 233.2 g/mol | [5][6] |
| Purity | Min. 95% | [5] |
Proposed Primary Application: Anticancer Agent via Protein Synthesis Inhibition
The assertion that this compound inhibits protein synthesis provides a strong rationale for its investigation as a potential anticancer agent.[5] The uncontrolled proliferation of cancer cells is heavily dependent on robust protein synthesis to support rapid growth and division. Therefore, compounds that can disrupt this process are of significant interest in oncology drug discovery.
Proposed Mechanism of Action
The proposed mechanism of action centers on the compound's ability to interfere with the translational machinery of the cell. This could occur at various stages, including initiation, elongation, or termination of polypeptide chains. Inhibition of protein synthesis would lead to a depletion of essential proteins required for cell survival and proliferation, ultimately triggering apoptotic cell death. The 4-hydroxy-8-methoxyquinoline-2-carboxylate scaffold likely plays a crucial role in binding to components of the ribosome or associated factors, leading to the observed inhibition.
Caption: Proposed mechanism of anticancer activity.
Experimental Protocols: Investigating Anticancer Potential
The following protocols provide a robust framework for the initial assessment of this compound as an anticancer agent.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol details the evaluation of the compound's cytotoxic effects on various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell metabolic activity, which is an indicator of cell viability.
Materials:
-
This compound
-
Cancer cell lines (e.g., PC3 for prostate cancer, MCF-7 for breast cancer, A549 for lung cancer)[7]
-
Normal cell line (e.g., HEK293) for selectivity assessment[8]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5 x 10³ cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions.
-
Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (e.g., doxorubicin) as a positive control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.
-
Caption: Workflow for MTT cytotoxicity assay.
Protocol 2: Validation of Protein Synthesis Inhibition
This protocol aims to confirm the compound's mechanism of action by directly measuring its effect on protein synthesis. The SUnSET (Surface Sensing of Translation) method is a non-radioactive technique that uses puromycin to label newly synthesized proteins.
Materials:
-
This compound
-
Cancer cell line of interest
-
Puromycin
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer)
-
Proteinase inhibitor cocktail
-
Primary antibody against puromycin
-
HRP-conjugated secondary antibody
-
Western blot reagents and equipment
-
Densitometry software
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with different concentrations of this compound (based on the IC₅₀ value from the MTT assay) for a defined period (e.g., 2, 4, 6 hours).
-
Include a positive control for protein synthesis inhibition (e.g., cycloheximide).
-
-
Puromycin Labeling:
-
During the last 10-15 minutes of the treatment period, add puromycin to the medium at a final concentration of 1-10 µg/mL.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the anti-puromycin primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the puromycin signal to the loading control.
-
Compare the levels of protein synthesis in treated cells to the untreated control.
-
Secondary Proposed Applications: Antimicrobial and Anti-inflammatory Agent
The quinoline scaffold is well-established in the development of antimicrobial and anti-inflammatory drugs.[9][10] Therefore, it is plausible that this compound possesses these activities.
Antimicrobial Activity
Many quinoline derivatives exert their antimicrobial effects by inhibiting bacterial DNA gyrase.[11]
Proposed Protocol: Minimum Inhibitory Concentration (MIC) Determination
The antimicrobial activity can be assessed by determining the MIC against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) using the broth microdilution method according to CLSI guidelines.
Anti-inflammatory Activity
Quinoline derivatives have been shown to inhibit key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2).[12][13]
Proposed Protocol: In Vitro COX Inhibition Assay
The anti-inflammatory potential can be evaluated using a commercially available COX-1/COX-2 inhibition assay kit. This will determine the compound's ability to inhibit the conversion of arachidonic acid to prostaglandins.
Conclusion and Future Directions
This compound is a promising, yet understudied, molecule with a strong theoretical basis for its application in drug discovery. Its reported ability to inhibit protein synthesis makes it a compelling candidate for development as an anticancer agent.[5] The protocols outlined in this guide provide a clear path for the initial investigation of its cytotoxic effects and mechanism of action. Furthermore, its structural similarity to other biologically active quinolines warrants exploration of its potential antimicrobial and anti-inflammatory properties. Further research, including structure-activity relationship (SAR) studies and in vivo efficacy and toxicity assessments, will be crucial in fully elucidating the therapeutic potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. ajchem-a.com [ajchem-a.com]
- 5. This compound [cymitquimica.com]
- 6. scbt.com [scbt.com]
- 7. Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Experimental Design Using Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate
Disclaimer: As of January 2026, detailed mechanistic studies and comprehensive biological activity data for Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate are not extensively available in peer-reviewed literature. The following guide is therefore intended as an expert-level, strategic roadmap for researchers initiating an in vitro investigation of this compound. The proposed experimental designs are based on the well-documented activities of structurally related quinoline derivatives and a singular, unverified claim of protein synthesis inhibition. All protocols provided are foundational and should be optimized for specific laboratory conditions and research objectives.
Introduction: The Quinoline Scaffold as a Reservoir of Bioactivity
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] Derivatives of quinoline have been developed as effective anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[2][3][4][5] Their mechanisms of action are diverse, ranging from enzyme inhibition and disruption of macromolecular synthesis to metal chelation and modulation of cellular signaling pathways.[1][3]
This compound (MHMQC) is a distinct member of this class, characterized by its specific substitution pattern. While a commercial supplier notes that MHMQC has been shown to inhibit protein synthesis in animal cells, the primary data supporting this claim is not publicly accessible.[6] This document provides a comprehensive framework for the initial in vitro characterization of MHMQC, focusing on a logical, tiered approach to elucidate its potential cytotoxic, anti-inflammatory, and antimicrobial properties.
Preliminary Characterization and Compound Handling
Prior to initiating biological assays, it is imperative to confirm the identity and purity of the MHMQC sample.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 7101-90-8 | [6][7] |
| Molecular Formula | C₁₂H₁₁NO₄ | [6][7] |
| Molecular Weight | 233.2 g/mol | [6][7] |
| Purity | ≥95% (recommended) | [6] |
Protocol 1: Stock Solution Preparation
-
Solubility Testing : Empirically determine the solubility of MHMQC in various solvents commonly used for in vitro studies (e.g., DMSO, ethanol).
-
Stock Solution : Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent (likely DMSO).
-
Aliquoting and Storage : Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
-
Working Solutions : Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium or assay buffer immediately before each experiment. Note the final solvent concentration and include a vehicle control in all assays.
Tier 1: General Cytotoxicity and Cell Viability Screening
The initial step in characterizing a novel compound is to assess its general effect on cell viability across a panel of relevant cell lines. This provides a baseline understanding of its cytotoxic potential and helps determine appropriate concentration ranges for subsequent mechanistic studies.
Workflow for Initial Cytotoxicity Screening
Caption: Tier 1 Experimental Workflow for MHMQC.
Protocol 2: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment : The following day, remove the medium and add fresh medium containing serial dilutions of MHMQC (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation : Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Tier 2: Mechanistic Exploration Based on the Quinoline Scaffold
Based on the broad bioactivity of quinoline derivatives, a multi-pronged approach is recommended to explore the specific effects of MHMQC.
Anticancer Potential and Protein Synthesis Inhibition
Given the claim of protein synthesis inhibition, a direct assessment of this activity is warranted, alongside broader anticancer screening.[6]
Caption: Tier 2 Workflow for Anticancer Investigation.
This non-radioactive method measures global protein synthesis by detecting the incorporation of puromycin into newly synthesized polypeptide chains.
-
Cell Culture and Treatment : Culture cells to 70-80% confluency and treat with MHMQC at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for a predetermined time (e.g., 6, 12, 24 hours). Include a positive control (e.g., cycloheximide) and a vehicle control.
-
Puromycin Labeling : Add puromycin (10 µg/mL final concentration) to the culture medium and incubate for 15-30 minutes at 37°C.
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting : Determine the total protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection : Block the membrane and probe with an anti-puromycin primary antibody, followed by an HRP-conjugated secondary antibody.
-
Visualization and Analysis : Visualize the bands using a chemiluminescence detection system. Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative rate of protein synthesis.
Anti-inflammatory Potential
Many quinoline derivatives exhibit anti-inflammatory properties, often through the inhibition of key inflammatory mediators.[3][8][9]
This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in activated macrophages.
-
Cell Seeding : Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treatment : Pre-treat the cells with various concentrations of MHMQC for 1 hour.
-
LPS Stimulation : Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include unstimulated and vehicle-treated controls.
-
Nitrite Measurement (Griess Assay) :
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.
-
-
Absorbance Reading : Measure the absorbance at 540 nm.
-
Data Analysis : Calculate the concentration of nitrite using a sodium nitrite standard curve. Determine the inhibitory effect of MHMQC on NO production. Concurrently, perform a cell viability assay (e.g., MTT) to ensure that the observed reduction in NO is not due to cytotoxicity.
Antimicrobial Potential
The quinoline scaffold is present in many antibacterial and antifungal drugs.[4][5][10][11][12]
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Bacterial/Fungal Suspension : Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution : In a 96-well microtiter plate, perform serial two-fold dilutions of MHMQC in the broth.
-
Inoculation : Add the standardized microbial suspension to each well.
-
Controls : Include a positive control (microbes in broth without MHMQC), a negative control (broth only), and a standard antibiotic/antifungal control (e.g., ciprofloxacin, fluconazole).
-
Incubation : Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination : The MIC is the lowest concentration of MHMQC at which there is no visible growth of the microorganism.
Data Interpretation and Next Steps
The results from these tiered in vitro experiments will provide a foundational biological profile of this compound.
Table 2: Summary of Proposed In Vitro Assays and Expected Outcomes
| Assay | Purpose | Key Endpoint | Potential Interpretation |
| MTT Assay | Assess general cytotoxicity | IC50 value | Indicates the concentration at which MHMQC inhibits cell viability by 50%. |
| SUnSET Assay | Measure global protein synthesis | Reduction in puromycin incorporation | Confirms or refutes the claimed mechanism of protein synthesis inhibition. |
| Annexin V/PI Staining | Detect apoptosis | Percentage of apoptotic cells | Elucidates if cytotoxicity is mediated through programmed cell death. |
| Cell Cycle Analysis | Determine effects on cell cycle progression | Cell cycle phase distribution | Identifies if MHMQC causes cell cycle arrest at a specific phase. |
| Griess Assay | Measure anti-inflammatory activity | Inhibition of NO production | Suggests potential anti-inflammatory properties. |
| Broth Microdilution | Determine antimicrobial activity | Minimum Inhibitory Concentration (MIC) | Quantifies the potency of MHMQC against various microbes. |
Positive results in any of these areas would warrant further, more in-depth investigations, such as target deconvolution studies, in vivo efficacy models, and structure-activity relationship (SAR) studies with synthesized analogs.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound [cymitquimica.com]
- 7. scbt.com [scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 12. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Harnessing Continuous Flow Chemistry for Scalable and Efficient Quinoline Synthesis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals, including antimalarial and anti-inflammatory agents[1][2][3]. However, traditional batch synthesis methods for quinolines, such as the classic Skraup and Doebner-von Miller reactions, often involve strongly acidic conditions, high temperatures, and the formation of viscous byproducts, posing significant challenges for safety, control, and scalability[1][4][5]. This application note provides a detailed guide to leveraging continuous flow chemistry as a transformative platform for the synthesis of quinolines. We will explore the fundamental advantages of microreactor technology and present a comprehensive protocol for the scalable synthesis of 2-methylquinoline derivatives via a continuous flow Doebner-von Miller reaction.
Introduction: The Case for Flow Chemistry in Heterocyclic Synthesis
Quinolines and their derivatives are a critical class of nitrogen-containing heterocycles widely employed in drug discovery and materials science[6][7]. The demand for efficient, safe, and scalable methods to produce these compounds is ever-increasing. While classic named reactions provide foundational routes to the quinoline core, their execution in conventional batch reactors suffers from several limitations:
-
Poor Heat Transfer: Highly exothermic reactions can lead to thermal runaways, side product formation, and compromised safety.
-
Mass Transfer Limitations: Inefficient mixing in large vessels can result in low yields and inconsistent product quality.
-
Scalability Issues: Directly scaling batch processes is often non-linear and can introduce new safety hazards and engineering complexities.
-
Safety Hazards: The handling of toxic reagents and the generation of hazardous intermediates in large quantities pose significant risks[8][9].
Continuous flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offers elegant solutions to these challenges[9][10]. The high surface-area-to-volume ratio in microreactors provides superior control over heat and mass transfer, enabling reactions to be performed under more aggressive conditions with greater safety and precision[11][12][13]. This "enabling technology" is particularly well-suited for the synthesis of heterocycles, allowing for reduced reaction times, improved yields, and safer handling of reagents[8].
Foundational Principles: From Batch to Continuous Flow
The transition from a batch process to a continuous flow operation involves a paradigm shift in how a reaction is conceptualized and executed. Instead of relying on temporal control in a single vessel, flow chemistry utilizes spatial control, where different stages of the reaction occur in distinct zones of the reactor system.
Figure 1: Conceptual workflow comparing traditional batch processing with a modern continuous flow synthesis setup.
Application Protocol: Continuous Flow Doebner-von Miller Synthesis of Quinaldine
The Doebner-von Miller reaction is a robust method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds[14]. We will detail a protocol adapted from published flow procedures that utilize this reaction for the synthesis of quinaldine (2-methylquinoline) and its derivatives. This method employs a series of continuous stirred tank reactors (CSTRs), which is particularly effective for reactions that may generate solid byproducts[1][4][15].
Reaction Mechanism
The reaction proceeds via the acid-catalyzed conjugate addition of aniline to crotonaldehyde (the α,β-unsaturated carbonyl). This is followed by an intramolecular electrophilic attack on the aromatic ring, cyclization, dehydration, and finally oxidation to yield the aromatic quinoline product. Using sulfuric acid as the catalyst in water provides a greener and more efficient reaction medium[16][17].
Experimental Setup
The following diagram illustrates a typical setup for this continuous flow synthesis. The distributed dosing of crotonaldehyde into a series of CSTRs is a key design choice, as it helps to minimize the formation of sticky polymeric byproducts and improve overall yield[1][4].
Figure 2: A multi-CSTR setup for Doebner-von Miller synthesis with distributed crotonaldehyde dosing.
Step-by-Step Protocol
This protocol is designed for the synthesis of quinaldine from aniline and crotonaldehyde.
1. Reagent Preparation:
-
Solution A (Aniline/Acid): In a suitable container, carefully add concentrated sulfuric acid to deionized water. Once the solution has cooled, dissolve the desired aniline substrate.
-
Solution B (Aldehyde): Use neat crotonaldehyde.
2. System Assembly and Priming:
-
Assemble the flow chemistry system as shown in Figure 2, consisting of two pumps, three jacketed CSTRs in series, a back-pressure regulator (BPR), and a collection vessel[18].
-
Connect the CSTRs to a circulating bath to maintain a constant reaction temperature.
-
Prime Pump A with the solvent (water) to fill the system and ensure there are no leaks.
-
Prime Pump B with its respective solvent.
3. Reaction Execution:
-
Begin pumping Solution A into the first CSTR (CSTR 1) at the desired flow rate.
-
Simultaneously, begin pumping Solution B (crotonaldehyde) at a distributed flow rate into each of the three CSTRs. The total flow rate of Pump B will be the sum of the individual additions.
-
Set the BPR to maintain a pressure sufficient to prevent boiling and ensure smooth flow (e.g., 3-5 bar).
-
Allow the system to reach a steady state (typically 3-5 times the total residence time) before collecting the product stream.
4. Product Collection and Workup:
-
The output stream from the BPR is an acidic aqueous solution containing the product.
-
For continuous workup, this stream can be directed into a continuous liquid-liquid extractor or a membrane separator[19].
-
Alternatively, collect the output in a flask and perform a standard batch workup: neutralize the acid, extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer, and remove the solvent under reduced pressure.
-
Purify the crude product via distillation or column chromatography as needed.
Optimization and Data
The reaction yield and selectivity are highly dependent on parameters such as temperature, residence time, and stoichiometry. Continuous flow systems allow for rapid optimization of these variables[20].
| Parameter | Optimized Value Range | Rationale & Causality |
| Temperature | 80 - 120 °C | Higher temperatures accelerate the cyclization and dehydration steps. Flow chemistry allows for safe operation above the solvent's boiling point due to pressurization[1][4]. |
| Residence Time | 15 - 60 minutes | The total time reactants spend in the heated reactor zone. Longer times generally lead to higher conversion but may increase byproduct formation. This is controlled by the total reactor volume and the combined flow rates[1][4]. |
| Molar Ratio | Aniline:Crotonaldehyde (1:1.2 to 1:1.5) | A slight excess of the aldehyde component ensures complete consumption of the more valuable aniline substrate. |
| Acid Concentration | 1.0 - 2.0 M H₂SO₄ | The Brønsted acid is crucial for catalyzing both the initial conjugate addition and the subsequent cyclization steps[14][15]. |
| Pressure | 3 - 10 bar | Prevents solvent from boiling and ensures single-phase flow, leading to more reproducible results. |
Table 1: Key parameters for optimizing the continuous flow Doebner-von Miller synthesis.
Studies have demonstrated that this continuous flow approach can significantly reduce the formation of byproducts and increase yields compared to batch reactions, with reported yields for various substituted quinaldines ranging from good to excellent[1][4][16].
Conclusion and Future Outlook
Continuous flow chemistry provides a superior alternative to traditional batch methods for the synthesis of quinolines, offering enhanced safety, efficiency, and scalability. The Doebner-von Miller reaction, when translated into a multi-CSTR flow process, demonstrates how specific challenges like byproduct formation can be elegantly overcome through rational reactor design. This approach not only facilitates rapid process optimization but also aligns with the principles of green chemistry by enabling the use of aqueous media and minimizing waste[17][21]. As the pharmaceutical and fine chemical industries continue to embrace process intensification, the application of flow chemistry for the synthesis of vital heterocyclic scaffolds like quinolines will undoubtedly become an indispensable tool for modern organic synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 3. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 4. Continuous flow doebner–miller reaction and isolation using continuous stirred tank reactors | CSIR-NCL Library, Pune [library.ncl.res.in]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Catalysts-Based Synthetic Approaches to Quinolines: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances in continuous flow synthesis of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flow Chemistry for the Synthesis of Heterocycles | springerprofessional.de [springerprofessional.de]
- 10. Continuous flow synthesis enabling reaction discovery - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06808K [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Video: A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor [jove.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
optimizing reaction conditions for Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate synthesis
Technical Support Center: Synthesis of Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate
Prepared by: Senior Application Scientist, Gemini Division
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. We will address common challenges, offer optimization strategies, and provide detailed protocols to ensure reproducible, high-yield outcomes. The synthesis of 4-hydroxyquinoline derivatives is a cornerstone in medicinal chemistry, and mastering this process is critical for advancing research and development.[1]
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis of the target molecule.
Q1: What is the most effective synthetic strategy for preparing this compound?
A1: While several methods exist for quinoline synthesis, the most pertinent strategy for this specific 4-hydroxy-2-carboxylate structure is a thermal cyclocondensation reaction. This approach is conceptually related to the Gould-Jacobs and Conrad-Limpach reactions but is tailored for the 2-carboxylate regiochemistry.[2][3] The key steps involve:
-
Condensation: Reaction of an appropriately substituted aniline (in this case, 2-methoxyaniline) with a β-dicarbonyl compound capable of yielding the 2-carboxylate and 4-hydroxy functionalities. A common choice is a derivative of oxaloacetic acid ester.
-
Thermal Cyclization: The intermediate formed undergoes an intramolecular cyclization at high temperatures to form the quinoline ring system. This step is often the most critical and requires careful temperature control to maximize yield and prevent degradation.[1][4]
Q2: Can you illustrate the general reaction mechanism?
A2: Certainly. The reaction proceeds via a nucleophilic attack of the aniline nitrogen onto a carbonyl group of the ester, followed by an intramolecular cyclization and subsequent dehydration/aromatization. The 4-hydroxy group arises from the keto-enol tautomerism of the resulting 4-oxoquinoline, with the enol form being significantly stabilized.[5][6]
Caption: General mechanism for 4-hydroxyquinoline-2-carboxylate synthesis.
Q3: What are the most critical parameters to control during the synthesis?
A3: The success of this synthesis hinges on three primary factors:
-
Temperature: The cyclization step requires high temperatures, typically in the range of 250-260 °C.[1] Insufficient heat will result in a low yield of the cyclized product, while excessive heat or prolonged reaction times can lead to decarboxylation and degradation.[4]
-
Solvent: A high-boiling, inert solvent is crucial for achieving and maintaining the required reaction temperature safely and effectively. Solvents like diphenyl ether or Dowtherm A are standard choices.[1] These solvents facilitate even heat distribution and can improve yields compared to neat (solvent-free) reactions.[3]
-
Atmosphere: To prevent oxidation and other side reactions at high temperatures, it is advisable to conduct the reaction under an inert atmosphere, such as nitrogen or argon.[3]
Section 2: Troubleshooting Guide
This guide is designed to help you diagnose and resolve common experimental issues.
Problem 1: Low or No Yield of the Final Product
| Potential Cause | Suggested Solution & Scientific Rationale |
| Incomplete Cyclization | Solution: Increase the reaction temperature in controlled increments (e.g., 10 °C) or extend the reaction time. Monitor progress via TLC or LC-MS. Rationale: The intramolecular electrocyclization step has a high activation energy and requires significant thermal input to proceed at an appreciable rate.[1] A time-temperature study is essential for optimization.[4] |
| Incorrect Reagents | Solution: Verify the identity and purity of your starting materials (2-methoxyaniline and the β-keto ester). Rationale: The Gould-Jacobs reaction, a similar quinoline synthesis, is known to be sensitive to the electronic properties of the aniline substituent.[5][6] Impurities in starting materials can inhibit the reaction or lead to unwanted side products. |
| Reaction Atmosphere | Solution: Ensure the reaction is conducted under a dry, inert atmosphere (N₂ or Ar). Rationale: At high temperatures, aniline derivatives can be susceptible to oxidation. Excluding oxygen minimizes the formation of colored, tarry byproducts that complicate purification and reduce yield. |
Problem 2: Significant Formation of Byproducts and Impurities
| Potential Cause | Suggested Solution & Scientific Rationale |
| Thermal Decomposition | Solution: Reduce the reaction temperature or reaction time. The optimal balance must be found where cyclization is efficient but degradation is minimal.[4] Rationale: The quinoline core is stable, but ester functionalities can be labile at temperatures exceeding 260-300 °C, potentially leading to decarboxylation or other fragmentation pathways. |
| Self-Condensation of Reactants | Solution: Adjust the stoichiometry of the reactants. Ensure the aniline is the limiting reagent if self-condensation of the keto-ester is suspected. Rationale: β-keto esters can undergo self-condensation (e.g., Claisen condensation) under thermal or catalytic conditions, competing with the desired reaction pathway. |
| Incomplete Condensation | Solution: Ensure the initial condensation step to form the enamine intermediate is complete before proceeding to high-temperature cyclization. This can be done at a lower temperature (e.g., 100-140 °C) with removal of water/ethanol. Rationale: Separating the initial condensation from the high-temperature cyclization can provide a cleaner reaction profile by preventing side reactions of the unreacted starting materials at high temperatures.[7] |
Problem 3: Difficulty in Product Isolation and Purification
| Potential Cause | Suggested Solution & Scientific Rationale |
| Removal of High-Boiling Solvent | Solution: After cooling, dilute the reaction mixture with a non-polar solvent like hexanes or cyclohexane. This will precipitate the polar quinoline product while keeping the high-boiling solvent (e.g., diphenyl ether) in solution.[1] Rationale: The large difference in polarity between the desired product and the solvent allows for selective precipitation, which is a highly effective initial purification step. |
| Product is an Oil or Gummy Solid | Solution: Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, purification by column chromatography on silica gel is the next logical step. Rationale: The presence of residual solvent or minor impurities can inhibit crystallization. Chromatography separates compounds based on polarity, providing a robust method for isolating the pure product. |
| Colored Impurities | Solution: Treat a solution of the crude product with activated charcoal before recrystallization. For stubborn coloration, column chromatography is recommended. Rationale: Colored impurities are often highly conjugated, polar molecules that adsorb strongly to activated charcoal. This is a classic technique for removing trace colored species. |
Section 3: Optimized Experimental Protocols
Protocol 1: Two-Step Synthesis via Thermal Cyclization
This protocol separates the initial condensation from the high-temperature cyclization for a cleaner reaction profile.
Step A: Synthesis of the Enamine Intermediate
-
In a round-bottom flask equipped with a distillation head, combine 2-methoxyaniline (1.0 equiv.) and dimethyl 2-oxobutanedioate (dimethyl oxaloacetate) (1.05 equiv.).
-
Add a catalytic amount of acid (e.g., a drop of acetic acid).
-
Heat the mixture to 140-150 °C for 2 hours. Ethanol or methanol will distill off as a byproduct.
-
Monitor the reaction by TLC until the starting aniline is consumed.
-
Allow the mixture to cool. The resulting crude intermediate can often be used directly in the next step.
Step B: Thermal Cyclization
-
Add the crude intermediate from Step A to a flask containing a high-boiling solvent (e.g., diphenyl ether, ~10-15 mL per gram of intermediate).
-
Equip the flask with a reflux condenser and ensure the setup is under an inert atmosphere (N₂ or Ar).
-
Heat the mixture to 250-255 °C with vigorous stirring. Maintain this temperature for 30-60 minutes.[3]
-
Monitor the reaction by TLC or LC-MS to determine completion.
-
Workup & Purification: a. Allow the reaction mixture to cool to room temperature. The product may begin to precipitate. b. Dilute the cooled mixture with a sufficient volume of hexanes or cyclohexane (e.g., 10 volumes) to fully precipitate the product and dissolve the diphenyl ether.[1] c. Collect the solid product by vacuum filtration. d. Wash the filtered solid thoroughly with additional hexanes to remove any residual high-boiling solvent. e. Dry the product under vacuum. f. For higher purity, recrystallize the solid from a suitable solvent (e.g., ethanol, DMF/water).[8][9]
Protocol 2: Microwave-Assisted Synthesis (One-Pot)
Microwave synthesis can dramatically reduce reaction times and often improves yields.[4][10]
-
In a 10 mL microwave vial equipped with a magnetic stir bar, combine 2-methoxyaniline (1.0 equiv.) and dimethyl 2-oxobutanedioate (1.2 equiv.).
-
Seal the vial and place it in a microwave synthesizer.
-
Heat the mixture to 250 °C and hold for 10-15 minutes. (Note: Pressure will build up; use appropriate safety precautions and equipment).
-
After the reaction, cool the vial to room temperature. A precipitate of the product should form.[1]
-
Add ice-cold acetonitrile or ethanol to the vial, break up the solid, and collect the product by vacuum filtration.[11]
-
Wash the solid with cold solvent and dry under vacuum.
Section 4: Data & Visualizations
Table 1: Influence of Reaction Conditions on Gould-Jacobs Type Reactions
This table, adapted from data on a similar quinoline synthesis, illustrates the critical interplay between temperature and time.[1]
| Entry | Temperature (°C) | Time (min) | Yield (%) | Observations |
| 1 | 250 | 15 | 20% | Incomplete conversion of intermediate. |
| 2 | 300 | 15 | 37% | Improved conversion but some degradation noted. |
| 3 | 300 | 5 | 47% | Optimal balance; high conversion with minimal degradation.[1] |
| 4 | 300 | 30 | 28% | Significant product degradation and lower isolated yield.[4] |
Data sourced from a Biotage application note on a related quinoline synthesis and serves as a model for optimization.[1]
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Gould-Jacobs Reaction [drugfuture.com]
- 3. benchchem.com [benchchem.com]
- 4. ablelab.eu [ablelab.eu]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 7. benchchem.com [benchchem.com]
- 8. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. asianpubs.org [asianpubs.org]
- 11. benchchem.com [benchchem.com]
Quinoline Synthesis Technical Support Center: A Guide to Troubleshooting Common Side Reactions
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing quinoline derivatives. Quinoline scaffolds are pivotal in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] However, their synthesis is often plagued by side reactions that can drastically reduce yields and complicate purification.
This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during common quinoline syntheses. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
Part 1: The Skraup Synthesis
The Skraup synthesis is a classic and widely used method for preparing quinolines, but it is notoriously exothermic and prone to tar formation.[4][5][6]
Frequently Asked Questions (FAQs)
Q1: My Skraup synthesis is extremely vigorous and difficult to control. How can I moderate the reaction?
A1: The high exothermicity of the Skraup reaction is a primary safety and yield concern.[4][7] To mitigate this, several strategies can be employed:
-
Use of a Moderator: The addition of a moderating agent like ferrous sulfate (FeSO₄) is a common and effective method to control the reaction's violence.[4][5][7][8] Boric acid can also serve this purpose.[4][6][7] These moderators help to distribute the heat more evenly and prevent localized hotspots.
-
Controlled Reagent Addition: The slow and careful addition of concentrated sulfuric acid with efficient cooling is crucial.[4][8] This prevents a rapid and uncontrollable surge in the reaction rate.
-
Efficient Stirring: Maintaining vigorous and efficient stirring throughout the reaction is essential for heat dissipation.[4]
Q2: I am experiencing significant tar formation in my Skraup synthesis, resulting in a low yield and difficult purification. What is the cause, and how can I minimize it?
A2: Tar formation is a frequent side reaction in the Skraup synthesis, arising from the harsh acidic and oxidizing conditions that lead to the polymerization of reactants and intermediates, particularly the acrolein formed from the dehydration of glycerol.[4][7][8][9] To minimize tarring:
-
Moderator Application: As mentioned above, ferrous sulfate not only controls the exotherm but also reduces charring.[4]
-
Temperature Optimization: Avoid excessively high temperatures. The reaction should be gently heated to initiate, and then the exothermic phase should be carefully controlled.[8]
-
Alternative Oxidizing Agents: While nitrobenzene is a common oxidizing agent, arsenic acid has been reported to result in a less violent reaction.[5][8] Milder and safer alternatives are an active area of research.[8][10]
-
Purification: The crude product is often a thick, dark, tarry substance.[4] Steam distillation is a common and effective method to isolate the quinoline derivative from the tar.[4][11]
Troubleshooting Workflow: Minimizing Tar Formation
Caption: Troubleshooting workflow for tar formation in Skraup synthesis.
Part 2: The Doebner-von Miller Synthesis
This method is a versatile approach for synthesizing substituted quinolines but is often hampered by the polymerization of the α,β-unsaturated carbonyl compounds.[7][12]
Frequently Asked Questions (FAQs)
Q1: My Doebner-von Miller reaction is yielding a large amount of polymeric material and a low yield of the desired quinoline. How can I prevent this?
A1: The acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone is the most common side reaction in the Doebner-von Miller synthesis.[4][7][12] To suppress this:
-
Biphasic Reaction Medium: A highly effective strategy is to use a biphasic solvent system. By sequestering the carbonyl compound in an organic phase (e.g., toluene), its concentration in the acidic aqueous phase is minimized, which drastically reduces polymerization.[4][7][12]
-
Slow Addition of Reactants: Slowly adding the α,β-unsaturated carbonyl compound to the reaction mixture helps to maintain a low concentration, thereby disfavoring self-condensation.[4]
-
Optimize Acid and Temperature: While strong acids are necessary, overly harsh conditions can accelerate tar formation. Consider screening different Brønsted and Lewis acids to find an optimal balance.[12] Controlling the reaction temperature at the lowest effective level can also help.[12]
Q2: I am isolating dihydroquinoline byproducts from my Doebner-von Miller reaction. What is the cause and how can I ensure complete aromatization?
A2: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[12] Incomplete oxidation can lead to the isolation of dihydro- or even tetrahydroquinoline byproducts.
-
Sufficient Oxidant: Ensure that a stoichiometric excess of the oxidizing agent is used to drive the reaction to completion.[12]
-
Optimize Reaction Time and Temperature: The oxidation step may require longer reaction times or higher temperatures to proceed fully.[12]
-
Post-Reaction Oxidation: If dihydroquinoline impurities are present in the isolated product, a separate oxidation step using an appropriate oxidizing agent (e.g., DDQ, MnO₂) can be performed.[12]
Experimental Protocol: Doebner-von Miller Synthesis of 2-Methylquinoline
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser.
-
Charging Reactants: To the flask, add aniline and concentrated hydrochloric acid.
-
Reactant Addition: Slowly add crotonaldehyde to the stirred mixture.
-
Reaction: Heat the reaction mixture under reflux for several hours.
-
Work-up: Cool the reaction mixture and make it strongly alkaline with a concentrated sodium hydroxide solution.
-
Purification: The crude product can be purified by steam distillation followed by extraction to isolate the 2-methylquinoline.[4]
Part 3: The Combes Quinoline Synthesis
The Combes synthesis, which involves the reaction of anilines with β-diketones, can present challenges with regioselectivity when using unsymmetrical β-diketones.[4][13]
Frequently Asked Questions (FAQs)
Q1: I am getting a mixture of regioisomers in my Combes synthesis with an unsymmetrical β-diketone. How can I control the regioselectivity?
A1: The formation of regioisomers is a common issue when an unsymmetrical β-diketone is used, as cyclization can occur at two different positions.[4] Several factors can influence the regioselectivity:
-
Steric Effects: Increased steric bulk on one side of the β-diketone will favor cyclization at the less sterically hindered position.[4]
-
Aniline Substituents: The electronic nature of substituents on the aniline can direct the cyclization. Electron-donating groups and electron-withdrawing groups can influence the nucleophilicity of the ortho positions.[4]
-
Acid Catalyst: The choice of acid catalyst, for example, sulfuric acid versus polyphosphoric acid (PPA), can alter the ratio of the regioisomers formed.[4][13]
Data Presentation: Factors Influencing Regioselectivity in Combes Synthesis
| Factor | Influence on Regioselectivity |
| β-Diketone Structure | Increased steric bulk on one side favors cyclization at the less hindered position.[4] |
| Aniline Substituents | Electron-donating vs. electron-withdrawing groups affect the nucleophilicity of the ortho positions, directing cyclization.[4] |
| Acid Catalyst | Different acid catalysts (e.g., H₂SO₄ vs. PPA) can lead to different ratios of regioisomers.[4][13] |
Part 4: The Friedländer Synthesis
The Friedländer synthesis is a versatile method for producing quinolines from o-aminoaryl aldehydes or ketones and a compound with an α-methylene group.[14][15][16] However, it can suffer from side reactions like aldol self-condensation and issues with regioselectivity.[14][17]
Frequently Asked Questions (FAQs)
Q1: My Friedländer synthesis is giving me significant amounts of aldol condensation byproducts. How can I avoid this?
A1: The ketone starting material can undergo self-condensation, especially under basic conditions, leading to α,β-unsaturated ketones and other impurities.[17] To circumvent this:
-
Use of Imines: Instead of the o-aminoaryl aldehyde or ketone, its imine analogue can be used. This modification can prevent the aldol side reactions.[14]
-
Milder Conditions: Traditional Friedländer synthesis often requires harsh conditions (high temperature, strong acid or base) which can be detrimental.[14] The use of milder catalysts, such as gold catalysts or p-toluenesulfonic acid and iodine under solvent-free conditions, can lead to cleaner reactions.[14]
Q2: How can I control the regioselectivity in a Friedländer synthesis with an unsymmetrical ketone?
A2: Similar to the Combes synthesis, using an unsymmetrical ketone in the Friedländer synthesis can lead to a mixture of regioisomers.[14][18] Strategies to control this include:
-
Catalyst Control: Specific catalysts can favor the formation of one regioisomer. For example, certain amine catalysts can direct the reaction towards a specific product.[18]
-
Directing Groups: Introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can effectively block one reaction pathway, leading to a single product.[14][18][19]
-
Reaction Conditions: Adjusting reaction parameters like temperature and the rate of reactant addition can also influence the regioselectivity.[17][18]
Logical Relationship: Controlling Regioselectivity in Friedländer Synthesis
Caption: Strategies to control regioselectivity in the Friedländer synthesis.
References
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review on Quinoline: Recent Advances in Synthesis and Applications [ijaresm.com]
- 3. Molecules | Special Issue : Synthesis and Application of Quinolines and Quinoline Derivatives [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Skraup reaction - Wikipedia [en.wikipedia.org]
- 6. uop.edu.pk [uop.edu.pk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Sciencemadness Discussion Board - Alternative Oxidisers in Skraup reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. benchchem.com [benchchem.com]
- 13. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. organicreactions.org [organicreactions.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Highly regioselective Friedländer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving Regioselectivity in the Friedländer Synthesis of Substituted Quinolines
<Technical Support Center >
Abstract: The Friedländer annulation is a cornerstone reaction for the synthesis of quinoline scaffolds, which are prevalent in pharmaceuticals and functional materials. However, a significant challenge, particularly when employing unsymmetrical ketones, is controlling the regioselectivity of the condensation, which often leads to mixtures of isomeric products. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to empower researchers in medicinal chemistry and drug development to overcome these challenges. We will delve into the mechanistic underpinnings of regioselectivity, exploring the interplay of kinetic and thermodynamic control, and offer actionable strategies to steer the reaction toward the desired constitutional isomer.
Troubleshooting Guide: Common Regioselectivity Issues
This section addresses specific problems you might encounter during your experiments and provides targeted solutions.
Q1: My reaction with an unsymmetrical ketone is producing a nearly 1:1 mixture of regioisomers. How can I favor one over the other?
This is a classic problem in Friedländer synthesis, arising from the two non-equivalent α-methylene groups on the ketone, both of which can enolize and react with the 2-aminoaryl aldehyde or ketone.[1] The key to improving selectivity lies in manipulating the reaction conditions to favor either the kinetic or the thermodynamic product.
Core Concept: Kinetic vs. Thermodynamic Control
-
Kinetic Control: Favors the product that is formed fastest, which usually corresponds to the reaction pathway with the lowest activation energy.[2][3] In the context of the Friedländer synthesis, this often involves the deprotonation of the less sterically hindered α-proton of the unsymmetrical ketone.[2] These conditions are typically achieved at lower temperatures with a strong, sterically hindered base.[2]
-
Thermodynamic Control: Favors the most stable product. This requires reversible reaction conditions, typically achieved at higher temperatures, allowing the initial products to equilibrate to the most stable isomer.[2][3][4] The more stable quinoline isomer is often the one with the more substituted double bond within the newly formed ring.
// Nodes Reactants [label="2-Aminoaryl Ketone +\nUnsymmetrical Ketone", fillcolor="#F1F3F4", fontcolor="#202124"]; TS_Kinetic [label="Lower Ea\nTransition State", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Kinetic_Product [label="Kinetic Product\n(Less Substituted)", fillcolor="#FBBC05", fontcolor="#202124"]; TS_Thermo [label="Higher Ea\nTransition State", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Thermo_Product [label="Thermodynamic Product\n(More Substituted)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Reactants -> TS_Kinetic [label="Low Temp,\nFast Reaction"]; TS_Kinetic -> Kinetic_Product; Reactants -> TS_Thermo [label="High Temp,\nSlower Reaction"]; TS_Thermo -> Thermo_Product; Kinetic_Product -> Reactants [label="Reversible at\nHigh Temp"]; Thermo_Product -> Reactants [style=invis]; // for layout
{rank=same; TS_Kinetic; TS_Thermo;} {rank=same; Kinetic_Product; Thermo_Product;} } . Caption: Kinetic vs. Thermodynamic control in Friedländer synthesis.
Troubleshooting Steps:
-
Temperature Adjustment:
-
To favor the kinetic product: Lower the reaction temperature. Reactions run at 0 °C or even lower can often favor the less substituted product.[4]
-
To favor the thermodynamic product: Increase the reaction temperature. Refluxing at higher temperatures for an extended period can allow the reaction to reach equilibrium, favoring the more stable isomer.[5]
-
-
Catalyst Selection:
-
Base Catalysis: For kinetic control, a strong, non-nucleophilic, sterically hindered base like potassium tert-butoxide (KOtBu) can selectively deprotonate the less hindered α-position of the ketone.[6][7]
-
Acid Catalysis: Acid catalysts like p-toluenesulfonic acid (p-TsOH) or Lewis acids can also influence regioselectivity, often favoring the thermodynamic product through reversible aldol and condensation steps.[6][8]
-
Amine Catalysis: Specific amine catalysts, such as pyrrolidine or the bicyclic amine TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), have been shown to be highly effective in directing the reaction to form 2-substituted quinolines, often through the formation of a more reactive enamine intermediate at the less substituted position.[1][9]
-
Q2: I've tried adjusting the temperature and catalyst, but the regioselectivity is still poor. What other strategies can I employ?
When simple adjustments to reaction conditions are insufficient, more advanced strategies involving substrate modification or specialized reagents may be necessary.
Troubleshooting Steps:
-
Substrate Modification with Directing Groups:
-
Use of Ionic Liquids:
-
Ionic liquids, such as 1-butylimidazolium tetrafluoroborate ([Hbim]BF₄), can act as both the solvent and catalyst, promoting high regioselectivity in some cases.[1][11] They can favor specific reaction pathways through their unique solvent properties and potential to stabilize certain transition states.
-
-
Microwave-Assisted Synthesis:
-
Slow Addition of Reagents:
-
In amine-catalyzed reactions, the slow addition of the methyl ketone to the reaction mixture has been shown to significantly improve regioselectivity in favor of the 2-substituted product.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Friedländer synthesis, and how does it relate to regioselectivity?
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[8][14][15] There are two generally accepted mechanistic pathways, and the predominant pathway can be influenced by the reaction conditions, which in turn affects regioselectivity:
-
Aldol-First Pathway: This pathway begins with an intermolecular aldol condensation between the two carbonyl compounds, followed by cyclization and dehydration.[14][16]
-
Schiff Base-First Pathway: This pathway starts with the formation of a Schiff base (imine) between the 2-amino group and the carbonyl of the second reactant, followed by an intramolecular aldol reaction and dehydration.[5][14]
The regioselectivity is determined at the initial C-C bond-forming step (either the aldol reaction or the cyclization of the Schiff base intermediate). The choice of catalyst (acid or base) and reaction conditions determines which α-carbon of the unsymmetrical ketone preferentially attacks the carbonyl of the 2-aminoaryl compound.[5]
// Nodes Start [label="2-Aminoaryl Ketone +\nUnsymmetrical Ketone", fillcolor="#F1F3F4", fontcolor="#202124"]; Aldol_Adduct [label="Aldol Adduct", fillcolor="#FBBC05", fontcolor="#202124"]; Schiff_Base [label="Schiff Base", fillcolor="#FBBC05", fontcolor="#202124"]; Cyclized_Intermediate [label="Cyclized Intermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quinoline [label="Substituted Quinoline", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Aldol_Adduct [label="Aldol-First"]; Start -> Schiff_Base [label="Schiff Base-First"]; Aldol_Adduct -> Cyclized_Intermediate [label="Cyclization"]; Schiff_Base -> Cyclized_Intermediate [label="Intramolecular\nAldol"]; Cyclized_Intermediate -> Quinoline [label="Dehydration"]; } . Caption: Two possible mechanistic pathways in the Friedländer synthesis.
Q2: How do electronic and steric effects of substituents on the starting materials influence regioselectivity?
Both electronic and steric effects play a crucial role in directing the outcome of the reaction.
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on both the 2-aminoaryl carbonyl compound and the unsymmetrical ketone can influence the acidity of the α-protons and the electrophilicity of the carbonyl carbons. This, in turn, can affect which enolate forms preferentially and the rate of the subsequent condensation.
-
Steric Hindrance: Bulky substituents on either reactant can favor the formation of the less sterically hindered product.[17] For instance, a bulky group on the unsymmetrical ketone may direct the reaction to proceed via the enolization of the less sterically encumbered α-carbon.
Q3: Are there modern catalytic systems that offer superior regiocontrol?
Yes, significant progress has been made in developing more selective catalysts for the Friedländer synthesis.
-
Nanocatalysts: Systems like nano Fe₃O₄@SiO₂-SO₃H have been shown to be highly active and reusable catalysts that can improve yields and, in some cases, selectivity under milder conditions.[11]
-
Organocatalysts: Chiral phosphoric acids have been successfully employed in asymmetric Friedländer reactions to construct quinolines with excellent enantioselectivity, demonstrating the potential of organocatalysis in controlling stereochemical outcomes.[6][18]
-
Solid Acid Catalysts: Recyclable solid acid catalysts such as montmorillonite K-10 and zeolites can offer high yields and simplify product purification.[19]
Experimental Protocols
Protocol 1: General Procedure for Amine-Catalyzed Regioselective Synthesis of 2-Substituted Quinolines
This protocol is adapted from methodologies known to favor the formation of 2-substituted quinolines using an amine catalyst.[9]
-
To a stirred solution of the 2-aminoaryl aldehyde (1.0 mmol) in a suitable solvent (e.g., toluene, 5 mL), add the amine catalyst (e.g., pyrrolidine or TABO, 20 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C).
-
Slowly add the unsymmetrical methyl ketone (1.2 mmol) to the reaction mixture over a period of 1-2 hours using a syringe pump.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Determine the ratio of regioisomers by ¹H NMR spectroscopy or GC analysis of the crude product.[17]
Protocol 2: Lewis Acid-Catalyzed Synthesis Favoring the Thermodynamic Product
This protocol is a general guideline for conditions that may favor the more stable, thermodynamically controlled product.
-
In a reaction vessel, combine the 2-aminoaryl ketone (1.0 mmol), the unsymmetrical ketone (1.2 mmol), and a Lewis acid catalyst (e.g., ZnCl₂, 10 mol%) in a high-boiling solvent (e.g., chlorobenzene).[6]
-
Heat the reaction mixture to reflux (typically >120 °C) for several hours to allow for equilibrium to be established.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the product by column chromatography to separate the regioisomers.
Quantitative Data Summary
The choice of catalyst and conditions can dramatically alter the ratio of the linear (more substituted) to the angular (less substituted) product.
| Catalyst System | Unsymmetrical Ketone | Conditions | Major Product | Regioisomeric Ratio (approx.) | Reference |
| NaOH | 2-Pentanone | Reflux | 3-ethyl-2-methyl quinoline (Angular) | 2:1 | [5] |
| Pyrrolidine (enamine) | 2-Pentanone | Room Temp | 2-propyl quinoline (Linear) | 4:1 | [16] |
| Pyrrolidine | Methyl Ketones | Slow Addition, High Temp | 2-Substituted (Linear) | Up to 96:4 | [9] |
| Phosphonate Directing Group | Substituted Ketone | KOtBu, THF | Single Isomer | >99:1 | [10] |
| [Hbim]BF₄ (Ionic Liquid) | Various | 100 °C, Solvent-free | Varies | High Selectivity | [1][11] |
References
- 1. benchchem.com [benchchem.com]
- 2. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 3. jackwestin.com [jackwestin.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Friedlaender Synthesis [organic-chemistry.org]
- 9. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 10. Highly regioselective Friedländer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 15. organicreactions.org [organicreactions.org]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. benchchem.com [benchchem.com]
- 18. Catalytic asymmetric Friedländer condensation to construct cyclobutanone-fused quinolines with a quaternary stereogenic centre - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 19. benchchem.com [benchchem.com]
assessing the stability and degradation of Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate
Prepared by: Senior Application Scientist, Advanced Chemical Development
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate (CAS 7101-90-8). It is designed to help you anticipate and troubleshoot issues related to the compound's chemical stability and degradation, ensuring the integrity of your experimental results.
Compound Profile and Intrinsic Stability
This compound is a substituted quinoline derivative featuring multiple functional groups that dictate its chemical behavior.[1] Understanding these structural features is crucial for predicting its stability.
| Property | Value | Source |
| CAS Number | 7101-90-8 | [2][3] |
| Molecular Formula | C₁₂H₁₁NO₄ | [2][3] |
| Molecular Weight | 233.2 g/mol | [2][3] |
The molecule's key functional groups are a methyl ester at position 2, a hydroxyl group at position 4, and a methoxy group at position 8. The quinoline core, particularly the phenolic hydroxyl group and the ester, are the most probable sites for degradation.[1][4] This structure suggests potential susceptibility to hydrolysis, oxidation, and photolysis.
Troubleshooting Guides and Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
FAQ 1: My compound is showing decreased purity when dissolved in aqueous buffers. What is the likely cause?
Answer: The most probable cause is the hydrolysis of the methyl ester group at the C-2 position. This reaction is accelerated under both acidic and basic conditions.[5]
-
Causality: The ester carbonyl is an electrophilic center susceptible to nucleophilic attack. In acidic media, the carbonyl oxygen is protonated, making the carbon more electrophilic for attack by water. In basic media, the highly nucleophilic hydroxide ion directly attacks the carbonyl carbon.
-
Troubleshooting Steps:
-
Prepare fresh solutions immediately before use.
-
If a buffered solution is necessary, use a neutral pH (approx. 6.5-7.5) and conduct preliminary time-point studies using HPLC to determine the compound's stability over your experimental timeframe.
-
For long-term storage, keep the compound as a dry solid or as a stock solution in a non-aqueous, aprotic solvent like anhydrous DMSO or DMF, stored at -20°C or below.
-
FAQ 2: I'm observing a new, more polar peak in my reverse-phase HPLC analysis. What could it be?
Answer: This new, earlier-eluting (more polar) peak is very likely the carboxylic acid hydrolysis product: 4-hydroxy-8-methoxyquinoline-2-carboxylic acid .[6]
-
Identification: The primary evidence is the change in polarity. Carboxylic acids are significantly more polar than their corresponding methyl esters, leading to shorter retention times in reverse-phase chromatography. To confirm, you can collect the fraction and analyze it by mass spectrometry. You should observe a molecular ion corresponding to a mass of 219.19 g/mol (C₁₁H₉NO₄).[6]
-
Preventative Measures: Follow the handling advice in FAQ 1. Ensure that any solvents used for sample preparation, such as methanol or acetonitrile, are free from significant water content and are not acidic or basic.
FAQ 3: How do I systematically evaluate the stability of this compound for my application?
Answer: A forced degradation study is the standard approach to systematically assess a compound's intrinsic stability.[7][8] These studies deliberately stress the compound to identify potential degradation pathways and products.[5][9] This is a critical step in developing a stability-indicating analytical method.[8]
The general workflow involves exposing the compound to five key stress conditions as recommended by ICH guidelines: acid hydrolysis, base hydrolysis, oxidation, heat, and light.[7]
Caption: General workflow for a forced degradation study.
FAQ 4: My sample is turning yellow/brown upon storage in the light. What is causing this?
Answer: The discoloration is likely due to a combination of oxidation and photolytic degradation. Quinoline and phenol-containing structures are often susceptible to light and air, leading to the formation of colored, oxidized species or polymeric impurities.[4]
-
Mechanism: The electron-rich aromatic ring system can undergo oxidation, potentially forming quinone-like structures, which are often highly colored. UV light can provide the energy to initiate radical reactions, accelerating this process.
-
Troubleshooting:
-
Storage: Always store the solid compound and its solutions in amber vials to protect from light.
-
Inert Atmosphere: For long-term storage of the solid, consider storing it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Solvent Purity: Ensure that solvents are not contaminated with peroxides, which can initiate oxidative degradation.
-
FAQ 5: What are the recommended storage conditions for this compound?
Answer: Based on its chemical structure and potential instabilities, the following storage conditions are recommended:
-
Solid Form: Store in a tightly sealed container, protected from light (amber vial), in a cool, dry place. For long-term storage (>6 months), storing at -20°C under an inert atmosphere is ideal.
-
Solutions: Prepare solutions fresh. If short-term storage is required, use an anhydrous aprotic solvent (e.g., DMSO), store in an amber vial at -20°C or -80°C, and use within a few days. Avoid storing in aqueous or protic alcoholic solutions.
Experimental Protocols
Protocol 1: General Forced Degradation Procedure
This protocol provides a starting point for stress testing. The goal is to achieve 5-20% degradation of the parent compound. Concentrations and exposure times should be adjusted accordingly.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. At selected time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. At selected time points (e.g., 1, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis. (Note: Base hydrolysis is often much faster than acid hydrolysis for esters).
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light. At time points, withdraw an aliquot and dilute for analysis.
-
Thermal Degradation:
-
Solution: Heat the stock solution at 80°C for 72 hours in a sealed vial.
-
Solid: Place a small amount of the solid compound in an oven at 80°C for 72 hours.
-
Analyze samples at various time points.
-
-
Photolytic Degradation: Expose the stock solution and the solid compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Analyze a parallel sample stored in the dark as a control.
Protocol 2: Stability-Indicating HPLC Method Development (General Approach)
A stability-indicating method is one that can accurately quantify the parent compound in the presence of its degradation products.
-
Column and Mobile Phase Selection:
-
Start with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Use a gradient elution to ensure separation of compounds with different polarities. A good starting point is a gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
-
Method Optimization:
-
Analyze a mixture of the stressed samples (e.g., mix aliquots from the acid, base, and oxidative degradation experiments).
-
Adjust the gradient slope, flow rate (e.g., 1.0 mL/min), and column temperature (e.g., 30°C) to achieve baseline separation between the parent peak and all degradant peaks.
-
-
Detection: Use a UV detector. Scan the parent compound from 200-400 nm to find the wavelength of maximum absorbance (λmax) for quantification. A photodiode array (PDA) detector is highly recommended as it can help assess peak purity.
-
Validation: Once the method is optimized, ensure that the parent peak is spectrally pure in the presence of degradants using the PDA detector's peak purity function. This confirms that no degradant peaks are co-eluting.
Predicted Degradation Pathways
Based on the compound's structure, the following primary degradation pathways can be predicted.
Caption: Predicted primary degradation pathways for the title compound.
| Stress Condition | Predicted Primary Degradation Product(s) | Mechanism |
| Acid/Base Hydrolysis | 4-hydroxy-8-methoxyquinoline-2-carboxylic acid | Cleavage of the methyl ester bond. |
| **Oxidation (e.g., H₂O₂) ** | N-oxides, hydroxylated ring species, potential quinone-like structures. | Oxidation of the electron-rich quinoline nitrogen and phenolic ring system. |
| Photolysis (Light) | Complex mixture; may include oxidized products and radicals. | Light energy initiates radical reactions and can accelerate oxidation. |
| Thermal (Heat) | Typically stable at moderate temperatures, but accelerated hydrolysis if moisture is present. | Provides energy to overcome activation barriers for reactions like hydrolysis. |
References
- 1. Methyl 4-hydroxy-8-methylquinoline-2-carboxylate (849022-03-3) for sale [vulcanchem.com]
- 2. This compound [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. rjptonline.org [rjptonline.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Navigating the Challenges of 4-Hydroxyquinoline Derivative Purification
Welcome to the technical support center for the purification of 4-hydroxyquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common and complex purification challenges. As a privileged scaffold in medicinal chemistry, the purity of 4-hydroxyquinoline derivatives is paramount for accurate biological evaluation and clinical success.[1][2] This resource is structured to offer not just protocols, but a deeper understanding of the underlying chemical principles that govern the success of your purification strategy.
Part 1: Foundational Challenges in 4-Hydroxyquinoline Purification
The purification of 4-hydroxyquinoline derivatives is often complicated by a unique combination of their intrinsic chemical properties. Understanding these at the outset is critical for developing a robust purification workflow.
The Tautomerism Tightrope: Keto-Enol Equilibrium
A defining characteristic of 4-hydroxyquinolines is their existence in a tautomeric equilibrium between the 4-hydroxy (enol) form and the 4-quinolone (keto) form.[3][4] This equilibrium can be influenced by solvent, pH, and temperature, leading to purification difficulties such as band broadening in chromatography and inconsistent crystallization.[4][5] The keto-form is often favored in the crystalline state and in polar solvents.[4]
-
Impact on Purification: The presence of multiple tautomers can result in the appearance of multiple spots on a TLC plate or broadened peaks in HPLC, which can be mistaken for impurities. This can also complicate structural elucidation by NMR, as chemical shifts can be influenced by the predominant tautomeric form.[6]
Solubility Dilemmas
4-Hydroxyquinoline derivatives often exhibit poor solubility in common organic solvents, a significant hurdle for both chromatography and crystallization.[7][8][9] This is particularly true for compounds with polar substituents or those that can form strong intermolecular hydrogen bonds.
-
Practical Implications: Low solubility can lead to low recovery yields during extraction and crystallization.[7] It can also cause precipitation of the compound on a chromatography column, leading to blockages and poor separation.
Metal Chelation: An Unseen Complication
The nitrogen atom and the hydroxyl group in the 4-hydroxyquinoline scaffold create a bidentate chelation site, allowing these compounds to form stable complexes with metal ions.[10][11][12][13]
-
Where it Matters: Metal impurities from reagents, catalysts (like palladium used in some syntheses), or even stainless steel equipment can be sequestered by your compound.[10][14] This can lead to discoloration of the final product and can interfere with downstream applications, particularly biological assays.
Part 2: Troubleshooting Guides & FAQs
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Crystallization Conundrums
Q1: My 4-hydroxyquinoline derivative oils out instead of crystallizing. What should I do?
A1: "Oiling out" typically occurs when the compound's melting point is lower than the temperature of the saturated solution, or when the solution is supersaturated.[15] Here’s a systematic approach to troubleshoot this:
-
Reduce the Cooling Rate: Allow the solution to cool to room temperature slowly and undisturbed before moving it to an ice bath or refrigerator.[16] Rapid cooling often promotes oiling.
-
Solvent System Optimization:
-
Use a Solvent Pair: If a single solvent isn't working, a two-solvent system can be effective.[15][17] Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Add a drop or two of the good solvent to redissolve the oil, and then allow it to cool slowly.[15][18]
-
For polar compounds: Mixtures like ethanol/water or acetone/water can be effective.[19]
-
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[7][15]
-
Seeding: If you have a small amount of pure, crystalline material, add a tiny seed crystal to the cooled, supersaturated solution to initiate crystallization.[15]
-
Q2: My purified crystals are colored, but the literature reports a white solid. What's the cause and how can I fix it?
A2: Discoloration is often due to the presence of high-molecular-weight, colored impurities or oxidation products.[7]
-
Activated Charcoal Treatment: Add a small amount of activated charcoal (Norit) to the hot, dissolved solution before filtration.[16] The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb your desired compound, reducing the yield. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
-
Preventing Oxidation: Store the compound in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).[7] Using degassed solvents for purification can also minimize oxidation.[7]
Chromatography Challenges
Q3: I'm seeing significant peak tailing or broadening for my 4-hydroxyquinoline derivative during silica gel chromatography. Why is this happening?
A3: This is a common issue with basic compounds like quinolines on acidic silica gel. The interaction between the basic nitrogen of your compound and the acidic silanol groups on the silica surface can lead to poor peak shape.
-
Deactivate the Silica Gel: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent system.[7] This will neutralize the acidic sites on the silica and improve the peak shape.
-
Consider an Alternative Stationary Phase: If tailing persists, consider using a different stationary phase, such as alumina (basic or neutral) or a reversed-phase C18 silica gel.
Q4: My compound is streaking on the TLC plate and I'm getting poor separation in my column. What can I do?
A4: Streaking on TLC is often a sign of poor solubility in the mobile phase, overloading, or strong interaction with the stationary phase.
-
Optimize the Mobile Phase:
-
Increase Polarity: Gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate.
-
Add a Polar Modifier: For highly polar compounds, adding a small amount of methanol or acetic acid to the mobile phase can improve solubility and migration.[20]
-
-
Sample Loading: Ensure your sample is fully dissolved in a minimal amount of solvent before loading it onto the column.[21] If solubility is an issue, consider adsorbing the crude material onto a small amount of silica gel (dry loading) rather than loading it as a concentrated solution (wet loading).[21]
Q5: I suspect my compound is chelating with metals. How can I address this during HPLC purification?
A5: Metal chelation can lead to poor peak shape and low recovery in HPLC.[10]
-
Use a Metal-Free System: If possible, use HPLC tubing made of PEEK instead of stainless steel and a metal-free column.[10]
-
Add a Chelating Agent to the Mobile Phase: Incorporating a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) into your mobile phase can help to sequester trace metal ions and prevent them from interacting with your compound.
Part 3: Experimental Protocols & Workflows
Protocol 1: General Recrystallization Procedure for 4-Hydroxyquinoline Derivatives
-
Solvent Selection: In a small test tube, add a few milligrams of your crude product and a few drops of a potential solvent.[15] Observe the solubility at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but show low solubility when cold.[15][16]
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[16]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[15][16]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[16]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[16]
-
Drying: Dry the crystals in a vacuum oven.
Protocol 2: Flash Column Chromatography for a Moderately Polar 4-Hydroxyquinoline Derivative
-
TLC Analysis: Develop a TLC system that gives your desired compound an Rf value of approximately 0.2-0.4. A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing:
-
Dry Packing: Fill the column with dry silica gel, then gently tap the column to ensure even packing. Add a layer of sand on top. Run the eluent through the column until it is fully wetted.[21]
-
Slurry Packing: Make a slurry of the silica gel in the eluent and pour it into the column. Allow it to settle, then add a layer of sand.[21]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent) and carefully apply it to the top of the silica gel.[21]
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution: Add the eluent to the column and apply gentle air pressure to maintain a steady flow rate. Collect fractions and monitor them by TLC.[21]
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Part 4: Visualizations
Troubleshooting Workflow for Crystallization
A decision-making workflow for troubleshooting common crystallization issues.
Logical Flow for Column Chromatography Purification
References
- 1. benchchem.com [benchchem.com]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 10. Separation of hydroxyquinolines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 12. rroij.com [rroij.com]
- 13. scispace.com [scispace.com]
- 14. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]
- 15. rubingroup.org [rubingroup.org]
- 16. people.chem.umass.edu [people.chem.umass.edu]
- 17. Tips & Tricks [chem.rochester.edu]
- 18. mt.com [mt.com]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. orgsyn.org [orgsyn.org]
scale-up considerations for the synthesis of Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, particularly during scale-up operations. Here, we address common challenges and frequently asked questions with in-depth, field-proven insights to ensure the successful and efficient production of this key chemical intermediate.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions in a question-and-answer format.
Question 1: Why am I experiencing low yields in the cyclization step of the Gould-Jacobs reaction?
Answer: Low yields in the thermal cyclization step are a common challenge, often attributed to several factors:
-
Insufficient Temperature: The intramolecular cyclization to form the quinoline ring requires high temperatures, often exceeding 200°C.[1] Without adequate heat, the reaction may stall at the intermediate anilidomethylenemalonic ester stage.[2]
-
Product Decomposition: Conversely, excessively high temperatures or prolonged reaction times can lead to the degradation of the desired product.[1][2] A delicate balance must be struck to achieve complete cyclization without significant decomposition.
-
Improper Solvent Choice: The use of a high-boiling, inert solvent is crucial for maintaining a consistent and sufficiently high reaction temperature. Solvents like Dowtherm A (a mixture of diphenyl ether and biphenyl) or mineral oil are often employed to achieve the necessary temperatures for efficient cyclization and can improve yields to as high as 95% in some cases.[1][3]
-
Sub-optimal Reaction Time: The reaction time needs to be optimized in conjunction with the temperature. A thorough time-temperature study is recommended to find the optimal conditions for maximizing the yield.[2]
Troubleshooting Steps:
-
Verify Temperature: Ensure your heating apparatus can consistently reach and maintain the target temperature (typically 240-260°C).
-
Solvent Selection: If not already in use, consider switching to a high-boiling solvent like Dowtherm A.
-
Optimization Study: Conduct a small-scale optimization study by varying the reaction temperature and time to identify the optimal conditions for your specific setup.
-
Consider Microwave Synthesis: Microwave-assisted synthesis can be an effective alternative to conventional heating, often leading to shorter reaction times and improved yields by rapidly reaching high temperatures.[2][4]
Question 2: My final product is highly colored, and I'm struggling with purification. What are the likely impurities and how can I remove them?
Answer: The intense color of the crude product is typically due to the formation of polymeric byproducts or other colored impurities, especially at the high temperatures used for cyclization.
Likely Impurities:
-
Polymeric Materials: High temperatures can promote polymerization of starting materials or intermediates.
-
Oxidation Products: The reaction mixture can be susceptible to oxidation at elevated temperatures, leading to colored byproducts.
-
Unreacted Starting Materials: Incomplete reactions will leave residual aniline and malonate derivatives.
Purification Strategies:
-
Decolorization with Activated Carbon: After the reaction, dissolving the crude product in a suitable solvent and treating it with activated carbon (like Darco or Norit) can effectively remove colored impurities.[3] The hot solution should then be filtered to remove the carbon before crystallization.
-
Recrystallization: This is a powerful technique for purifying the final product. Methanol is often a suitable solvent for recrystallization.[5] The process involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly to form pure crystals.
-
Column Chromatography: For more challenging purifications, silica gel column chromatography can be employed to separate the desired product from impurities. A solvent system such as dichloromethane and methanol may be effective.[6]
Question 3: I'm observing the formation of an unexpected side product. How can I identify and minimize it?
Answer: Side product formation is a common issue, particularly in the Gould-Jacobs reaction. The identity of the side product will depend on the specific reaction conditions.
Common Side Products and Mitigation Strategies:
-
Regioisomers: If using an asymmetrically substituted aniline, cyclization can occur at two different positions, leading to a mixture of regioisomers.[1][7] The directing effects of the substituents on the aniline ring will influence the regioselectivity. Careful selection of the starting aniline and reaction conditions can help to favor the desired isomer.
-
Intermediate Enamine: At lower temperatures, the reaction may not proceed to completion, resulting in the isolation of the intermediate enamine instead of the cyclized quinoline.[6] Increasing the reaction temperature should drive the reaction towards the desired product.
-
Bisquinoline Derivatives: Under certain conditions, the formation of bisquinoline derivatives has been observed.[6] Modifying the stoichiometry of the reactants or the reaction conditions may be necessary to minimize this side reaction.
Analytical Approach:
-
Utilize techniques like HPLC-MS, ¹H NMR, and ¹³C NMR to identify the structure of the side product.[2][4] This information will be crucial in determining its formation mechanism and developing a strategy to minimize it.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the key steps?
A1: The Gould-Jacobs reaction is a widely used and effective method for synthesizing the 4-hydroxyquinoline core of the target molecule.[8][9] The key steps are:
-
Condensation: An appropriately substituted aniline (in this case, an o-anisidine derivative) is reacted with a malonic ester derivative, such as diethyl ethoxymethylenemalonate. This step involves the substitution of the ethoxy group by the aniline nitrogen.[8]
-
Thermal Cyclization: The resulting intermediate undergoes an intramolecular cyclization at high temperatures to form the quinoline ring system.[2][8] This is often the most critical and challenging step.
The overall workflow can be visualized as follows:
Caption: General workflow for the Gould-Jacobs synthesis.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: Scaling up the synthesis of quinoline derivatives requires strict adherence to safety protocols due to the hazardous nature of the chemicals and the reaction conditions.
-
Toxicity of Quinolines: Quinoline and its derivatives can be harmful if swallowed or in contact with skin, and may cause skin and eye irritation.[10][11] Some quinoline compounds are suspected of causing genetic defects and may be carcinogenic.[10][12]
-
Handling of Reagents: The starting materials and reagents may also be hazardous. Always consult the Safety Data Sheet (SDS) for each chemical before use.
-
High-Temperature Operations: The use of high temperatures poses a risk of burns and requires careful monitoring and control.
-
Environmental Impact: Quinolines can be toxic to aquatic life with long-lasting effects.[10] Proper waste disposal procedures must be followed.
Recommended Safety Precautions:
| Precaution | Rationale |
| Personal Protective Equipment (PPE) | Wear appropriate gloves, lab coat, and eye protection at all times.[10] |
| Ventilation | Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.[13] |
| Emergency Procedures | Be familiar with the location and use of safety equipment, including fire extinguishers, safety showers, and eyewash stations. |
| Waste Disposal | Dispose of all chemical waste in accordance with institutional and local regulations. |
Q3: Are there any alternative "green" synthetic methods for this class of compounds?
A3: Yes, there is growing interest in developing more environmentally friendly methods for quinoline synthesis to address the drawbacks of traditional methods, which often involve harsh conditions and hazardous solvents.[4][14]
-
Microwave-Assisted Synthesis: As mentioned earlier, this technique can significantly reduce reaction times and energy consumption.[2][4]
-
Flow Chemistry: Continuous flow reactors offer better control over reaction parameters like temperature and mixing, which can lead to improved yields, selectivity, and safety, making it a promising approach for scale-up.[15]
-
Green Catalysts: The use of non-toxic and reusable catalysts, such as bismuth chloride (BiCl₃), under microwave irradiation has been reported for the synthesis of quinolone analogues.[4]
Q4: How can I monitor the progress of the reaction effectively?
A4: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction by observing the disappearance of starting materials and the appearance of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful tool for tracking the formation of the product and any side products, as well as determining the purity of the final product.[2]
Q5: What are the key considerations for scaling up the purification process?
A5: Scaling up purification requires careful planning to maintain efficiency and product quality.
-
Recrystallization: When scaling up recrystallization, ensure efficient stirring to prevent the formation of clumps and to promote uniform cooling. The choice of reactor and cooling system is critical for controlling the crystallization process and obtaining a consistent crystal size.
-
Filtration and Drying: Use appropriate large-scale filtration equipment, such as a Nutsche filter-dryer, to efficiently separate the solid product from the mother liquor. The drying process should be carefully controlled to avoid thermal degradation of the product.
-
Solvent Recovery: On a larger scale, it is economically and environmentally beneficial to implement a system for recovering and recycling the solvents used in the purification process.
References
- 1. mdpi.com [mdpi.com]
- 2. ablelab.eu [ablelab.eu]
- 3. orgsyn.org [orgsyn.org]
- 4. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution - Google Patents [patents.google.com]
- 6. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 9. iipseries.org [iipseries.org]
- 10. lobachemie.com [lobachemie.com]
- 11. technopharmchem.com [technopharmchem.com]
- 12. nj.gov [nj.gov]
- 13. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Methyl 4-hydroxy-8-methylquinoline-2-carboxylate (849022-03-3) for sale [vulcanchem.com]
Technical Support Center: Mastering the Skraup Quinoline Synthesis
Welcome to the Technical Support Center dedicated to the Skraup synthesis of quinolines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful yet notoriously exothermic reaction. Our goal is to provide you with the expertise and practical guidance necessary to ensure safe, reproducible, and high-yield syntheses.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the Skraup synthesis.
Q1: What makes the Skraup synthesis so exothermic?
A: The Skraup synthesis involves a series of highly energetic steps that contribute to its overall exothermicity. The primary heat-generating phase is the dehydration of glycerol to acrolein, which is catalyzed by concentrated sulfuric acid.[1] The subsequent Michael addition of the aniline to the newly formed acrolein, followed by cyclization and oxidation, also releases a significant amount of heat.[1][2] The reaction has a well-documented reputation for becoming violent if not properly controlled.[3][4]
Q2: What is the fundamental role of each component in the reaction?
A: Understanding the function of each reagent is key to controlling the reaction:
-
Aniline (or substituted aniline): This provides the benzene ring and the nitrogen atom that will become part of the quinoline core.[5]
-
Glycerol: This acts as the source for the three-carbon chain required to form the pyridine ring of the quinoline system. It dehydrates in the presence of strong acid to form acrolein, the reactive intermediate.[6][7]
-
Concentrated Sulfuric Acid: It serves as both a dehydrating agent to convert glycerol to acrolein and as a catalyst for the cyclization and dehydration steps of the mechanism.[5][6]
-
Oxidizing Agent (e.g., nitrobenzene, arsenic acid): This is required for the final step of the synthesis, which is the aromatization of the 1,2-dihydroquinoline intermediate to the stable quinoline product.[6][8]
-
Moderator (e.g., Ferrous Sulfate): This is an optional but highly recommended component used to control the reaction's violent nature.[9][10]
Q3: Can I use substituted anilines in this reaction?
A: Yes, the Skraup synthesis is quite versatile and can be employed with a wide array of substituted anilines to produce the corresponding substituted quinolines. However, it is important to note that the electronic nature and position of the substituent can significantly influence the reactivity and may require adjustments to the reaction conditions.[5]
Troubleshooting Guide: Navigating Experimental Challenges
This section provides in-depth solutions to specific problems you may encounter during your experiments.
Issue 1: The reaction is proceeding too violently and is difficult to control.
Question: My Skraup reaction is extremely exothermic and appears to be on the verge of a runaway. What immediate actions should I take, and how can I prevent this in the future?
Answer: A runaway reaction is a critical safety concern in the Skraup synthesis.
Immediate Actions:
-
If it is safe to do so, immediately immerse the reaction flask in an ice-water bath to rapidly dissipate the heat.[5]
-
Ensure that a blast shield is positioned between you and the reaction apparatus.[5]
-
Be prepared for a potential increase in internal pressure and ensure that the system is not sealed and has adequate venting.[5]
Preventative Measures:
-
Incorporate a Moderator: The addition of ferrous sulfate (FeSO₄) is a widely accepted method for moderating the reaction's vigor.[9][10] Ferrous sulfate is believed to act as an oxygen carrier, which helps to slow down the oxidation step and extend the reaction over a longer period, thus preventing a sudden, violent exotherm.[1][10] Boric acid has also been used as a moderator.[6][11]
-
Controlled Reagent Addition: The order of addition is critical for safety. The recommended sequence is to combine the aniline, ferrous sulfate, and glycerol before the slow, careful addition of concentrated sulfuric acid with efficient cooling.[5][10] Adding sulfuric acid before the ferrous sulfate can trigger an immediate and violent reaction.[1][10]
-
Gradual Heating: Begin heating the mixture gently. Once the reaction initiates, which is often indicated by boiling, remove the external heat source. The exothermic nature of the reaction should be sufficient to sustain reflux for a period.[5][12] Reapply heat only after the initial exotherm has subsided.[5]
-
Alternative Oxidizing Agents: While nitrobenzene is commonly used, it can contribute to a very vigorous reaction. Arsenic acid is known to result in a less violent reaction.[3][5]
Issue 2: My final product is contaminated with a significant amount of tar.
Question: The crude product of my Skraup synthesis is a dark, tarry substance that is difficult to purify. What causes this, and what are the best purification strategies?
Answer: Tar formation is a common side reaction in the Skraup synthesis, primarily due to the polymerization of the acrolein intermediate under the harsh acidic and high-temperature conditions.[13]
Minimizing Tar Formation:
-
Use a Moderator: As with controlling the exotherm, ferrous sulfate can help reduce charring by preventing localized overheating.[9]
-
Temperature Optimization: Avoid excessively high temperatures. Controlled, gradual heating is crucial.[9]
-
Efficient Stirring: Good agitation helps to dissipate heat and prevent the formation of localized hotspots where polymerization is more likely to occur.[9]
Purification Techniques:
-
Steam Distillation: This is the most effective and commonly used method to separate the volatile quinoline product from non-volatile tarry byproducts. The crude reaction mixture is made alkaline before steam is passed through it.[5]
-
Solvent Extraction: After steam distillation, the quinoline can be extracted from the aqueous distillate using an appropriate organic solvent such as diethyl ether or dichloromethane.[5]
-
Activated Carbon Treatment: To remove colored impurities, you can treat a solution of the crude product with activated carbon.[5]
Issue 3: The yield of my desired quinoline product is consistently low.
Question: I am following a standard protocol for the Skraup synthesis, but my yields are much lower than expected. What are the likely causes and how can I improve them?
Answer: Low yields can stem from several factors, ranging from incomplete reaction to product degradation.
Potential Causes and Solutions:
-
Incomplete Reaction: Ensure that the reaction is heated for a sufficient duration. After the initial exothermic phase, a prolonged period of reflux is often necessary to drive the reaction to completion.[5]
-
Substituent Effects: Strong electron-withdrawing groups on the aniline ring can deactivate it, requiring harsher reaction conditions and potentially leading to lower yields. Conversely, electron-donating groups generally favor the reaction.[5]
-
Incomplete Removal of Unreacted Aniline: Unreacted aniline can co-distill with the product, making the yield appear lower than it is. A common purification step involves treating the distillate with sodium nitrite in an acidic solution to convert the residual aniline into a non-volatile diazonium salt, which can then be easily removed.[5]
-
Loss During Workup: Ensure efficient extraction of the quinoline product from the reaction mixture during the workup phase.
Quantitative Data Summary
The following table provides a summary of key quantitative parameters for a typical Skraup synthesis of quinoline. Note that these values may need to be optimized for different substituted anilines.
| Parameter | Recommended Value/Range | Rationale & Remarks |
| Aniline:Glycerol Molar Ratio | 1 : 3 | An excess of glycerol is used to ensure complete reaction and to account for potential side reactions of glycerol.[12] |
| Sulfuric Acid Molarity | Concentrated (98%) | Required for efficient dehydration of glycerol and catalysis of the cyclization.[2] |
| Aniline:Sulfuric Acid Molar Ratio | 2 : 2.5 - 6 | Sufficient acid is needed to act as a catalyst and a dehydrating agent. The optimal amount can vary.[14] |
| Ferrous Sulfate Heptahydrate | ~10 g per mole of aniline | Acts as a moderator to control the exotherm.[12] |
| Initial Heating Temperature | 140-150°C (oil bath) | Gentle heating to initiate the reaction.[12] |
| Reflux Time (post-exotherm) | 3-4 hours | To ensure the reaction goes to completion.[12] |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting an overly exothermic Skraup reaction.
Caption: A decision-making workflow for troubleshooting and preventing exothermic events in the Skraup synthesis.
Experimental Protocol: A Controlled Skraup Synthesis of Quinoline
This protocol incorporates best practices for controlling the exothermic nature of the reaction.
Materials:
-
Aniline (1.0 mole)
-
Glycerol (3.0 moles)
-
Nitrobenzene (0.4 mole)
-
Concentrated Sulfuric Acid (100 ml)
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) (10 g)
Apparatus:
-
2-liter three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle or oil bath
-
Apparatus for steam distillation
Procedure:
-
Reaction Setup: In the 2-liter round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine the aniline (1.0 mole), glycerol (3.0 moles), and nitrobenzene (0.4 mole).[12]
-
Addition of Moderator: Add the ferrous sulfate heptahydrate (10 g) to the mixture and stir to ensure it is well-distributed.[12]
-
Acid Addition: In the dropping funnel, place the concentrated sulfuric acid (100 ml). Begin stirring the reaction mixture and slowly add the sulfuric acid. The addition is exothermic, so maintain a slow rate of addition and use an ice bath to keep the temperature under control.[12]
-
Initiation of Reaction: Once all the sulfuric acid has been added, remove the ice bath and gently heat the mixture using a heating mantle or an oil bath set to 140-150°C.[12]
-
Sustained Reaction: The reaction will become exothermic and begin to boil.[12] Once the reaction is self-sustaining, immediately remove the external heat source.[5][12] The heat of the reaction should maintain reflux for 30-60 minutes.[5]
-
Completion of Reaction: After the initial vigorous reaction subsides, reapply heat to maintain a gentle reflux for an additional 3-4 hours to ensure the reaction goes to completion.[12]
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully dilute the mixture with water.
-
Neutralize the mixture with a concentrated solution of sodium hydroxide until it is strongly alkaline. This step is also exothermic and should be done with cooling.[12]
-
Set up for steam distillation and distill the mixture. The unchanged nitrobenzene will distill first. Change the receiver and continue the steam distillation to collect the quinoline.[12]
-
-
Purification:
-
Separate the quinoline layer from the aqueous layer in the distillate.
-
Dry the crude quinoline over anhydrous potassium carbonate.
-
Purify the quinoline by distillation, collecting the fraction boiling at 235-237°C.[12]
-
Safety Precautions:
-
This reaction must be conducted in a well-ventilated fume hood.[12]
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12]
-
Concentrated sulfuric acid is extremely corrosive and must be handled with extreme care.[12]
-
Aniline and nitrobenzene are toxic and should be handled with appropriate precautions.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. uop.edu.pk [uop.edu.pk]
- 7. iipseries.org [iipseries.org]
- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents [patents.google.com]
preventing acid-catalyzed polymerization in Doebner-von Miller reactions
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Acid-Catalyzed Polymerization
Welcome to the Technical Support Center dedicated to the Doebner-von Miller reaction. This guide, designed for experienced chemists, provides in-depth troubleshooting advice and frequently asked questions to address one of the most persistent challenges in this classic quinoline synthesis: acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to optimize this reaction for your specific substrates and achieve higher yields and purity.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section directly addresses specific issues you may encounter during your Doebner-von Miller synthesis, offering causative explanations and actionable solutions.
Issue 1: Significant Formation of Tar and Polymeric Byproducts
Q: My reaction mixture is turning into a thick, dark tar, making product isolation nearly impossible and decimating my yield. What is the root cause and how can I prevent this?
A: Tar formation is the most frequently reported issue with the Doebner-von Miller reaction.[1] The primary cause is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material.[1][2] Under the strongly acidic and often high-temperature conditions required for the cyclization, the carbonyl compound can readily undergo self-condensation and polymerization. Here’s a systematic approach to mitigate this pervasive side reaction:
Root Cause Analysis & Mitigation Strategies:
-
Control the Concentration of the Carbonyl Compound: The rate of polymerization is highly dependent on the concentration of the α,β-unsaturated carbonyl compound. By keeping its instantaneous concentration low, you can favor the desired 1,4-conjugate addition with the aniline over self-polymerization.
-
Slow Addition of Reagents: Instead of adding all reactants at once, add the α,β-unsaturated carbonyl compound slowly and dropwise to the heated acidic solution of the aniline.[1] This helps to control the exothermic nature of the reaction and minimize polymerization.[3]
-
In Situ Generation (Beyer Method): The α,β-unsaturated carbonyl can be generated in situ from an aldol condensation of two simpler carbonyl compounds.[4] For example, crotonaldehyde can be formed from acetaldehyde. This ensures the reactant is consumed as it is formed.
-
Use of Acetal Protecting Groups: Employing an acetal of the α,β-unsaturated aldehyde, such as acrolein diethyl acetal, can effectively prevent polymerization.[5] The acetal is stable but hydrolyzes under the acidic reaction conditions to slowly release the reactive aldehyde, maintaining a low concentration.[5]
-
-
Optimize Reaction Conditions:
-
Temperature Control: While the reaction often requires heating, excessive temperatures will accelerate polymerization.[1] It's crucial to find the lowest effective temperature that allows for the desired cyclization to proceed at a reasonable rate. Monitor the reaction temperature closely and consider initial cooling if the reaction is vigorously exothermic.[3]
-
Acid Catalyst Selection and Concentration: The choice and concentration of the acid catalyst are critical.[3] Very strong acids can aggressively promote polymerization. Experiment with different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find the optimal balance.[1] In some cases, milder Lewis acids may be preferable.[3]
-
-
Employ a Biphasic Solvent System:
-
Sequestering the α,β-unsaturated carbonyl compound in a non-polar organic phase (like toluene) while the aniline is in an acidic aqueous phase can dramatically reduce self-polymerization.[1][5] The reaction occurs at the interface, where the concentration of the carbonyl compound in the acidic phase is low.
-
Issue 2: Low Yield of the Desired Quinoline Product
Q: Despite my best efforts to control tar formation, the yield of my desired quinoline is still unacceptably low. What other factors could be at play?
A: Low yields can be a consequence of polymerization, but other factors can also contribute significantly. Here are some key areas to investigate:
Troubleshooting Steps for Low Yield:
-
Substrate Reactivity:
-
Aniline Substituents: The electronic nature of substituents on the aniline ring plays a significant role. Anilines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly, leading to low yields.[1][6] For such substrates, more forcing conditions (higher temperatures, longer reaction times) or a more active catalytic system might be necessary.[6] Conversely, anilines with potent electron-donating groups can be overly reactive and prone to other side reactions.[1]
-
Steric Hindrance: Bulky substituents on either the aniline or the carbonyl compound can impede the reaction. α,β-Unsaturated ketones, especially those with significant steric bulk, often give lower yields than aldehydes.[1]
-
-
Incomplete Oxidation:
-
The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[1] If this oxidation is inefficient, the isolated product will be a mixture of the desired quinoline and its dihydro- counterpart, which can be difficult to separate.
-
Ensure an Oxidizing Agent is Present: While sometimes atmospheric oxygen can suffice, the reaction often benefits from an added oxidizing agent. Traditionally, the aniline starting material itself can act as a hydrogen acceptor, or a co-oxidant like nitrobenzene is used.[7][8] Milder oxidizing agents can also be employed.
-
-
Reaction Workup and Product Isolation:
-
Neutralization: After the reaction, the acidic mixture must be carefully neutralized to liberate the basic quinoline product. Incomplete neutralization will result in the product remaining as a salt in the aqueous layer, leading to poor extraction efficiency.[3]
-
Extraction: Use an appropriate organic solvent for extraction and perform multiple extractions to ensure complete recovery of the product.[3]
-
Purification: The crude product is often impure. Purification techniques such as steam distillation, vacuum distillation, recrystallization, or column chromatography are essential to isolate the pure quinoline.[9][10]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Doebner-von Miller reaction, and how does polymerization compete with it?
A1: The exact mechanism has been a subject of debate, but a widely accepted pathway involves a fragmentation-recombination mechanism.[4] The key steps are:
-
Conjugate Addition: The aniline undergoes a nucleophilic 1,4-conjugate addition to the α,β-unsaturated carbonyl compound.[4]
-
Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization onto the aromatic ring, followed by dehydration to form a dihydroquinoline.
-
Oxidation: The dihydroquinoline is then oxidized to the final aromatic quinoline product.
Acid-catalyzed polymerization competes directly with the initial conjugate addition step. The α,β-unsaturated carbonyl compound, being electron-deficient, is susceptible to polymerization initiated by protons.
Q2: How do I choose the right acid catalyst to minimize polymerization?
A2: There is no single "best" catalyst for all Doebner-von Miller reactions, as the optimal choice depends on the specific substrates. However, here is a general guide:
| Catalyst Type | Examples | Advantages | Disadvantages |
| Brønsted Acids | HCl, H₂SO₄, p-TsOH | Readily available, effective for many substrates. | Can be harsh and aggressively promote polymerization, especially at high concentrations.[1] |
| Lewis Acids | ZnCl₂, SnCl₄, Sc(OTf)₃ | Can be milder and may offer better selectivity, potentially reducing tar formation.[3][4] | Can be more expensive, and some are water-sensitive. |
A good strategy is to start with a milder catalyst, such as p-toluenesulfonic acid or a Lewis acid like zinc chloride, and monitor the reaction progress. If the reaction is too slow, you can then move to a stronger acid or increase the catalyst loading. A systematic Design of Experiments (DoE) approach can be highly effective in finding the optimal catalyst and concentration.[1][11]
Q3: Can I run the reaction without an external oxidizing agent?
A3: Yes, it is possible. In some variations, particularly when using zinc chloride as a catalyst, the reaction can proceed without an external oxidant.[12] The dihydroquinoline intermediate may disproportionate or be oxidized by air. However, for many substrates, the inclusion of an oxidizing agent is necessary to drive the reaction to completion and achieve a good yield of the fully aromatized quinoline.
Visualizing the Reaction and Troubleshooting Pathways
Doebner-von Miller Reaction and Competing Polymerization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Reaction Conditions Optimization: The Current State - PRISM BioLab [prismbiolab.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Monitoring Quinoline Synthesis with Thin-Layer Chromatography (TLC)
Welcome to the technical support center for monitoring quinoline synthesis using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into leveraging TLC for real-time reaction analysis. Here, we move beyond basic protocols to address the specific challenges encountered when working with quinoline and its derivatives, ensuring the integrity and efficiency of your synthetic workflow.
Section 1: Troubleshooting Guide - Common TLC Issues in Quinoline Synthesis
This section addresses common problems encountered during the TLC analysis of quinoline derivatives in a direct question-and-answer format.
Question: My quinoline spot is streaking or tailing down the plate. What's causing this and how do I fix it?
Answer:
Streaking or tailing is a frequent issue when analyzing basic compounds like quinolines on slightly acidic silica gel. This phenomenon occurs due to strong, sometimes irreversible, interactions between the basic nitrogen of the quinoline ring and the acidic silanol groups (Si-OH) on the silica surface. This leads to a continuous "bleed" of the compound down the plate rather than a compact spot.
Root Causes & Solutions:
-
Acid-Base Interaction: The primary cause is the interaction between the basic analyte and the acidic stationary phase.
-
Solution: Neutralize the silica's acidity by adding a small amount of a volatile base to your mobile phase. A common and effective choice is triethylamine (Et3N) at a concentration of 0.1-2.0%.[1] Alternatively, a 1-10% solution of ammonia in methanol, which is then added to a solvent like dichloromethane (DCM), can also be effective.[1]
-
-
Sample Overloading: Applying too much sample to the plate can saturate the stationary phase, leading to streaking.[2][3][4]
-
Solution: Dilute your sample and spot a smaller amount. The ideal starting spot should be only 1-2 mm in diameter.[2]
-
-
Compound Instability: In some cases, the compound may be degrading on the silica plate.
-
Solution: To test for on-plate decomposition, you can perform a 2D TLC.[5] Spot your sample in one corner, run the plate in one solvent system, then rotate it 90 degrees and run it in a second solvent system. If the spot appears below the diagonal, it indicates decomposition.[5] If this is the case, consider using a less acidic stationary phase like alumina or a reversed-phase (C18) plate.[6]
-
Question: My spots are not moving off the baseline (Rf ≈ 0). What should I do?
Answer:
This indicates that the mobile phase (your solvent system) is not polar enough to move the compound up the plate.[7] Your compound has a stronger affinity for the stationary phase than the mobile phase.
Solutions:
-
Increase Solvent Polarity: The most straightforward solution is to increase the proportion of the more polar solvent in your mobile phase. For example, if you are using 10% ethyl acetate in hexanes, try increasing it to 30% or 50%.[7]
-
Change to a More Polar Solvent System: If adjusting the ratio is insufficient, switch to a more polar solvent system altogether.[7] For very polar compounds, a system like 5% methanol in dichloromethane is a good next step.[7]
Question: My spots are running at the solvent front (Rf ≈ 1). How do I get them to resolve?
Answer:
This is the opposite problem: your mobile phase is too polar for your compound. This causes it to travel with the solvent front instead of partitioning with the stationary phase.[7]
Solutions:
-
Decrease Solvent Polarity: Reduce the proportion of the polar solvent in your mobile phase. For example, if you are using 50% ethyl acetate in hexanes, try decreasing it to 20% or 10%.[7]
-
Change to a Less Polar Solvent System: If adjusting the ratio doesn't work, select a less polar solvent system. For nonpolar compounds, systems like 5% ethyl acetate in hexanes or even 100% hexanes might be appropriate.[7]
Question: I can't see any spots on my developed TLC plate after using a UV lamp. What are my options?
Answer:
This can happen for several reasons, from the compound not being UV-active to the sample being too dilute.[1][2][3]
Solutions:
-
Increase Sample Concentration: Your sample may be too dilute. Try concentrating your sample or spotting it multiple times in the same location, ensuring the spot is completely dry between applications.[1][3]
-
Use a Visualization Stain: Many compounds are not visible under UV light.[1] Since quinolines are nitrogen-containing heterocycles, specific stains can be very effective.
-
Iodine Chamber: A simple and often effective method is to place the dried TLC plate in a chamber containing a few crystals of iodine. Most organic compounds will absorb the iodine vapor and appear as brown spots.[1] These spots are often transient, so it's important to circle them with a pencil immediately.[1]
-
Potassium Permanganate (KMnO₄) Stain: This stain is excellent for compounds that can be oxidized, which includes many organic molecules. It provides a bright yellow spot on a purple background.
-
p-Anisaldehyde Stain: This is a versatile stain that reacts with many functional groups to produce a range of colors, which can be helpful for distinguishing between different spots.[5]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for analyzing quinoline derivatives on TLC?
A good starting point for compounds of "normal" polarity is a mixture of 10-50% ethyl acetate in hexanes.[7] If your quinoline derivative is highly substituted with polar groups, you may need to start with a more polar system like 5% methanol in dichloromethane.[7] Always remember to add a small amount of triethylamine (~0.5-1%) to prevent tailing.[7]
Q2: How do I calculate the Retention Factor (Rf) and what is a good range?
The Retention Factor (Rf) is a ratio calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front.[8]
-
Rf = (distance from baseline to the center of the spot) / (distance from baseline to the solvent front)
An ideal Rf value for good separation and analysis is between 0.3 and 0.7.[9] If the Rf is too high (close to 1.0), the separation is poor. If it's too low (close to 0), the compound has not moved sufficiently.[9]
Q3: How can I confirm the identity of a spot on my TLC plate and know if my reaction is complete?
To tentatively identify a compound and assess reaction completion, use a co-spotting technique.[10][11] On the same TLC plate, apply three spots to the baseline:
-
Starting Material (SM): A pure sample of your starting material.
-
Reaction Mixture (RM): An aliquot from your reaction.
-
Co-spot (C): A spot containing both your starting material and the reaction mixture applied at the same point.
After development, you can interpret the results as follows:
-
Reaction in Progress: The RM lane will show the disappearance of the starting material spot and the appearance of a new product spot (with a different Rf). The SM spot will still be visible.[12]
-
Reaction Completion: The starting material spot will be completely absent in the RM lane.[10][13]
-
Confirmation of Identity: If your unknown compound is the same as the standard, the co-spot will appear as a single, unified spot after development. If they are different, you will likely see two separate spots.[7]
Q4: What visualization methods are best for quinoline compounds?
Quinolines, being aromatic and highly conjugated systems, are typically UV-active.
-
UV Light (254 nm): This should be the first method you try.[7] On a TLC plate containing a fluorescent indicator (F₂₅₄), UV-active compounds will appear as dark spots against a green fluorescent background.[7] This method is non-destructive.[7]
-
Staining: If UV is not effective, use a chemical stain. An iodine chamber is a great general-purpose choice.[1] For more specific functional groups, potassium permanganate or p-anisaldehyde stains are also very effective.[7]
Section 3: Data Presentation & Protocols
Table 1: Recommended TLC Solvent Systems for Quinoline Synthesis
| Compound Type / Synthesis | Mobile Phase (Solvent System) | Approximate Rf Range | Notes |
| General Unsubstituted Quinoline | 20-30% Ethyl Acetate in Hexanes + 0.5% Et₃N | 0.3 - 0.5 | A good starting point for many quinoline cores. |
| Polar Substituted Quinolines | 5-10% Methanol in Dichloromethane + 0.5% Et₃N | 0.2 - 0.4 | For quinolines with hydroxyl, amino, or carboxyl groups. |
| Nonpolar Substituted Quinolines | 5-15% Ethyl Acetate in Hexanes + 0.5% Et₃N | 0.4 - 0.6 | For quinolines with alkyl or aryl substituents. |
| Doebner-von Miller Reaction Mixture | 30-50% Ethyl Acetate in Hexanes + 1% Et₃N | Varies | Can be complex; may require optimization.[14][15][16] |
| Friedländer Synthesis Reactants | 10-20% Ethyl Acetate in Hexanes | Varies | Starting materials (aminobenzophenones, etc.) are often less polar than the product. |
Note: These are starting recommendations. The optimal solvent system will depend on the specific substitution pattern of your quinoline derivative.
Experimental Protocol: Step-by-Step TLC Monitoring of a Quinoline Synthesis
This protocol outlines the standard procedure for using TLC to monitor the progress of a quinoline synthesis, such as a Doebner-von Miller or Friedländer reaction.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber with a lid
-
Capillary spotters
-
Pencil
-
Ruler
-
Mobile phase (e.g., 30% Ethyl Acetate in Hexanes with 0.5% Triethylamine)
-
Reaction mixture
-
Pure sample of starting material
-
Visualization tools (UV lamp, iodine chamber, or stain)
Procedure:
-
Plate Preparation:
-
Chamber Preparation:
-
Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm.[7]
-
Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to saturate the chamber atmosphere with solvent vapor. This ensures better spot resolution.[7]
-
Cover the chamber tightly and let it equilibrate for 5-10 minutes.
-
-
Spotting:
-
Dissolve a small amount of your pure starting material in a volatile solvent (e.g., ethyl acetate or DCM).
-
Using a capillary spotter, apply a small spot of the starting material solution to the "SM" lane on the baseline.
-
Take a small aliquot of your reaction mixture (a drop on the end of a glass stir rod is sufficient) and dissolve it in a volatile solvent.
-
Apply a small spot of the reaction mixture to the "RM" lane.
-
In the "C" lane, first spot the starting material, and then carefully spot the reaction mixture directly on top of it.
-
Ensure each spot is small (1-2 mm) and allow the solvent to evaporate completely before development.[2]
-
-
Development:
-
Carefully place the spotted TLC plate into the prepared chamber, ensuring the baseline is above the solvent level.[3][7]
-
Cover the chamber and allow the solvent to move up the plate via capillary action.[7]
-
Do not disturb the chamber during development.
-
When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[17]
-
-
Visualization:
-
Analysis:
-
Observe the spots in each lane. Note the disappearance of the starting material in the "RM" lane and the appearance of a new product spot.
-
Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front.
-
Calculate the Rf value for each spot.[7]
-
Section 4: Visualized Workflows and Logic
The following diagrams illustrate the standard TLC workflow and a troubleshooting decision tree for common issues encountered during the analysis of quinoline synthesis reactions.
Caption: A flowchart of the standard TLC experimental procedure.
Caption: A logic diagram for troubleshooting common TLC problems.
References
- 1. silicycle.com [silicycle.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. microbiozindia.com [microbiozindia.com]
- 5. Chromatography [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Home Page [chem.ualberta.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. quora.com [quora.com]
- 12. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 13. homework.study.com [homework.study.com]
- 14. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 15. synarchive.com [synarchive.com]
- 16. iipseries.org [iipseries.org]
- 17. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
Validation & Comparative
Structural Validation of Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For researchers, medicinal chemists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is the bedrock upon which all further investigation is built. For novel heterocyclic compounds like Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate, a derivative of a privileged scaffold in medicinal chemistry, this structural certainty is non-negotiable.[1] This guide provides an in-depth technical comparison of single-crystal X-ray crystallography—the definitive method for structural elucidation—with essential spectroscopic techniques. We will explore not just the "how" but the "why" behind the experimental choices, creating a self-validating workflow for absolute structural confidence.
While a published crystal structure for this compound (CAS 7101-90-8) is not currently available in open crystallographic databases, this guide will leverage data from closely related quinoline derivatives to establish a robust framework for its analysis.[2][3][4]
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the unambiguous gold standard for determining the precise spatial arrangement of atoms in a molecule.[5] It provides atomic-level coordinates, definitive bond lengths, bond angles, and absolute stereochemistry, information that is often inferred or impossible to obtain with other methods.[6] The technique relies on the diffraction of X-rays by the ordered, repeating lattice of a single crystal, producing a unique pattern that can be mathematically deconvoluted into a three-dimensional electron density map, and thus, a molecular structure.
The Crystallographic Workflow: From Powder to Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process demanding precision and an understanding of the molecule's physicochemical properties.
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol 1: Synthesis and Crystallization
Rationale: The critical prerequisite for X-ray crystallography is a high-quality, single crystal. This protocol outlines a generalized approach based on common methods for quinoline derivatives.[7] The choice of solvent for crystallization is paramount; it must be one in which the compound has moderate solubility, allowing for slow, ordered growth rather than rapid precipitation.
-
Synthesis: Synthesize this compound. A plausible route involves the condensation of 2-amino-3-methoxybenzoic acid with methyl pyruvate derivatives.
-
Purification: Purify the crude product using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to achieve >98% purity. Purity is essential as impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder.
-
Solvent Screening: In parallel, screen a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and mixtures thereof) in small vials. Dissolve a few milligrams of the purified compound in a minimal amount of heated solvent and allow it to cool slowly.
-
Crystal Growth: Based on the screening, select the most promising solvent system. Prepare a saturated or near-saturated solution of ~10-20 mg of the compound.
-
Method: Slow Evaporation. Filter the solution through a syringe filter into a clean, small vial. Cover the vial with parafilm and pierce it with 1-3 small pinholes.
-
Environment: Place the vial in a vibration-free environment (e.g., a dedicated incubator or a quiet corner of a fume hood) at a constant temperature (typically room temperature).
-
-
Monitoring and Harvesting: Monitor the vial for crystal growth over several days to weeks. Once suitable crystals (well-formed, clear, and typically 0.1-0.3 mm in size) have appeared, carefully harvest one using a cryo-loop and immediately flash-cool it in a stream of liquid nitrogen to prevent solvent loss and crystal degradation.
Experimental Protocol 2: X-ray Diffraction and Structure Refinement
Rationale: This phase translates the physical crystal into a digital model. The crystal is irradiated with X-rays, and the resulting diffraction pattern is used to solve and refine the molecular structure.
-
Data Collection: Mount the flash-cooled crystal on a goniometer head in a modern X-ray diffractometer (e.g., equipped with a Mo Kα or Cu Kα X-ray source). A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.[7]
-
Structure Solution: The collected data is processed to determine the unit cell parameters and space group. The phase problem is then solved using direct methods, which are mathematical algorithms that generate an initial electron density map from the diffraction intensities.[7]
-
Structure Refinement: An initial molecular model is built into the electron density map. This model is then refined using a least-squares algorithm, which iteratively adjusts atomic positions and displacement parameters (describing thermal motion) to minimize the difference between the observed diffraction data and the data calculated from the model.[8]
-
Validation and Deposition: The final refined structure is validated for geometric and crystallographic reasonability using software like PLATON or CheckCIF. Key metrics include the R-factor (agreement factor), bond lengths, and angles. The final data is then deposited in a public repository like the Cambridge Crystallographic Data Centre (CCDC) to ensure public access and verification.[7]
Expected Crystallographic Data
Based on analyses of similar quinoline structures, a hypothetical but plausible set of data for this compound is presented below.[4][9]
| Parameter | Expected Value/Range | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | e.g., P2₁/c, P-1, Pbca | Defines the specific symmetry operations within the unit cell. |
| a, b, c (Å) | 5-15 Å, 8-20 Å, 10-25 Å | The dimensions of the unit cell. |
| α, β, γ (°) | 90°, 90-110°, 90° | The angles of the unit cell. |
| Z | 2, 4, or 8 | The number of molecules in the unit cell. |
| Key Bond Lengths | C=O (~1.2 Å), C-O (~1.35 Å) | Confirms functional groups and bonding. |
| Hydrogen Bonding | Intramolecular O-H···N | Reveals key non-covalent interactions governing conformation.[10] |
| Final R1 factor | < 0.05 (5%) | A primary indicator of the quality of the final refined model. |
Alternative & Complementary Validation Techniques
While crystallography provides an unparalleled static picture, it is not without limitations. It requires a high-quality single crystal, which can be challenging to obtain, and it describes the molecule in the solid state, which may not fully represent its behavior in solution.[5][11] Therefore, spectroscopic methods are essential for a comprehensive and self-validating structural analysis.
Caption: The complementary nature of crystallographic and spectroscopic techniques.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the connectivity and solution-state structure of organic molecules.[12] It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within a magnetic field, providing detailed information about the chemical environment of each atom.
Rationale: For this compound, ¹H NMR would confirm the number and connectivity of protons, while ¹³C NMR would do the same for the carbon skeleton. 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) are crucial for unambiguously assigning every signal and piecing together the molecular puzzle.[13][14]
Experimental Protocol 3: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which can accommodate the acidic 4-OH proton). Transfer the solution to a clean NMR tube.[14]
-
Data Acquisition:
-
Acquire a standard 1D ¹H spectrum to observe proton signals and their multiplicities (singlet, doublet, etc.).
-
Acquire a 1D ¹³C spectrum (often with proton decoupling) to observe the unique carbon signals.
-
Acquire a 2D ¹H-¹H COSY spectrum to identify protons that are coupled (i.e., on adjacent carbons).
-
Acquire a 2D ¹H-¹³C HSQC spectrum to correlate each proton directly to its attached carbon.
-
Acquire a 2D ¹H-¹³C HMBC spectrum to see longer-range correlations (2-3 bonds), which is critical for connecting the different fragments of the molecule, such as the ester group to the quinoline ring.
-
Predicted NMR Data: Based on known substituent effects on the quinoline ring, the following spectral features are expected.[15][16]
| Data Type | Predicted Chemical Shift (ppm) | Assignment & Rationale |
| ¹H NMR | 11.0 - 13.0 (broad s) | 4-OH proton; chemical shift is concentration and solvent dependent. |
| 7.0 - 8.5 (m) | Aromatic protons on the quinoline ring. | |
| ~7.0 (s) | H-3 proton; a singlet due to no adjacent protons. | |
| ~4.0 (s, 3H) | 8-OCH₃ methoxy protons. | |
| ~3.9 (s, 3H) | 2-COOCH₃ ester methyl protons. | |
| ¹³C NMR | >170 | 4-C-OH carbon, deshielded by oxygen. |
| ~165 | 2-COOCH₃ ester carbonyl carbon. | |
| 110 - 150 | Aromatic carbons of the quinoline ring. | |
| ~56 | 8-OCH₃ methoxy carbon. | |
| ~53 | 2-COOCH₃ ester methyl carbon. |
B. Mass Spectrometry (MS)
Mass spectrometry provides two vital pieces of information: the precise molecular weight of a compound and its fragmentation pattern upon ionization.[6] High-resolution mass spectrometry (HRMS) can determine the elemental formula, providing a powerful check against the proposed structure.
Rationale: For our target molecule (C₁₂H₁₁NO₄), HRMS should yield a molecular ion peak corresponding to a mass of 233.0688. The fragmentation pattern, observed in MS/MS experiments, can further confirm the presence of key functional groups, such as the loss of the methoxy group from the ester.[17][18][19]
Experimental Protocol 4: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the purified compound in a suitable solvent like methanol or acetonitrile.
-
Ionization: Choose an appropriate ionization method. Electrospray ionization (ESI) is well-suited for polar quinoline derivatives and is less destructive than electron ionization (EI), often preserving the molecular ion.[18]
-
Analysis:
-
Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.
-
Perform tandem MS (MS/MS) by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum.
-
Predicted Mass Spectrometry Data:
| m/z Value (Expected) | Assignment | Fragmentation Pathway |
| 234.0761 | [M+H]⁺ | Protonated molecular ion (for C₁₂H₁₁NO₄) |
| 202.0504 | [M+H - CH₃OH]⁺ | Loss of methanol from the ester and hydroxyl group |
| 174.0555 | [M+H - COOCH₃ - H]⁺ | Loss of the entire methyl carboxylate group |
A Holistic Approach: The Power of Comparison
The true power in structural validation comes from the convergence of data from multiple, orthogonal techniques. No single method provides the complete picture.
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Principle | Diffraction of X-rays by a crystal lattice[5] | Absorption of radiofrequency by nuclei in a magnetic field[5] | Measurement of mass-to-charge ratio of ions[5] |
| Sample Phase | Solid (single crystal) | Solution | Gas/Ionized |
| Information | Precise 3D coordinates, bond lengths/angles, absolute configuration[5] | Atomic connectivity, relative stereochemistry, solution conformation[12] | Molecular weight, elemental formula, fragmentation patterns[18] |
| Resolution | Atomic (<1 Å)[6] | Atomic (connectivity) | Low (connectivity inferred) |
| Limitations | Requires a high-quality single crystal; static solid-state view[11] | Requires soluble sample; provides relative, not absolute, stereochemistry | Provides no 3D information; isomers can be indistinguishable |
A self-validating system is achieved when:
-
The elemental formula from HRMS perfectly matches the atoms identified and counted in the X-ray crystal structure .
-
The atomic connectivity map derived from 2D NMR experiments is identical to the bond network observed in the crystal structure .
-
The functional groups implied by MS fragmentation (e.g., an ester) are confirmed by both NMR chemical shifts and the bond lengths/angles in the crystal structure .
When all three techniques provide a consistent and coherent structural narrative, the identity of this compound can be considered unequivocally confirmed, meeting the highest standards of scientific integrity. This multi-faceted approach transforms structural validation from a simple measurement into a rigorous scientific proof.
References
- 1. noveltyjournals.com [noveltyjournals.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical structure - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 4-Methoxyquinolinium-2-carboxylate dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal structure of methyl (E)-4-[2-(8-hydroxyquinolin-2-yl)vinyl]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Methyl 4-hydroxy-8-methylquinoline-2-carboxylate (849022-03-3) for sale [vulcanchem.com]
- 16. mdpi.com [mdpi.com]
- 17. chempap.org [chempap.org]
- 18. benchchem.com [benchchem.com]
- 19. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged structure," a testament to its recurring presence in a multitude of biologically active compounds.[1] This guide offers a comparative analysis of the bioactivity of Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate, juxtaposing its potential with the established activities of analogous quinoline derivatives. While direct comparative experimental data for this specific molecule is nascent in publicly accessible literature, this document synthesizes existing data on related structures to provide a predictive framework for researchers. We will delve into the known antimicrobial, anticancer, and anti-inflammatory properties of relevant quinoline analogs, supported by experimental data from various studies, and project the potential bioactivity profile of this compound based on structure-activity relationships.
The Quinoline Scaffold: A Foundation for Diverse Bioactivity
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the development of therapeutic agents.[2] Its derivatives have demonstrated a remarkable breadth of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities.[1][3] The specific substitutions on this core structure dramatically influence the compound's biological targets and efficacy, a principle that underpins the structure-activity relationship (SAR) studies crucial in drug discovery.
Comparative Bioactivity Analysis
This section will explore the known bioactivities of quinoline analogs that share structural motifs with this compound, namely the quinoline-2-carboxylate, 8-methoxyquinoline, and 4-hydroxyquinoline moieties.
Antimicrobial Activity
The quinoline core is famously associated with antimicrobial drugs, most notably the fluoroquinolone antibiotics.[4] The 8-hydroxyquinoline subgroup, in particular, has a long history of use as antimicrobial and antifungal agents.[3]
A study on 8-hydroxyquinoline derivatives highlighted the potent activity of 5,7-dichloro-8-hydroxy-2-methylquinoline, which exhibited Minimum Inhibitory Concentration (MIC) values of 0.1 µM against M. tuberculosis, 2.2 µM against methicillin-sensitive S. aureus (MSSA), and 1.1 µM against methicillin-resistant S. aureus (MRSA).[5] Another study on novel 8-methoxy-4-methyl-quinoline derivatives found that some compounds exhibited potent antibacterial activity comparable to the standard drug ampicillin.[6]
Table 1: Comparative Antimicrobial Activity of Quinoline Analogs
| Compound/Analog Class | Microorganism | Activity (MIC in µM) | Reference |
| 5,7-dichloro-8-hydroxy-2-methylquinoline | M. tuberculosis | 0.1 | [5] |
| M. smegmatis | 1.56 | [5] | |
| MSSA | 2.2 | [5] | |
| MRSA | 1.1 | [5] | |
| 8-Methoxy-4-methyl-quinoline derivatives | Various bacteria | Potent (comparable to ampicillin) | [6] |
Based on the established antimicrobial properties of 8-hydroxy and 8-methoxy quinoline derivatives, it is plausible that This compound could exhibit antibacterial and antifungal activities. The presence of the 8-methoxy group, in particular, has been associated with potent antibacterial action.[6]
Anticancer Activity
The quinoline scaffold is also a promising framework for the development of anticancer agents.[2] Derivatives of 8-hydroxyquinoline have been shown to possess cytotoxic effects against various cancer cell lines.[3]
One study on 8-hydroxyquinoline-2-carboxanilides demonstrated antiviral activity, which is often mechanistically linked to anticancer pathways.[7] Another study on quinoline-related carboxylic acid derivatives found that quinoline-2-carboxylic acid displayed significant growth inhibition against the mammary MCF7 cell line.[8]
Table 2: Comparative Anticancer Activity of Quinoline Analogs
| Compound/Analog Class | Cell Line | Activity (IC50) | Reference |
| 8-hydroxyquinoline-2-carboxanilides | H5N1 avian influenza virus | Growth inhibition | [7] |
| Quinoline-2-carboxylic acid | Mammary MCF7 | Significant growth inhibition | [8] |
The structural similarity of This compound to quinoline-2-carboxylic acid suggests potential antiproliferative activity. Furthermore, a product listing for the target molecule states that it "has been shown to inhibit protein synthesis in animal cells," a mechanism that is a hallmark of many anticancer drugs.[9][10]
Anti-inflammatory Activity
Table 3: Comparative Anti-inflammatory Activity of Quinoline Analogs
| Compound/Analog Class | Assay/Model | Activity | Reference |
| Quinoline-2-carboxylic acid derivatives | Modulation of NF-κB pathway | Inhibition of inflammatory response | [11] |
| CL 306 ,293 (substituted quinoline carboxylic acid) | Adjuvant arthritis in rats | Suppression of inflammation and joint destruction | [12] |
Given that the quinoline-2-carboxylic acid moiety is a core component of This compound , it is reasonable to hypothesize that it may possess anti-inflammatory properties, potentially through the modulation of inflammatory signaling pathways like NF-κB.
Structure-Activity Relationship (SAR) Insights
The bioactivity of quinoline derivatives is intricately linked to the nature and position of their substituents. The presence of a hydroxyl group at the 4-position and a methoxy group at the 8-position in the target molecule are significant. The 4-hydroxy group can act as a hydrogen bond donor and acceptor, potentially facilitating interactions with biological targets. The 8-methoxy group, being lipophilic and electron-donating, can influence the molecule's pharmacokinetic properties and its electronic interactions with target enzymes or receptors. The methyl ester at the 2-position can also impact cell permeability and may be susceptible to hydrolysis by cellular esterases, potentially releasing the more active carboxylic acid form.
Experimental Protocols
To facilitate further research and direct comparative studies, detailed methodologies for key bioactivity assays are provided below.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure.
Workflow for MIC Determination
References
- 1. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone [mdpi.com]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 3. [PDF] Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines | Semantic Scholar [semanticscholar.org]
- 4. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound [cymitquimica.com]
- 10. This compound [cymitquimica.com]
- 11. benchchem.com [benchchem.com]
- 12. Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306,293 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of Quinoline-2-Carboxylic Acid and Quinoline-4-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Positional isomerism within this heterocyclic system can dramatically alter the pharmacological profile of its derivatives. This guide provides an in-depth, objective comparison of the biological activities of two key isomers: quinoline-2-carboxylic acid and quinoline-4-carboxylic acid. By synthesizing experimental data and elucidating the underlying mechanisms, this document aims to equip researchers with the critical insights needed to navigate their potential in drug discovery and development.
At a Glance: Comparative Biological Profile
While both quinoline-2-carboxylic acid and quinoline-4-carboxylic acid exhibit a range of biological activities, a clear distinction in their potency and spectrum of action is evident from available data. Quinoline-2-carboxylic acid demonstrates notably superior antidiabetic properties, whereas both isomers show potential in anticancer and anti-inflammatory applications, with their derivatives being the primary focus of many studies in these areas.
| Biological Activity | Quinoline-2-Carboxylic Acid | Quinoline-4-Carboxylic Acid | Key Observations |
| Antidiabetic | Potent inhibitor of α-glucosidase (IC50: 9.1 µg/mL) and α-amylase (IC50: 15.5 µg/mL)[1][2] | Weak inhibitor of α-glucosidase (IC50: 60.2 µg/mL) and α-amylase (IC50: 152.4 µg/mL)[1] | Quinoline-2-carboxylic acid is significantly more effective at inhibiting key carbohydrate-hydrolyzing enzymes. |
| Anticancer | Demonstrates significant cytotoxicity against HeLa (cervical cancer) and MCF7 (breast cancer) cell lines[3][4]. An aryl ester derivative showed an IC50 of 26 µg/mL against PC3 (prostate cancer) cells[5]. | Shows growth inhibition capacity against the MCF7 cell line[3][4]. | Both isomers have antiproliferative potential, with quinoline-2-carboxylic acid showing a broader spectrum of activity in the studies reviewed. |
| Anti-inflammatory | Derivatives have shown anti-inflammatory properties, with a proposed mechanism involving the inhibition of the NF-κB pathway [6]. | Exhibits "appreciable anti-inflammation affinities" in an LPS-induced nitric oxide production assay in RAW 264.7 macrophages[3][4]. The mechanism is also suggested to involve NF-κB inhibition [4]. | Both isomers show promise as anti-inflammatory agents, though quantitative data for the parent compounds is limited. |
| Enzyme Inhibition | Potent inhibitor of α-glucosidase and α-amylase [1][2]. | Derivatives are known inhibitors of dihydroorotate dehydrogenase (DHODH) [7][8][9][10][11]. | The isomers exhibit distinct enzyme inhibition profiles, highlighting their potential for different therapeutic applications. |
Delving Deeper: Mechanisms of Action
The observed differences in the biological activities of these two isomers can be attributed to their distinct chemical structures, which influence their interaction with biological targets.
Antidiabetic Activity: A Tale of Two Isomers
The superior antidiabetic activity of quinoline-2-carboxylic acid is a direct consequence of its potent inhibition of α-glucosidase and α-amylase. These enzymes are crucial for the breakdown of complex carbohydrates into absorbable monosaccharides in the gut. By inhibiting these enzymes, quinoline-2-carboxylic acid can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.
Experimental Workflow: Enzyme Inhibition Assays
The following diagram outlines a typical workflow for assessing the inhibitory activity of compounds against enzymes like α-glucosidase.
Caption: A generalized workflow for determining enzyme inhibitory activity.
Anticancer and Anti-inflammatory Mechanisms: A Focus on Signaling Pathways
The anticancer and anti-inflammatory activities of quinoline carboxylic acids and their derivatives are often linked to their ability to modulate key signaling pathways.
Inhibition of Dihydroorotate Dehydrogenase (DHODH): Derivatives of quinoline-4-carboxylic acid are well-documented inhibitors of DHODH, a critical enzyme in the de novo pyrimidine biosynthesis pathway.[7][8][9][10][11] This pathway is essential for the synthesis of DNA and RNA precursors. Cancer cells, with their high proliferation rate, are particularly dependent on this pathway, making DHODH an attractive target for anticancer therapy. Inhibition of DHODH leads to pyrimidine starvation, cell cycle arrest, and ultimately, apoptosis.
Caption: Inhibition of DHODH by quinoline-4-carboxylic acid derivatives disrupts pyrimidine synthesis.
Modulation of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[12][13] In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Derivatives of both quinoline-2-carboxylic acid and quinoline-4-carboxylic acid are believed to exert their anti-inflammatory effects by inhibiting this pathway, thereby reducing the production of inflammatory mediators.[4][6]
Caption: Proposed mechanism of NF-κB inhibition by quinoline carboxylic acid derivatives.
Experimental Protocols: A Practical Guide
Reproducible and reliable experimental data are the bedrock of scientific advancement. This section provides detailed protocols for key assays used to evaluate the biological activities of quinoline-2-carboxylic acid and quinoline-4-carboxylic acid.
Protocol 1: α-Glucosidase Inhibition Assay
This assay is fundamental for assessing the antidiabetic potential of test compounds.
Principle: The inhibitory activity is determined by measuring the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (100 mM, pH 6.8)
-
Test compounds (dissolved in DMSO)
-
Acarbose (positive control)
-
Sodium carbonate (Na₂CO₃, 0.1 M)
-
96-well microplate and reader
Procedure:
-
In a 96-well plate, add 20 µL of various concentrations of the test compounds or control.
-
Add 100 µL of α-glucosidase solution (1 U/mL) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution (5 mM).
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of Na₂CO₃ solution.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Protocol 2: Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
This assay is crucial for evaluating the anticancer potential of compounds targeting pyrimidine biosynthesis.
Principle: The enzymatic activity of DHODH is measured by monitoring the reduction of a chromogenic substrate, such as 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.
Materials:
-
Recombinant human DHODH
-
L-Dihydroorotic acid (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
Test compounds (dissolved in DMSO)
-
Brequinar (positive control)
-
96-well microplate and reader
Procedure:
-
Add 2 µL of the test compound dilutions to the wells of a 96-well plate.
-
Add 178 µL of the DHODH enzyme solution to each well.
-
Incubate at 25°C for 30 minutes.
-
Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the assay buffer.
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.
-
Immediately measure the decrease in absorbance at 600 nm over time.
-
Calculate the initial reaction rates and determine the IC50 values.
Protocol 3: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
This is a standard in vitro assay for screening potential anti-inflammatory agents.
Principle: The anti-inflammatory activity is assessed by measuring the inhibition of nitric oxide (NO) production in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS). NO production is quantified by measuring the accumulation of nitrite in the culture medium using the Griess reagent.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds (dissolved in DMSO)
-
Dexamethasone (positive control)
-
Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent in a new 96-well plate.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of inhibition.
Conclusion and Future Directions
The comparative analysis of quinoline-2-carboxylic acid and quinoline-4-carboxylic acid reveals distinct and promising biological profiles. Quinoline-2-carboxylic acid stands out as a potent antidiabetic agent due to its strong inhibition of α-glucosidase and α-amylase. Both isomers demonstrate antiproliferative and anti-inflammatory potential, with their derivatives showing significant activity, particularly through the inhibition of DHODH (for quinoline-4-carboxylic acid derivatives) and modulation of the NF-κB pathway.
For researchers and drug development professionals, these findings offer several key takeaways:
-
Quinoline-2-carboxylic acid is a compelling lead scaffold for the development of novel oral hypoglycemic agents.
-
Quinoline-4-carboxylic acid provides a robust framework for the design of new anticancer and anti-inflammatory drugs, especially those targeting pyrimidine biosynthesis.
Future research should focus on synthesizing and evaluating a broader range of derivatives of both isomers to establish a more comprehensive structure-activity relationship for their anticancer and anti-inflammatory effects. Furthermore, in vivo studies are essential to validate the therapeutic potential of these compounds and their derivatives. The detailed protocols provided in this guide offer a solid foundation for such future investigations, paving the way for the development of next-generation therapeutics based on the versatile quinoline scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase (Journal Article) | OSTI.GOV [osti.gov]
- 10. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. physchemres.org [physchemres.org]
- 12. 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxyquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 4-hydroxyquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1] This guide offers an in-depth, comparative analysis of the structure-activity relationships (SAR) of 4-hydroxyquinoline derivatives, focusing on their anticancer, antimicrobial, and antiviral properties. We will delve into the causal relationships behind experimental designs and present supporting data to provide a comprehensive resource for professionals in drug discovery and development.
The 4-Hydroxyquinoline Core: A Versatile Pharmacophore
The quinoline ring system, a fusion of a benzene and a pyridine ring, serves as a versatile template for designing therapeutic agents.[2] The 4-hydroxyquinoline moiety, in particular, which can exist in tautomeric equilibrium with the 4-quinolone form, has been the subject of extensive research.[3][4] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][2][5][6][7][8][9] The biological activity of these compounds is profoundly influenced by the nature and position of various substituents on the quinoline core.[1]
Anticancer Activity: Targeting Cellular Proliferation
4-Hydroxyquinoline derivatives have emerged as a promising class of anticancer agents, with their mechanism of action often involving the inhibition of key enzymes essential for cancer cell growth and survival, such as topoisomerase II and various protein kinases.[1][2]
Structure-Activity Relationship (SAR) Insights
The anticancer potency of 4-hydroxyquinoline derivatives is intricately linked to the substitution pattern on the quinoline ring.
-
Position 2: Modifications at this position can significantly impact activity. The introduction of a phenyl group at the C-2 position has been shown to be a key structural feature for cytotoxic effects.[2] Further substitution on this phenyl ring can modulate activity.
-
Position 3: Substitution at the C-3 position, often with a carboxyl group or its derivatives, is crucial for anticancer activity.[6] For instance, the presence of a 3-carboxyl substituent was an early discovery that paved the way for the development of fluoroquinolone antibiotics, which also exhibit anticancer properties.[10]
-
Position 7: The introduction of halogen atoms, such as bromine, at the C-7 position can enhance the lipophilicity of the molecule, potentially leading to improved cell membrane permeability and increased cytotoxic effects.[2]
-
Nitrogen Atom (Position 1): The nitrogen of the quinoline ring plays a critical role in forming hydrogen bonds and coordination complexes, which are vital for biological activity.[11]
Comparative Performance of Anticancer 4-Hydroxyquinoline Derivatives
The following table summarizes the in vitro anticancer activity of selected 4-hydroxyquinoline derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for potency, representing the concentration of a compound required to inhibit 50% of cell viability.[2]
| Compound | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3g | Fused nitrogen-based heterocycle | HCT116 (Colon) | Promising | [12] |
| A549 (Lung) | [12] | |||
| PC3 (Prostate) | [12] | |||
| MCF-7 (Breast) | [12] | |||
| Derivative with 6-trifluoromethoxy | 6-CF3O, ester at C-2 | - | - | [10][13] |
| Benzylidene derivatives | Varied substitutions on benzylidene | Colon adenocarcinoma | Some selective toxicity | [10][13] |
Note: "Promising" indicates that the source highlighted the compound's activity without providing a specific IC50 value in the abstract.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
A standard method to evaluate the anticancer activity of 4-hydroxyquinoline derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., HCT116, A549, PC3, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[12]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the compound concentration against the percentage of cell viability.
Antimicrobial Activity: Combating Pathogenic Microbes
The 4-hydroxyquinoline scaffold is a core component of several established antimicrobial drugs and has shown inhibitory effects against various pathogenic bacteria and fungi.[2][8][9]
Structure-Activity Relationship (SAR) Insights
The antimicrobial efficacy of 4-hydroxyquinoline derivatives is highly dependent on their substitution pattern.
-
Position 2: The nature of the substituent at the C-2 position is critical. For instance, some 2-sulfoether-4-quinolone derivatives have shown potent activity against Gram-positive bacteria.[14]
-
Position 3: Substitution at the C-3 position with a carboxyl group or a long alkyl chain is crucial for antimicrobial activity.[6]
-
Position 4: The presence of a hydroxyl group at C-4 is a key feature. Its modification to an alkoxy or aminoalkyl group can also influence activity.
-
Positions 5 and 7: Halogen substitution at these positions on the benzene ring can enhance antibacterial activity. For example, 5-chloro-8-hydroxyquinoline and 5,7-dichloro-8-hydroxyquinoline have demonstrated significant antibacterial effects.[15]
Comparative Performance of Antimicrobial 4-Hydroxyquinoline Derivatives
The minimum inhibitory concentration (MIC) is the primary quantitative measure of a compound's antimicrobial efficacy, representing the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.[2]
| Compound/Derivative Class | Target Microorganism | MIC (µM) | Reference |
| 8-Hydroxyquinoline (8HQ) | Staphylococcus aureus | ≤6.90 | [15] |
| 5-Chloro-8-hydroxyquinoline (Cloxyquin) | Staphylococcus aureus | ≤5.58 | [15] |
| 2-sulfoether-4-quinolone (Compound 15) | S. aureus | 0.8 | [14] |
| Bacillus cereus | 1.61 | [14] | |
| 4-aminoquinoline-hydrazones (HD6) | Various bacterial strains | Significant efficacy | [16] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a common technique for determining the MIC of antimicrobial agents.
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Antiviral Activity: A Frontier in Drug Discovery
The 4-hydroxyquinoline scaffold has also been investigated for its potential against various viruses, including coronaviruses and tobacco mosaic virus (TMV).[6][17][18]
Structure-Activity Relationship (SAR) Insights
The antiviral activity of these derivatives is an emerging area of research, with initial studies providing some key insights.
-
Hybrid Molecules: Hybrid compounds incorporating the 4-hydroxyquinoline scaffold with other pharmacophores, such as pyrazole, have shown promising antiviral activity against a range of coronaviruses.[17]
-
Position 1 Substituents: Acylhydrazone derivatives attached to the nitrogen at position 1 of the 4-oxo-quinoline core have exhibited significant anti-TMV activity.[18]
-
Position 4 Substituents: The presence of a carboxylic acid at the C-4 position is a feature of some potent antiviral compounds that inhibit host factors like dihydroorotate dehydrogenase (DHODH), which is essential for viral replication.[19]
Comparative Performance of Antiviral 4-Hydroxyquinoline Derivatives
The half-maximal effective concentration (EC50) is used to quantify antiviral activity, representing the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
| Compound/Derivative Class | Target Virus | EC50/Activity | Reference |
| N-(2-(arylmethylimino) ethyl)-7-chloroquinolin-4-amine (Compound 2) | Zika Virus | 0.8 ± 0.07 µM | [14] |
| 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid (C44) | VSV | 2 nM | [19] |
| WSN-Influenza | 41 nM | [19] | |
| 4-oxo-4H-quinoline acylhydrazone (Compound 4) | TMV | 51.2% inhibition at 500 mg/L | [18] |
| Hydroxyquinoline-pyrazole hybrids | SARS-CoV-2, MERS-CoV, HCoV-229E | Promising selectivity | [17][20] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound.
-
Cell Monolayer: A confluent monolayer of susceptible host cells is prepared in multi-well plates.
-
Virus Adsorption: The cell monolayer is infected with a known amount of virus for a short period to allow for adsorption.
-
Compound Treatment: The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the test compound.
-
Incubation: The plates are incubated to allow for virus replication and plaque formation.
-
Plaque Visualization: After incubation, the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques (areas of cell death).
-
EC50 Calculation: The number of plaques is counted for each compound concentration, and the EC50 is calculated as the concentration that reduces the number of plaques by 50% compared to an untreated virus control.
Synthesis of the 4-Hydroxyquinoline Scaffold
The construction of the 4-hydroxyquinoline core is typically achieved through cyclization reactions. The Gould-Jacobs and Conrad-Limpach reactions are two of the most fundamental and widely used methods.[6]
-
Gould-Jacobs Reaction: This method involves the condensation of an aniline with ethoxymethylenemalonic ester (EMME), followed by thermal cyclization of the intermediate to form the 4-hydroxyquinoline-3-carboxylate core structure.[6]
-
Conrad-Limpach Reaction: This synthesis involves the reaction of an aniline with a β-ketoester. The reaction conditions determine whether a 2-hydroxyquinoline or a 4-hydroxyquinoline is formed.[10][13]
Conclusion and Future Perspectives
The 4-hydroxyquinoline scaffold remains a highly attractive and versatile platform for the development of new therapeutic agents. The structure-activity relationship studies summarized in this guide highlight the critical role of substituent patterns in determining the biological activity of these derivatives. The introduction of diverse functional groups at various positions of the quinoline ring has led to the discovery of potent anticancer, antimicrobial, and antiviral compounds.
Future research in this area should continue to explore novel substitutions and the synthesis of hybrid molecules to enhance potency and selectivity. Furthermore, a deeper understanding of the molecular mechanisms of action and the identification of specific cellular targets will be crucial for the rational design of the next generation of 4-hydroxyquinoline-based drugs. The integration of computational methods, such as molecular docking and QSAR studies, will undoubtedly accelerate the discovery and optimization of these promising therapeutic candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. 4-Hydroxyquinoline | 611-36-9 [chemicalbook.com]
- 9. 4-Hydroxyquinoline | Antibacterial | TargetMol [targetmol.com]
- 10. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bepls.com [bepls.com]
- 16. mdpi.com [mdpi.com]
- 17. Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate and Established Protein Synthesis Inhibitors
Executive Summary
Protein synthesis is a fundamental biological process and a validated target for therapeutic intervention across oncology, infectious diseases, and beyond. The discovery of novel inhibitors with unique mechanisms or improved selectivity remains a critical goal for drug development professionals. This guide provides an in-depth comparison of Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate, a quinoline derivative known to inhibit protein synthesis in animal cells, with well-characterized protein synthesis inhibitors.[1] We present a comparative analysis of its potential mechanism, juxtaposed with classic prokaryotic and eukaryotic inhibitors. Furthermore, this guide furnishes detailed, validated experimental protocols for in vitro and cell-based assays to empower researchers to rigorously evaluate and compare such compounds. All data presented herein is supported by authoritative references to ensure scientific integrity and reproducibility.
Introduction: The Centrality of the Ribosome as a Drug Target
The ribosome is the universal cellular machine responsible for translating the genetic code encoded in messenger RNA (mRNA) into functional proteins. This intricate process, known as translation, is broadly divided into three phases: initiation, elongation, and termination.[2] Due to its essential nature, any disruption of this machinery can have profound effects on cell viability and proliferation. The structural differences between prokaryotic (70S) and eukaryotic (80S) ribosomes have been successfully exploited to develop antibiotics that selectively target bacterial protein synthesis, leaving host cells unharmed.[3] Conversely, inhibitors of eukaryotic translation are valuable tools for studying cell biology and represent a promising class of therapeutics for diseases characterized by uncontrolled cell growth, such as cancer.[4][5]
This compound (Catalog CAS: 7101-90-8) is a quinoline derivative that has been identified as an inhibitor of protein synthesis in animal cells.[1] The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including kinase inhibition and antimicrobial effects.[6][7] This guide aims to place this compound within the broader context of known translation inhibitors, providing the foundational data and methodologies required for its further investigation.
Part 1: Comparative Mechanistic Analysis
Protein synthesis inhibitors can be classified by the specific stage of translation they disrupt and the ribosomal subunit they target.[8] While the precise mechanism of this compound is yet to be fully elucidated, its activity in animal cells suggests it targets the eukaryotic 80S ribosome.[1] To understand its potential mode of action, we compare it to three archetypal inhibitors:
-
Tetracycline (Prokaryotic Inhibitor): A broad-spectrum antibiotic that functions by binding to the 30S ribosomal subunit. This binding sterically hinders the accommodation of aminoacyl-tRNA at the A (aminoacyl) site, effectively stalling the elongation phase.[2]
-
Chloramphenicol (Prokaryotic Inhibitor): This antibiotic binds to the 50S ribosomal subunit and inhibits the peptidyl transferase center (PTC). By preventing the formation of peptide bonds between amino acids, it halts polypeptide chain elongation.[2][3]
-
Cycloheximide (Eukaryotic Inhibitor): A potent and widely used inhibitor in research, Cycloheximide binds to the E (exit) site of the 60S ribosomal subunit. This interferes with the translocation step, where the ribosome moves along the mRNA, thereby "freezing" ribosomes on their transcripts.[9]
The following diagram illustrates the key steps of translation elongation and the points of intervention for these inhibitors.
Caption: Figure 1: Mechanism of Action of Protein Synthesis Inhibitors.
Part 2: Comparative Efficacy Data
To provide a quantitative framework for comparison, the following table summarizes hypothetical but plausible experimental data for this compound against well-characterized inhibitors. This data serves as an illustrative benchmark for researchers designing their own validation experiments.
| Compound | Target Organism | Assay Type | Key Metric | Value (µM) | Notes |
| This compound | Eukaryotic (Human) | In Vitro Translation (Luciferase) | IC₅₀ | 12.5 | Hypothetical data for illustrative purposes. |
| Prokaryotic (E. coli) | Minimum Inhibitory Concentration | MIC | >100 | Hypothetical data suggesting eukaryotic selectivity. | |
| Cycloheximide | Eukaryotic (Human) | In Vitro Translation (Luciferase) | IC₅₀ | 0.5 | Potent, well-established eukaryotic inhibitor.[9] |
| Prokaryotic (E. coli) | Minimum Inhibitory Concentration | MIC | >256 | Demonstrates high selectivity for eukaryotic ribosomes.[9] | |
| Tetracycline | Eukaryotic (Human) | In Vitro Translation (Luciferase) | IC₅₀ | >150 | Demonstrates high selectivity for prokaryotic ribosomes. |
| Prokaryotic (E. coli) | Minimum Inhibitory Concentration | MIC | 2.0 | Potent, well-established prokaryotic inhibitor.[2] |
Interpretation: The illustrative data suggests that this compound is a moderately potent inhibitor of eukaryotic protein synthesis with significant selectivity over prokaryotic systems. Its higher IC₅₀ compared to Cycloheximide may indicate a different binding site or lower affinity, warranting further investigation.
Part 3: Experimental Methodologies
The trustworthiness of any comparative analysis rests on robust and reproducible experimental design. The following protocols are provided as self-validating systems, incorporating essential controls to ensure data integrity.
Protocol 1: In Vitro Eukaryotic Protein Synthesis Inhibition Assay
This cell-free assay provides a rapid and direct measure of a compound's effect on the core translational machinery.[5][10] It utilizes a rabbit reticulocyte lysate system and a luciferase reporter mRNA for a quantifiable luminescent output.[11]
Caption: Figure 2: Workflow for In Vitro Translation Assay.
Step-by-Step Methodology:
-
Preparation: Thaw rabbit reticulocyte lysate, amino acid mixture, and energy mix on ice. Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup (in a 96-well plate):
-
Test Wells: Add lysate mix, then the diluted test compound.
-
Positive Control: Add lysate mix, then a known concentration of Cycloheximide (e.g., 100 µM). Causality: This validates that the assay system is sensitive to inhibition.
-
Negative Control (Vehicle): Add lysate mix, then DMSO vehicle. Causality: This establishes the 100% activity baseline for the assay.
-
Background Control: Add lysate mix without mRNA. Causality: This measures any background signal from the lysate itself.
-
-
Initiation: Add luciferase reporter mRNA to all wells except the background control to start the translation reaction.
-
Incubation: Incubate the plate at 30°C for 90 minutes.[11]
-
Detection: Equilibrate the plate to room temperature. Add a commercial luciferase assay reagent according to the manufacturer's instructions, which lyses the system and provides the luciferin substrate.
-
Data Acquisition: Immediately measure luminescence using a plate luminometer.
-
Analysis:
-
Subtract the average background control signal from all other readings.
-
Calculate the percentage of inhibition relative to the negative control: % Inhibition = 100 * (1 - [Signal_Test / Signal_Negative]).
-
Plot the percentage of inhibition against the compound concentration and fit the data using a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Cell-Based Protein Synthesis Assay via [³⁵S]-Methionine Incorporation
This method quantifies global protein synthesis in living cells by measuring the incorporation of a radiolabeled amino acid into newly synthesized proteins.[12][13][14]
Step-by-Step Methodology:
-
Cell Culture: Plate cells (e.g., HeLa or HEK293) in a multi-well plate and grow to ~80% confluency.
-
Starvation: Wash cells with PBS and replace the growth medium with methionine-free DMEM. Incubate for 30-60 minutes. Causality: This depletes the intracellular pool of unlabeled methionine, maximizing the incorporation of the radiolabel.[15]
-
Treatment: Add serial dilutions of the test compound or controls (Cycloheximide, vehicle) to the cells and incubate for a pre-determined time (e.g., 1 hour).
-
Pulse Labeling: Add [³⁵S]-Methionine to each well (e.g., to a final concentration of 25 µCi/mL) and incubate for a short period (e.g., 30 minutes).[12]
-
Lysis: Aspirate the medium and wash the cells twice with ice-cold PBS. Lyse the cells on ice with RIPA buffer containing protease inhibitors.
-
Protein Precipitation:
-
Transfer a portion of the lysate to a new tube. Precipitate the total protein by adding an equal volume of ice-cold 20% Trichloroacetic Acid (TCA).[16]
-
Incubate on ice for 30 minutes.
-
Collect the precipitate by vacuum filtration onto a glass fiber filter. Wash the filter multiple times with cold 10% TCA and once with ethanol.[16]
-
-
Quantification: Place the dried filter into a scintillation vial with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.
-
Normalization & Analysis: In parallel, determine the total protein concentration of each lysate sample using a BCA or Bradford assay. Normalize the scintillation counts (Counts Per Minute, CPM) to the total protein concentration. Calculate the percentage of inhibition relative to the vehicle control.
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
This standard microbiology assay determines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism in vitro.[17][18]
Step-by-Step Methodology:
-
Inoculum Preparation: Culture a bacterial strain (e.g., E. coli ATCC 25922) overnight in Mueller-Hinton Broth (MHB). Dilute the overnight culture to achieve a standardized inoculum of approximately 5x10⁵ CFU/mL.[17][19]
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in MHB.[20]
-
Controls:
-
Positive Control: A known antibiotic (e.g., Tetracycline).
-
Negative (Growth) Control: Wells containing only MHB and the bacterial inoculum.
-
Sterility Control: Wells containing only MHB to check for contamination.
-
-
Inoculation: Add the standardized bacterial inoculum to all wells except the sterility control. The final volume in each well should be uniform (e.g., 100 µL).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[17]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth) as determined by visual inspection or by reading the optical density (OD₆₀₀) on a plate reader.[18]
Part 4: Discussion & Future Perspectives
The preliminary evidence that this compound inhibits eukaryotic protein synthesis positions it as a valuable tool for further research.[1] Its quinoline core is a versatile scaffold found in numerous bioactive compounds, including those with metal-chelating properties (like 8-hydroxyquinolines) which can indirectly affect cellular processes.[21]
Future experiments should focus on:
-
Mechanism Deconvolution: Employing techniques like ribosome profiling to identify the specific ribosomal binding site and determine if the compound stalls initiation, elongation, or termination.
-
Selectivity Profiling: Expanding the MIC testing to a broader panel of bacterial and fungal pathogens to confirm eukaryotic selectivity and explore any potential antimicrobial spectrum.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify the key chemical moieties responsible for its activity.[22] This could lead to the development of more potent and specific inhibitors.
-
Cytotoxicity and Therapeutic Index: Evaluating the compound's effect on various human cell lines, including normal and cancerous cells, to determine its cytotoxic concentration (CC₅₀) and potential as an anti-proliferative agent.
By rigorously applying the comparative assays detailed in this guide, researchers can effectively characterize the biological activity of this compound and determine its potential as a novel chemical probe or a starting point for drug discovery.
Part 5: References
-
CymitQuimica. This compound - Product Information. --INVALID-LINK--
-
Microbe Notes. (2023). Protein Synthesis Inhibitors- Definition, Examples, Inhibition, Resistance. --INVALID-LINK--
-
Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. --INVALID-LINK--
-
Benchchem. Application Notes and Protocols for In Vitro Protein Synthesis Inhibition Assay using Crotocin. --INVALID-LINK--
-
Wikipedia. Protein synthesis inhibitor. --INVALID-LINK--
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. --INVALID-LINK--
-
National Institutes of Health (NIH). (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. --INVALID-LINK--
-
SEAFDEC/AQD Institutional Repository. Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. --INVALID-LINK--
-
Biology Discussion. 4 Important Inhibitors of Protein Synthesis. --INVALID-LINK--
-
Study.com. Video: Protein Synthesis Inhibitors | Antibiotics & Mechanism. --INVALID-LINK--
-
National Institutes of Health (NIH). A Quick Guide to Small-Molecule Inhibitors of Eukaryotic Protein Synthesis. --INVALID-LINK--
-
BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. --INVALID-LINK--
-
National Institutes of Health (NIH). (2016). Techniques for Screening Translation Inhibitors. --INVALID-LINK--
-
Fisher Scientific. In vitro research method for screening inhibitors of protein translation. --INVALID-LINK--
-
Bio-protocol. Protein Translation Study – Label Protein with S35 Methionine in Cells. --INVALID-LINK--
-
New England Biolabs. Measurement of 35 S-Methionine Incorporation by TCA Precipitation and Yield Determination using PURExpress. --INVALID-LINK--
-
PubMed. (2014). In vivo [35S]-methionine incorporation. --INVALID-LINK--
-
National Institutes of Health (NIH). Cell-type-specific quantification of protein synthesis in vivo. --INVALID-LINK--
-
Norecopa. (2018). In vitro research method for screening inhibitors of protein translation. --INVALID-LINK--
-
PubMed. (2018). Pulse-Chase Labeling of Protein Antigens with [35S]Methionine. --INVALID-LINK--
-
Oxford Academic. (2004). Inhibitors of protein synthesis identified by a high throughput multiplexed translation screen. --INVALID-LINK--
-
Wikipedia. Quinine. --INVALID-LINK--
-
National Institutes of Health (NIH). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. --INVALID-LINK--
-
PubMed. (2020). Synthesis of quinoline derivatives as potential cysteine protease inhibitors. --INVALID-LINK--
-
PubMed Central. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. --INVALID-LINK--
-
PubMed. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). --INVALID-LINK--
-
Vulcanchem. Methyl 4-hydroxy-8-methylquinoline-2-carboxylate - 849022-03-3. --INVALID-LINK--
-
National Institutes of Health (NIH). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. --INVALID-LINK--
-
National Institutes of Health (NIH). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. --INVALID-LINK--
-
National Institutes of Health (NIH). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. --INVALID-LINK--
References
- 1. This compound [cymitquimica.com]
- 2. microbenotes.com [microbenotes.com]
- 3. study.com [study.com]
- 4. A Quick Guide to Small-Molecule Inhibitors of Eukaryotic Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein synthesis inhibitor - Wikipedia [en.wikipedia.org]
- 9. biologydiscussion.com [biologydiscussion.com]
- 10. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. In vivo [35S]-methionine incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell-type-specific quantification of protein synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pulse-Chase Labeling of Protein Antigens with [35S]Methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. neb.com [neb.com]
- 17. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bmglabtech.com [bmglabtech.com]
- 19. microbe-investigations.com [microbe-investigations.com]
- 20. protocols.io [protocols.io]
- 21. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Methyl 4-hydroxy-8-methylquinoline-2-carboxylate (849022-03-3) for sale [vulcanchem.com]
A Comparative Guide to Determining the Inhibitory Potency of Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate on Target Enzymes
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the inhibitory potency of Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate. Drawing from the established broad-spectrum bioactivity of quinoline derivatives, we will explore its potential inhibitory effects on several key enzyme classes. This document is designed to be a practical, in-depth technical resource, offering not just protocols, but the scientific rationale behind the experimental designs.
The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Compounds with this core structure have been shown to inhibit various enzymes, such as those that act on DNA, acetylcholinesterase, carbonic anhydrases, and histone demethylases. Notably, this compound has been reported to inhibit protein synthesis in animal cells[1][2][3]. This guide will therefore focus on methodologies to assess its inhibitory potential against a curated selection of these enzyme classes.
Experimental Design & Rationale
To comprehensively characterize the inhibitory profile of this compound, a multi-pronged approach is recommended. We will focus on four primary enzyme classes as potential targets, based on the known activities of related quinoline compounds:
-
DNA Methyltransferases (DNMTs): Given that quinoline-based compounds can inhibit enzymes that act on DNA, DNMTs are a logical primary target.[4][5]
-
Acetylcholinesterase (AChE): Many quinoline derivatives are effective inhibitors of AChE, a key enzyme in the nervous system.[6]
-
Carbonic Anhydrases (CAs): Inhibition of these ubiquitous metalloenzymes is another reported activity of the quinoline class.[6]
-
Jumonji C (JmjC) Domain-Containing Histone Demethylases: These enzymes are involved in epigenetic regulation and are targeted by some quinoline-based inhibitors.[7]
-
In Vitro Protein Synthesis: To validate and quantify the previously reported observation of protein synthesis inhibition.[1][2][3]
For each target class, we will outline a detailed experimental protocol and compare the hypothetical performance of this compound with well-established, commercially available inhibitors.
General Workflow for Inhibitory Potency Determination
The overall workflow for assessing the inhibitory potential of our compound of interest against each enzyme class will follow a standardized, logical progression.
Figure 1: General experimental workflow for determining enzyme inhibitory potency.
Section 1: DNA Methyltransferase (DNMT) Inhibition Assay
Rationale: Aberrant DNA methylation is a hallmark of cancer and other diseases, making DNMTs attractive therapeutic targets.[8] Quinoline derivatives have been shown to inhibit DNA-acting enzymes, justifying the investigation of this compound as a potential DNMT inhibitor.[4][5] We will use a commercially available ELISA-based assay for this purpose, which offers a good balance of throughput and sensitivity.[9][10]
Alternative Inhibitors for Comparison:
-
Decitabine: A well-established nucleoside analog inhibitor of DNMTs.[2]
-
RG108: A non-nucleoside small molecule inhibitor that blocks the enzyme's active site.[2]
Experimental Protocol: ELISA-based DNMT Inhibition Assay
This protocol is adapted from commercially available DNMT activity/inhibition assay kits.[10]
-
Reagent Preparation:
-
Prepare DNMT Assay Buffer, Wash Buffer, and other kit components as per the manufacturer's instructions.
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution in DNMT Assay Buffer. Do the same for Decitabine and RG108.
-
Dilute recombinant human DNMT1 enzyme to the working concentration in DNMT Assay Buffer.
-
-
Reaction Setup (in a DNA substrate-coated 96-well plate):
-
Blank Wells: Add 27 µL of DNMT Assay Buffer and 3 µL of diluted S-adenosyl-L-methionine (SAM).[8]
-
Untreated Control Wells: Add 25 µL of DNMT Assay Buffer, 3 µL of diluted SAM, and 2 µL of diluted DNMT1 enzyme.[8]
-
Inhibitor Wells: Add 23 µL of DNMT Assay Buffer, 3 µL of diluted SAM, 2 µL of diluted DNMT1 enzyme, and 2 µL of the respective inhibitor dilution.
-
-
Methylation Reaction:
-
Mix the contents of the wells, cover the plate, and incubate at 37°C for 90 minutes.[8]
-
-
Detection:
-
Aspirate the reaction mixture and wash each well three times with 150 µL of Wash Buffer.[8]
-
Add 50 µL of Capture Antibody (anti-5-methylcytosine) to each well and incubate at room temperature for 60 minutes.
-
Wash the wells as described above.
-
Add 50 µL of Detection Antibody (e.g., HRP-conjugated) and incubate at room temperature for 30 minutes.
-
Wash the wells as described above.
-
Add 100 µL of a suitable colorimetric substrate (e.g., TMB) and incubate in the dark until color develops (typically 10-15 minutes).
-
Add 100 µL of Stop Solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (OD_inhibitor - OD_blank) / (OD_control - OD_blank)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Hypothetical Comparative Data for DNMT Inhibition
| Compound | Target Enzyme | Assay Type | Hypothetical IC50 (µM) |
| This compound | DNMT1 | ELISA | 15.2 |
| Decitabine | DNMT1 | ELISA | 0.5 |
| RG108 | DNMT1 | ELISA | 25.0 |
Section 2: Acetylcholinesterase (AChE) Inhibition Assay
Rationale: The inhibition of AChE is a key therapeutic strategy for Alzheimer's disease and other neurological disorders.[11] Given the known AChE inhibitory activity of many quinoline compounds, it is pertinent to evaluate our test compound against this enzyme. The Ellman's method is a robust and widely used colorimetric assay for this purpose.[11][12]
Alternative Inhibitors for Comparison:
-
Donepezil: A potent and selective reversible inhibitor of AChE, widely used in the treatment of Alzheimer's disease.[13]
-
Galantamine: A reversible, competitive AChE inhibitor.[14]
Experimental Protocol: AChE Inhibition Assay (Ellman's Method)
This protocol is based on the well-established Ellman's method.[11][15]
-
Reagent Preparation:
-
Buffer: 0.1 M Phosphate Buffer, pH 8.0.
-
DTNB Solution: 10 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) in phosphate buffer.
-
Substrate Solution: 14 mM acetylthiocholine iodide (ATCI) in deionized water (prepare fresh).
-
Enzyme Solution: Dilute acetylcholinesterase from electric eel to the desired concentration (e.g., 0.1 U/mL) in phosphate buffer.
-
Inhibitor Solutions: Prepare stock solutions of this compound, Donepezil, and Galantamine in a suitable solvent (e.g., DMSO) and create serial dilutions in phosphate buffer.
-
-
Assay Procedure (in a 96-well plate):
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample (with inhibitor): 130 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of each test compound dilution.
-
-
Pre-incubation:
-
Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells.
-
Mix gently and incubate the plate for 10 minutes at 25°C.
-
-
Kinetic Measurement:
-
Initiate the reaction by adding 10 µL of the ATCI substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time curve.
-
Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the DNMT assay.
-
Hypothetical Comparative Data for AChE Inhibition
| Compound | Target Enzyme | Assay Type | Hypothetical IC50 (µM) |
| This compound | AChE | Ellman's Method | 8.9 |
| Donepezil | AChE | Ellman's Method | 0.01 |
| Galantamine | AChE | Ellman's Method | 1.5 |
Section 3: Carbonic Anhydrase (CA) Inhibition Assay
Rationale: CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and as diuretics.[4][16] As some quinoline derivatives are known to inhibit CAs, this enzyme class is a relevant target for our investigation. A colorimetric assay based on the hydrolysis of p-nitrophenyl acetate (p-NPA) is a common and convenient method.[16][17]
Alternative Inhibitors for Comparison:
-
Acetazolamide: A classical and potent inhibitor of multiple CA isoforms.[18]
-
Dorzolamide: A topical CA inhibitor used in the treatment of glaucoma.[4]
Experimental Protocol: CA Inhibition Assay (p-NPA Hydrolysis)
This protocol is adapted from standard procedures for measuring CA esterase activity.[16]
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Enzyme Solution: Dilute human or bovine erythrocyte CA to a working concentration (e.g., 20 units/mL) in cold Assay Buffer.
-
Substrate Stock Solution: 3 mM p-nitrophenyl acetate (p-NPA) in acetonitrile or DMSO (prepare fresh).
-
Inhibitor Solutions: Prepare stock solutions and serial dilutions of this compound, Acetazolamide, and Dorzolamide.
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add 158 µL of Assay Buffer.
-
Add 2 µL of the corresponding inhibitor working solution (or DMSO for the maximum activity control).
-
Add 20 µL of the CA Working Solution to all wells except the blank.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the p-NPA Substrate Solution to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode at 30-second intervals for 20 minutes.
-
-
Data Analysis:
-
Calculate the rate of p-nitrophenol formation (ΔAbs/min).
-
Calculate the percentage of inhibition and determine the IC50 value as previously described.
-
Hypothetical Comparative Data for CA Inhibition
| Compound | Target Enzyme | Assay Type | Hypothetical IC50 (µM) |
| This compound | CA II | p-NPA Hydrolysis | 25.6 |
| Acetazolamide | CA II | p-NPA Hydrolysis | 0.012 |
| Dorzolamide | CA II | p-NPA Hydrolysis | 0.009 |
Section 4: JmjC Histone Demethylase Inhibition Assay
Rationale: JmjC domain-containing histone demethylases are key epigenetic regulators and are implicated in various diseases, including cancer.[19] Given that some 8-hydroxyquinolines are known to inhibit these enzymes, often by chelating the active site Fe(II) ion, this is a plausible target class for our compound.[7][20] A bioluminescent assay that measures the production of succinate, a co-product of the demethylation reaction, is a highly sensitive method.[21]
Alternative Inhibitors for Comparison:
-
IOX1: A broad-spectrum inhibitor of 2-oxoglutarate dependent oxygenases, including JmjC demethylases.[22]
-
JIB-04: A pan-selective JmjC histone demethylase inhibitor.[22]
Experimental Protocol: JmjC Demethylase Inhibition Assay (Succinate-Glo™)
This protocol is based on the principles of the Promega Succinate-Glo™ JmjC Demethylase/Hydroxylase Assay.[21]
Figure 2: Workflow for the Succinate-Glo™ JmjC Demethylase Assay.
-
Reagent Preparation:
-
Prepare Assay Buffer, recombinant JmjC enzyme (e.g., KDM6B/JMJD3), histone peptide substrate (e.g., H3K27me3), and co-factors (α-ketoglutarate, Fe(II), ascorbate).
-
Prepare serial dilutions of this compound, IOX1, and JIB-04.
-
Prepare the Succinate Detection Reagents as per the manufacturer's protocol.
-
-
Demethylase Reaction:
-
In a 96-well plate, combine the assay buffer, JmjC enzyme, and inhibitor dilutions.
-
Initiate the reaction by adding the substrate and co-factors.
-
Incubate at room temperature for 60 minutes.
-
-
Succinate Detection:
-
Add the Succinate Detection Reagent I to the wells, which converts succinate to ATP.
-
Incubate for 10 minutes.
-
Add Succinate Detection Reagent II (containing luciferase/luciferin) to the wells.
-
Incubate for 10 minutes.
-
-
Measurement and Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value as described previously, using the luminescence signal instead of absorbance.
-
Hypothetical Comparative Data for JmjC Demethylase Inhibition
| Compound | Target Enzyme | Assay Type | Hypothetical IC50 (µM) |
| This compound | KDM6B/JMJD3 | Succinate-Glo™ | 5.3 |
| IOX1 | KDM6B/JMJD3 | Succinate-Glo™ | 1.4 |
| JIB-04 | KDM6B/JMJD3 | Succinate-Glo™ | 0.23 |
Section 5: In Vitro Protein Synthesis Inhibition Assay
Rationale: To quantitatively assess the reported inhibitory effect of this compound on protein synthesis, a cell-free in vitro translation (IVT) assay is an ideal system.[1][2][3] This method allows for the direct measurement of protein synthesis without the complexities of cell permeability and off-target effects within a cellular context.[23] A luciferase-based reporter system provides a highly sensitive and quantitative readout.[24]
Alternative Inhibitors for Comparison:
-
Cycloheximide: A well-known inhibitor of eukaryotic translation elongation.
-
Puromycin: An aminonucleoside antibiotic that causes premature chain termination during translation.
Experimental Protocol: In Vitro Translation (IVT) Inhibition Assay
This protocol is based on the use of a commercially available human-coupled IVT kit.[23]
-
Reagent Preparation:
-
Thaw the components of the IVT kit (e.g., HeLa cell lysate, reaction mix).
-
Use a DNA template encoding a luciferase reporter gene (e.g., Firefly or TurboLuc™).
-
Prepare serial dilutions of this compound, Cycloheximide, and Puromycin in nuclease-free water.
-
-
IVT Reaction Setup:
-
On ice, combine the IVT lysate, reaction mix, and DNA template according to the kit's protocol in microcentrifuge tubes or a 96-well plate.
-
Add the inhibitor dilutions to the respective reactions. Include a no-inhibitor control.
-
-
Incubation:
-
Incubate the reactions at 30°C for 90 minutes to allow for transcription and translation.
-
-
Luciferase Assay:
-
Add the luciferase assay reagent to each reaction.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of protein synthesis and determine the IC50 value based on the luminescence signal.
-
Hypothetical Comparative Data for In Vitro Translation Inhibition
| Compound | Target Process | Assay Type | Hypothetical IC50 (µM) |
| This compound | Protein Synthesis | IVT | 12.5 |
| Cycloheximide | Protein Synthesis | IVT | 0.7 |
| Puromycin | Protein Synthesis | IVT | 0.8 |
Conclusion
This guide provides a structured and scientifically grounded approach to characterizing the inhibitory potency of this compound against a range of plausible enzyme targets. By employing standardized assays and comparing the results to well-known inhibitors, researchers can build a comprehensive inhibitory profile of this compound. The hypothetical data presented herein illustrates the expected outcomes and provides a benchmark for the analysis of actual experimental results. The detailed protocols and the rationale behind the experimental choices are intended to empower researchers to conduct these investigations with confidence and scientific rigor.
References
- 1. drugs.com [drugs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound [cymitquimica.com]
- 4. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 5. drugs.com [drugs.com]
- 6. DNA Methyltransferase Inhibitors and Their Emerging Role in Epigenetic Therapy of Cancer | Anticancer Research [ar.iiarjournals.org]
- 7. What are CAs inhibitors and how do they work? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. DNA Methyltransferase Activity Assays: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epigentek.com [epigentek.com]
- 11. benchchem.com [benchchem.com]
- 12. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 13. clinicalpub.com [clinicalpub.com]
- 14. alz.org [alz.org]
- 15. japsonline.com [japsonline.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. lecturio.com [lecturio.com]
- 19. Development of JmjC-domain-containing histone demethylase (KDM2-7) inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. promega.com [promega.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. assets.fishersci.com [assets.fishersci.com]
- 24. researchgate.net [researchgate.net]
Comparative Cytotoxicity of Quinoline Derivatives in Various Cancer Cell Lines: A Mechanistic and Methodological Analysis
An In-Depth Technical Guide for Researchers
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide spectrum of biological activities.[1][2][3] In oncology, quinoline derivatives have emerged as a particularly promising class of anticancer agents, with several compounds already in clinical use or undergoing trials.[4] Their therapeutic potential stems from their diverse mechanisms of action, which include inducing programmed cell death (apoptosis), halting the cell cycle, inhibiting angiogenesis, and disrupting key signaling pathways essential for tumor growth and survival.[5][6]
This guide provides a comparative analysis of the cytotoxic effects of various quinoline derivatives against different cancer cell lines. We will delve into the structure-activity relationships that govern their potency, explore the molecular mechanisms underpinning their anticancer effects, and provide detailed protocols for assessing their cytotoxicity in a laboratory setting.
Comparative Cytotoxicity: A Data-Driven Overview
The efficacy of a potential anticancer agent is initially quantified by its half-maximal inhibitory concentration (IC50), the concentration required to inhibit the growth of 50% of a cancer cell population.[2] A lower IC50 value signifies higher potency. The cytotoxic activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline core, as well as the genetic makeup of the cancer cell line being tested.
The introduction of electron-withdrawing groups, such as chloro and nitro moieties, or the hybridization with other pharmacologically active scaffolds like chalcones, can significantly modulate the cytotoxic potential.[2][4][7]
Table 1: Comparative In Vitro Cytotoxicity (IC50) of Selected Quinoline Derivatives
| Derivative Class | Compound Example | Cancer Cell Line | IC50 (µM) | Putative Mechanism of Action | Source |
| Quinoline-Chalcone Hybrid | Compound 23 (Li et al.) | Panel of Cancer Lines | 0.009 - 0.016 | Tubulin Polymerization Inhibition | [4] |
| Quinoline-Chalcone Hybrid | Compound 39 (Abbas et al.) | A549 (Lung) | 1.91 | PI3K/Akt/mTOR Pathway Inhibition | [4] |
| Quinoline-Chalcone Hybrid | Compound 40 (Abbas et al.) | K-562 (Leukemia) | 5.29 | PI3K/Akt/mTOR Pathway Inhibition | [4] |
| Quinoline-Chalcone Hybrid | Compound 64 (Aly et al.) | Caco-2 (Colon) | 2.5 | Not Specified | [4] |
| 4-Substituted Quinoline | HTI 21 & HTI 22 | Various | Not Specified | ROS Generation, Apoptosis | [8] |
| Pyrazolo[4,3-f]quinoline | Compound 2E & 2P | NUGC-3 (Gastric) | Potent | Topoisomerase IIα Inhibition | [9] |
| Novel Synthetic Quinoline | DFIQ | NSCLC (Lung) | 4.16 (24h) | Apoptosis, Autophagy, ROS Accumulation | [10] |
| Naphthalenyl-Quinoline | 6MN-4-AQ | PANC-1 (Pancreatic) | 2 - 16 | ER Stress, Akt/mTOR Inhibition | [11] |
| 2,4-Disubstituted Quinoline | Compound 32 | Various | Potent | Not Specified | [5] |
This table presents a selection of data to illustrate comparative potency. For a comprehensive understanding, refer to the cited literature.
Expert Insights: The data clearly demonstrates that structural modifications are critical. For instance, the quinoline-chalcone hybrids often exhibit potent, sub-micromolar activity.[4] The specific substitutions dictate not only the potency but also the mechanism of action, with different derivatives acting as tubulin inhibitors, kinase inhibitors, or inducers of apoptosis.[4][12] This highlights the tunability of the quinoline scaffold, allowing for the rational design of compounds targeted against specific cellular vulnerabilities.
Core Mechanisms of Quinoline-Induced Cytotoxicity
Quinoline derivatives exert their anticancer effects through a variety of molecular mechanisms, often converging on the induction of cell death and the inhibition of proliferation.[6]
Induction of Apoptosis
A primary mechanism for many quinoline derivatives is the induction of apoptosis, or programmed cell death.[8][13] This is a tightly regulated process that eliminates damaged or unwanted cells. Quinolines can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways. The intrinsic pathway is often initiated by cellular stress, such as DNA damage or the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[1][8] This, in turn, activates a cascade of cysteine proteases known as caspases, which execute the apoptotic program.[8]
Caption: Intrinsic apoptosis pathway initiated by a quinoline compound.
Cell Cycle Arrest
Cancer is characterized by uncontrolled cell division. Many quinoline derivatives can interfere with the cell cycle, causing cells to arrest at specific checkpoints (e.g., G2/M phase).[4][13][14] This prevents cancer cells from replicating their DNA and dividing, ultimately inhibiting tumor growth. For example, some quinoline-chalcone hybrids have been shown to arrest cells at the G2/M phase, a mechanism often associated with the disruption of microtubule dynamics.[4]
Inhibition of Key Signaling Pathways
The survival and proliferation of cancer cells are often dependent on aberrant signaling pathways. Quinoline derivatives have been developed to target key nodes in these pathways.
-
Kinase Inhibition: Many quinolines act as inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), or lipid kinases like PI3K.[4][12][15] By blocking these enzymes, the derivatives cut off the pro-survival signals that cancer cells rely on.
-
Topoisomerase Inhibition: Some quinoline analogues function as topoisomerase inhibitors, preventing the DNA relaxation required for replication and transcription, similar to the well-known drug camptothecin.[1][12]
Experimental Protocol: Assessing Cytotoxicity via MTT Assay
To compare the cytotoxic potential of novel quinoline derivatives, a robust and reproducible assay is required. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.[2][16] It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.[17]
Causality Behind Experimental Choices:
-
Why MTT? The MTT assay is widely used, cost-effective, and relies on the activity of mitochondrial dehydrogenases in living cells to convert the yellow MTT salt into purple formazan crystals.[16][17] This provides a direct readout of metabolic health, which is a strong indicator of cell viability.
-
Why 96-well plates? This format allows for high-throughput screening of multiple compounds at various concentrations simultaneously, including necessary controls (vehicle, untreated cells), ensuring statistical power and efficiency.[18]
-
Why a solubilization step? The formazan crystals produced are insoluble in aqueous culture medium. A solvent like DMSO is required to dissolve them, creating a colored solution whose absorbance can be measured quantitatively.[18]
Detailed Step-by-Step Methodology
-
Cell Seeding:
-
Culture the desired cancer cell lines (e.g., A549, MCF-7, HCT-116) to ~80% confluency.
-
Trypsinize the cells, neutralize, and centrifuge to obtain a cell pellet.
-
Resuspend the cells in fresh complete medium and perform a cell count (e.g., using a hemocytometer and trypan blue).
-
Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the quinoline derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in cell culture medium to achieve a range of final concentrations for testing.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.
-
Include vehicle controls (medium with the highest concentration of DMSO used) and untreated controls (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay Procedure:
-
After incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.
-
Carefully remove the medium from all wells without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well.
-
Gently pipette to dissolve the crystals and ensure a homogenous colored solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Caption: General workflow for in vitro cytotoxicity testing using the MTT assay.
Conclusion and Future Directions
The quinoline scaffold remains an exceptionally versatile and fruitful starting point for the development of novel anticancer agents. The comparative data reveal that subtle changes in chemical structure can lead to dramatic differences in cytotoxic potency and mechanism of action.[3][7][15] The ability of these derivatives to induce apoptosis, arrest the cell cycle, and inhibit critical oncogenic signaling pathways underscores their therapeutic potential.[5][6]
Future research should focus on the rational design of next-generation quinoline derivatives with enhanced selectivity for cancer cells over normal cells to minimize off-target effects and improve the therapeutic window.[6][16] Combining these agents with other established chemotherapies or targeted drugs may also offer synergistic effects and help overcome drug resistance.[4] The robust and validated cytotoxicity assays outlined here are the critical first step in evaluating these novel compounds and advancing the most promising candidates from the laboratory to the clinic.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 4. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]
- 13. benchchem.com [benchchem.com]
- 14. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. ijprajournal.com [ijprajournal.com]
- 17. kosheeka.com [kosheeka.com]
- 18. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Molecular Docking: A Comparative Analysis for Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate
Introduction: Contextualizing the Target Molecule
Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate belongs to the quinoline class of heterocyclic compounds. Quinoline scaffolds are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous agents with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2]. The specific functionalization of this molecule—a hydroxyl group at position 4, a methoxy group at position 8, and a methyl ester at position 2—provides multiple points for potential interaction with biological macromolecules. Understanding these potential interactions is a critical step in elucidating its mechanism of action and guiding further drug development efforts.
Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as our quinoline compound) to a second (a receptor, typically a protein)[3][4]. This guide provides a comparative overview of two leading molecular docking platforms—the open-source powerhouse AutoDock Vina and the commercial-grade Schrödinger Glide —using this compound as our subject ligand. This document is designed for researchers and drug development professionals, offering not just protocols, but the scientific rationale behind critical experimental choices.
Choosing the Right Tools: A Comparative Overview of Docking Software
The selection of docking software is a pivotal decision that influences the speed, accuracy, and scope of a virtual screening campaign. The choice often represents a trade-off between cost, ease of use, and the sophistication of the underlying algorithms. Here, we compare AutoDock Vina, celebrated for its speed and accessibility, with Schrödinger's Glide, renowned for its precision and integrated drug discovery environment[5][6][7].
| Feature | AutoDock Vina | Schrödinger Glide |
| Licensing | Open-source (Apache License 2.0) | Commercial; requires subscription[7] |
| Core Algorithm | Employs a Lamarckian Genetic Algorithm for global search and a Broyden–Fletcher–Goldfarb–Shanno (BFGS) method for local search optimization. | Uses a hierarchical series of filters and a systematic, exhaustive search which is refined via Monte Carlo sampling in the final stages[5]. |
| Scoring Function | A hybrid empirical and knowledge-based scoring function that approximates binding affinity (kcal/mol). | Features multiple scoring functions (e.g., SP, XP, Emodel, GlideScore) designed to distinguish active from inactive compounds with high fidelity[5]. |
| Speed | Extremely fast, making it ideal for high-throughput virtual screening of large compound libraries. | Offers different precision modes (HTVS, SP, XP) that balance speed and accuracy. Standard Precision (SP) is fast, while Extra Precision (XP) is more computationally intensive but offers higher accuracy[5][8]. |
| Ease of Use | Requires familiarity with command-line interfaces and manual preparation steps using auxiliary tools like AutoDock Tools (ADT)[9][10]. | Fully integrated into the Maestro graphical user interface, with streamlined, wizard-driven workflows for protein and ligand preparation[11]. |
| Flexibility | Allows for ligand flexibility and limited receptor side-chain flexibility. | Supports rigid receptor docking, induced-fit docking (IFD) to model significant receptor conformational changes, and ensemble docking[5][12]. |
The Molecular Docking Workflow: A Head-to-Head Protocol
To provide a tangible comparison, we will outline the step-by-step process for docking this compound into a hypothetical protein target, such as a protein kinase, a common target for quinoline-based inhibitors.
Diagram: General Molecular Docking Workflow
Caption: A generalized workflow for molecular docking simulations.
Part A: Receptor and Ligand Preparation
Causality: Proper preparation of both the receptor and ligand is the most critical phase for a meaningful docking simulation. Omitting these steps can lead to inaccurate results. For instance, failing to add hydrogen atoms prevents the algorithm from correctly identifying potential hydrogen bonds, a primary driver of binding affinity[13][14].
Protocol 1: AutoDock Vina (using AutoDock Tools & Open Babel)
-
Obtain Structures: Download the protein structure from the RCSB PDB database and the ligand structure (e.g., from PubChem or ZINC). Save the ligand in a common format like SDF or MOL2.
-
Receptor Preparation (in AutoDock Tools - ADT):
-
Load the PDB file.
-
Delete water molecules and other non-essential heteroatoms (e.g., co-factors, ions) unless they are known to be critical for binding[14].
-
Add polar hydrogens, which are crucial for electrostatic and hydrogen bond calculations.
-
Compute Gasteiger charges to assign partial atomic charges.
-
Save the prepared receptor in the required .pdbqt format. This format includes atomic charges and atom type definitions[15].
-
-
Ligand Preparation (in ADT):
-
Load the ligand file.
-
ADT will automatically detect the root and set rotatable bonds. The number of rotatable bonds directly impacts the conformational search space; for our quinoline derivative, the bond connecting the ester group should be flexible[16].
-
Assign Gasteiger charges.
-
Save the prepared ligand in .pdbqt format.
-
Protocol 2: Schrödinger Suite (using Maestro)
-
Import Structures: Load the PDB and ligand files directly into the Maestro workspace.
-
Receptor Preparation (using Protein Preparation Wizard):
-
This automated tool processes the structure by adding hydrogens, removing waters beyond a certain distance from the binding site, assigning bond orders, and creating disulfide bonds.
-
It includes a crucial step for optimizing the hydrogen-bonding network by flipping terminal amide groups (Asn, Gln) and adjusting histidine protonation states[11].
-
The process concludes with a restrained energy minimization of the protein to relieve steric clashes.
-
-
Ligand Preparation (using LigPrep):
-
LigPrep generates low-energy 3D conformations of ligands.
-
It correctly assigns protonation states at a specified pH (e.g., 7.4 for physiological conditions) and computes partial atomic charges using the OPLS force field[11].
-
This single tool handles all necessary ligand preparation steps, outputting a ready-to-dock .mae file.
-
Part B: Grid Generation and Docking Simulation
Causality: The grid box defines the three-dimensional space where the docking algorithm will search for viable binding poses. A well-defined grid, centered on the active site, focuses computational effort and prevents unproductive sampling of irrelevant protein surfaces[9][17].
Protocol 1: AutoDock Vina
-
Grid Box Definition (in ADT):
-
Load the prepared receptor (.pdbqt).
-
Manually define the grid box by specifying its center coordinates (x, y, z) and dimensions. A common practice is to center the grid on a co-crystallized ligand if available, or on key catalytic residues identified from literature[15].
-
Save the grid parameters to a configuration text file (conf.txt).
-
-
Running the Simulation (Command Line):
-
Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand .pdbqt files, the grid center and size coordinates, and the desired output file name[15].
-
Execute Vina from the terminal: vina --config conf.txt --log log.txt
-
Protocol 2: Schrödinger Glide
-
Grid Generation (in Maestro):
-
Open the "Receptor Grid Generation" panel.
-
The grid box is defined by picking the co-crystallized ligand or specific residues in the active site. The inner and outer box dimensions are set automatically but can be adjusted[18].
-
Click "Start" to generate the grid files (.zip).
-
-
Running the Docking (in Maestro):
-
Open the "Ligand Docking" panel.
-
Select the generated grid file and the prepared ligand file.
-
Choose the docking precision (e.g., SP for standard or XP for extra precision).
-
Click "Start" to launch the job. Results are automatically integrated back into the project table[18].
-
Performance Benchmark: Interpreting the Data
Trustworthiness: The validity of a docking protocol should always be tested. A standard self-validation method is to remove the co-crystallized ligand from a PDB structure and re-dock it. The protocol is considered reliable if the software can reproduce the original binding pose with a Root-Mean-Square Deviation (RMSD) of less than 2.0 Å[19][20].
Below is a table of hypothetical, yet realistic, docking results for this compound against a protein kinase target.
| Metric | AutoDock Vina | Schrödinger Glide (SP) | Schrödinger Glide (XP) |
| Predicted Binding Affinity (kcal/mol) | -8.2 | -7.5 (GlideScore) | -9.8 (GlideScore) |
| RMSD from Native Pose (Å) | 1.65 Å | 1.21 Å | 0.85 Å |
| Key Interactions Identified | H-bond with backbone NH of Cys; π-π stacking with Phe. | H-bond with backbone NH of Cys; π-π stacking with Phe; Water-mediated H-bond. | H-bond with backbone NH of Cys and side-chain of Asp; π-π stacking with Phe; Halogen bond with backbone CO. |
| Approx. Compute Time (per ligand) | ~30 seconds | ~10 seconds[5] | ~2 minutes[5] |
Analysis of Results:
-
Binding Affinity: All methods predict favorable binding. The binding affinity is an estimation of the binding free energy (ΔG); more negative values suggest tighter binding[19]. Note that scores from different programs are based on different scoring functions and are not directly comparable[21]. Glide XP typically provides a more rigorous score that often correlates better with experimental affinities.
-
Pose Prediction (RMSD): The RMSD value measures the average distance between the atoms of the docked pose and the reference (crystal) pose. Lower values indicate higher accuracy[22]. In this hypothetical case, Glide XP provides the most accurate prediction, which is consistent with its more advanced sampling and scoring algorithm[8].
-
Interaction Analysis: Post-docking visualization is essential to understand why the ligand binds. Tools like PyMOL or Maestro can be used to view the docked poses and identify specific interactions like hydrogen bonds and hydrophobic contacts, which provides confidence in the result[19][21].
Diagram: Docking Result Analysis Flow
Caption: Flowchart for the analysis of molecular docking results.
Expert Recommendations and Conclusion
Both AutoDock Vina and Schrödinger Glide are powerful tools for molecular docking, but they serve different needs.
-
AutoDock Vina is the ideal choice for academic research, preliminary screening of very large libraries, and situations with limited budgets. Its speed is a significant advantage, though users must be prepared for a more hands-on, command-line-driven workflow. The accuracy is generally good for pose prediction, making it an excellent exploratory tool[6].
-
Schrödinger Glide excels in a commercial drug discovery setting where accuracy, reproducibility, and workflow integration are paramount. The higher cost is justified by its superior scoring functions, user-friendly interface, and advanced features like Induced Fit Docking, which can be crucial when receptor flexibility is expected[5][11]. For lead optimization, where subtle energetic differences matter, the XP mode is particularly powerful.
For the specific case of This compound , an initial high-throughput screen with AutoDock Vina could efficiently identify potential protein targets from a large panel. Subsequently, the most promising hits could be subjected to a more rigorous and accurate analysis using Schrödinger Glide's XP and MM-GBSA calculations to refine binding energy predictions and gain deeper mechanistic insight. This tiered approach leverages the strengths of both platforms, providing a cost-effective and scientifically robust path from initial hypothesis to validated lead.
References
- 1. Methyl 4-hydroxy-8-methylquinoline-2-carboxylate (849022-03-3) for sale [vulcanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Scoring Functions in Docking Experiments: Medicine & Healthcare Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 4. growthplusreports.com [growthplusreports.com]
- 5. schrodinger.com [schrodinger.com]
- 6. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 7. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 8. Software for molecular docking: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Schrödinger NotesâMolecular Docking | J's Blog [blog.jiangshen.org]
- 12. Schrödinger Customer Portal [my.schrodinger.com]
- 13. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. eagonlab.github.io [eagonlab.github.io]
- 16. youtube.com [youtube.com]
- 17. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 18. Tutorial: Docking with Glide [people.chem.ucsb.edu]
- 19. researchgate.net [researchgate.net]
- 20. Scoring functions and their evaluation methods for protein-ligand docking: recent advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 22. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
Safety Operating Guide
Operational Guide: Personal Protective Equipment for Handling Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate
This guide provides comprehensive safety protocols and logistical procedures for the handling of Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate (CAS No. 7101-90-8). As specific toxicity and hazard data for this compound are not extensively documented, these recommendations are grounded in the established profiles of structurally similar quinoline derivatives.[1] This precautionary approach ensures a robust safety margin for all laboratory personnel. The procedures outlined herein are designed to comply with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) and Environmental Protection Agency (EPA) hazardous waste regulations.[2][3][4]
Hazard Assessment and Chemical Profile
Before handling any compound, a thorough understanding of its known and potential hazards is critical. This assessment directly informs the selection of appropriate personal protective equipment and engineering controls.
| Physicochemical Data | |
| CAS Number | 7101-90-8[5][6] |
| Molecular Formula | C₁₂H₁₁NO₄[5][6] |
| Molecular Weight | 233.2 g/mol [5][6] |
| Appearance | Solid (powder/crystals), potentially white, beige, or pale yellow.[7][8] |
Based on data from analogous quinoline compounds, this compound should be handled as a substance with the following potential hazards:[1]
| Potential Hazard Classification | Rationale and Potential Effects |
| Acute Oral Toxicity | Harmful or toxic if swallowed.[1][7][8] |
| Skin Irritation / Sensitization | May cause skin irritation or an allergic skin reaction upon direct contact.[1][7][8] |
| Serious Eye Damage | Poses a significant risk of causing serious eye irritation or damage.[1][7][8] |
| Respiratory Irritation | Inhalation of dust may cause respiratory tract irritation.[9] |
| Suspected Long-Term Effects | Data on the parent quinoline structure suggest potential for carcinogenicity, mutagenicity, or reproductive harm.[1][7][8] |
| Aquatic Toxicity | Very toxic to aquatic life, with potentially long-lasting effects.[7][8] |
Essential Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory to mitigate the risks identified above. The following equipment must be used for all procedures involving this compound.
| Equipment | Specification | Purpose | Protection Level |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a chemical barrier to prevent skin contact and potential absorption.[10] Inspect gloves for degradation or punctures before each use.[1] | Primary |
| Eye Protection | Chemical Splash Goggles | Protects eyes from accidental splashes of solutions or contact with airborne powder.[1][10] Must meet ANSI Z87.1 standards.[11] | Primary |
| Body Protection | Full-Length Laboratory Coat | Protects skin and personal clothing from contamination.[1][10] | Primary |
| Face Protection | Face Shield | To be worn over chemical splash goggles when there is a significant risk of splashes or aerosolization.[10][11][12] | Secondary |
| Respiratory Protection | NIOSH-approved Respirator | For handling solid: An N95 particulate respirator is required to prevent inhalation of dust.[10] For handling solutions: If vapors may be generated outside a fume hood, an air-purifying respirator with organic vapor cartridges is necessary.[10] | Task-Dependent |
Engineering Controls and Essential Work Practices
PPE is the final line of defense. The primary methods for exposure control are robust engineering solutions and stringent work practices.
-
Chemical Fume Hood: All weighing, transferring, and solution preparation activities involving this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][8]
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible and unobstructed in the immediate work area.[1][8]
-
General Hygiene: Do not eat, drink, or smoke in the laboratory.[8] Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[8]
Procedural Workflow for Safe Handling
The following workflow provides a systematic approach to handling this compound, integrating safety at every step.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Protocol
-
Preparation:
-
Confirm that the chemical fume hood has been certified within the last year.
-
Don the appropriate PPE as specified in Section 2: lab coat, chemical splash goggles, and nitrile/neoprene gloves. Have a respirator and face shield available if the procedure warrants it.
-
Prepare the work surface within the fume hood by lining it with absorbent, disposable bench paper.
-
Ensure a chemical spill kit is accessible.
-
-
Handling (in Fume Hood):
-
When weighing the solid, use a spatula and handle it gently to prevent dust generation.
-
When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.[10]
-
-
Decontamination:
-
Following the procedure, decontaminate all surfaces (balance, stir plates, countertops) and equipment with an appropriate solvent and then wash thoroughly.
-
Wipe the exterior of the primary waste container to remove any surface contamination before moving it to the storage area.
-
-
Waste Collection:
-
PPE Removal (Doffing):
-
Remove PPE in the designated area to prevent cross-contamination.
-
The typical doffing order is: 1) gloves, 2) face shield/goggles, 3) lab coat, 4) respirator.
-
Dispose of single-use items in the hazardous waste container.[10]
-
Wash hands immediately and thoroughly.
-
Emergency, Spill, and Disposal Plans
Immediate Actions for Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[7] Remove contaminated clothing. Seek medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[7][8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[7] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
Spill Management
-
Evacuate the immediate area and alert colleagues.
-
Wearing appropriate PPE (including respiratory protection), contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[1]
-
Carefully collect the absorbent material and spilled substance using non-sparking tools and place it into a designated hazardous waste container.[1]
-
Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.[1]
Waste Disposal Plan
All waste containing this compound must be managed as hazardous waste in accordance with EPA Resource Conservation and Recovery Act (RCRA) guidelines.[2][13]
-
Containerization: Use a chemically compatible, leak-proof container (a glass bottle with a secure screw cap is recommended).[1][2]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1]
-
Storage: Keep the waste container closed at all times except when adding waste.[2][14] Store the sealed container in a designated Satellite Accumulation Area (SAA) away from incompatible materials.
-
Final Disposal: Arrange for waste disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][13] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. pfw.edu [pfw.edu]
- 3. mastercontrol.com [mastercontrol.com]
- 4. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 5. This compound [cymitquimica.com]
- 6. scbt.com [scbt.com]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 13. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 14. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
